3-Methylbenzofuran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZTUCZCQMQFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344939 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24673-56-1 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Benzofuran Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
The benzofuran nucleus is a privileged heterocyclic system deeply embedded in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial synthetic intermediate for the elaboration of more complex, biologically active molecules.[1][3] This guide provides a comprehensive, field-proven examination of its synthesis, focusing on robust and scalable methodologies. We will dissect the causal factors behind procedural choices, ensuring that the presented protocols are not merely recipes but self-validating scientific systems.
Primary Synthetic Strategy: The Perkin Rearrangement Pathway
The most reliable and historically significant route to this compound is via the Perkin rearrangement of a substituted 3-halocoumarin.[4][5][6] This strategy involves a fascinating coumarin-to-benzofuran ring contraction that is both high-yielding and mechanistically elegant.
The overall synthetic pathway is a two-stage process:
-
Synthesis of the Coumarin Precursor: Formation of a 4-methylcoumarin scaffold followed by regioselective halogenation at the C3 position.
-
The Perkin Rearrangement: Base-catalyzed rearrangement of the resulting 3-halocoumarin to yield the target benzofuran-2-carboxylic acid.
Part 1: Synthesis of the 3-Bromo-4-methylcoumarin Precursor
The journey begins with the construction of a coumarin ring system, typically via Pechmann condensation, followed by a crucial halogenation step.
Step 1a: Pechmann Condensation This acid-catalyzed reaction condenses a phenol with a β-keto ester (in this case, ethyl acetoacetate) to form the coumarin core. The use of a substituted phenol (e.g., resorcinol) allows for specific functionalization on the benzene ring of the final product.[1]
Step 1b: C3-Bromination With the 4-methylcoumarin scaffold in hand, the next critical step is the regioselective bromination at the C3 position. This is readily achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid.[1][4] This step introduces the vinyl halide functionality essential for the subsequent rearrangement.
Experimental Protocol 1: Synthesis of 3-Bromo-7-propoxy-4-methylcoumarin
This protocol is adapted from a procedure for a substituted analog and illustrates the general methodology.[1]
-
O-Alkylation: A mixture of 7-hydroxy-4-methylcoumarin (1 eq.), propyl bromide (1.2 eq.), and potassium carbonate (2 eq.) in DMF is stirred, typically with a catalytic amount of KI, until completion (monitored by TLC). The product, 7-propoxy-4-methylcoumarin, is isolated via aqueous work-up.
-
Bromination: The 7-propoxy-4-methylcoumarin (1 eq.) is dissolved in glacial acetic acid. Elemental bromine (1.1 eq.) dissolved in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until TLC indicates the consumption of the starting material.
-
Isolation: The reaction mixture is poured into ice water. The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and dried. Recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) yields the pure 3-bromo-7-propoxy-4-methylcoumarin.
Part 2: The Perkin Rearrangement Mechanism and Execution
The Perkin rearrangement is a base-catalyzed transformation where the 3-halocoumarin undergoes a ring contraction to form the more stable benzofuran aromatic system.[6]
Mechanism of Action: The reaction proceeds in two distinct stages.[7]
-
Ring Fission: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to a rapid ring-opening to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4][7]
-
Cyclization: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide. This step is typically the rate-determining step and results in the formation of the five-membered furan ring, with subsequent elimination of the halide ion to furnish the final benzofuran-2-carboxylate salt.[4][7]
Execution: Conventional vs. Microwave-Assisted Methods Traditionally, this rearrangement is performed by refluxing the 3-halocoumarin in an alcoholic solution of a strong base for several hours.[1] However, modern synthetic chemistry has embraced microwave irradiation as a powerful tool to accelerate this process dramatically.[4][5]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reagents | 3-Bromocoumarin, NaOH, Ethanol | 3-Bromocoumarin, NaOH, Ethanol |
| Temperature | Reflux (approx. 78 °C) | 79 °C (controlled) |
| Time | ~3 hours[4] | ~5 minutes[4] |
| Power | N/A (Thermal Heating) | 300-400 W[4] |
| Yield | Quantitative[4] | >95%[4] |
| Notes | Robust and well-established. | Significant reduction in reaction time, improved energy efficiency. |
Experimental Protocol 2: Microwave-Assisted Perkin Rearrangement
This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[4]
-
Reaction Setup: In a specialized microwave reaction vessel, combine the 3-bromo-4-methylcoumarin derivative (1 eq.), sodium hydroxide (3 eq.), and ethanol (e.g., 5 mL for a 0.17 mmol scale).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 79 °C, using a power setting of 300 W with stirring.[4]
-
Work-up and Isolation: After cooling the vessel, transfer the reaction mixture to a beaker. Reduce the volume of ethanol using a rotary evaporator.
-
Acidification: Dilute the residue with water and pour it into crushed ice. Acidify the solution to a pH of approximately 2 using a dilute strong acid (e.g., 1M HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[1]
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and dry it under a vacuum. If necessary, further purification can be achieved by recrystallization.
Spectroscopic Characterization
Confirmation of the final product, this compound, is achieved through standard analytical techniques.
| Technique | Expected Data |
| Melting Point | 192-197 °C[8] |
| ¹H-NMR (DMSO-d₆) | A broad singlet for the carboxylic acid proton (-COOH) typically above 13 ppm; aromatic protons in the 7-8 ppm range; a sharp singlet for the methyl group (-CH₃) around 2.5 ppm.[3] |
| ¹³C-NMR (DMSO-d₆) | Carbonyl carbon (-COOH) ~161 ppm; aromatic carbons between 105-155 ppm; methyl carbon (-CH₃) ~9 ppm.[3] |
| Mass Spec (HRMS) | Calculated m/z for C₁₀H₈O₃ should match the experimentally found value. |
Conclusion and Outlook
The synthesis of this compound is most effectively accomplished through a two-stage process culminating in a Perkin rearrangement. The precursor, a 3-halo-4-methylcoumarin, is readily accessible from common phenols via Pechmann condensation and subsequent halogenation. While the traditional thermal rearrangement is effective, the adoption of microwave-assisted protocols offers a dramatic improvement in efficiency, reducing reaction times from hours to mere minutes without compromising yield.[4][5] This robust and optimized pathway provides researchers and drug development professionals with reliable access to this valuable synthetic building block, paving the way for the discovery of novel benzofuran-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in heterocyclic chemistry, the benzofuran scaffold is a privileged structure in medicinal chemistry, gracing numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, 3-Methylbenzofuran-2-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, reactivity, and burgeoning applications of this important molecule. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Physicochemical and Spectroscopic Profile
This compound presents as a beige to yellow solid and is sparingly soluble in water but shows good solubility in polar organic solvents.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 24673-56-1 | [] |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Beige to Yellow Solid | [4] |
| Melting Point | 192-197 °C | [3] |
| pKa (Predicted) | ~4-5 | [5] |
| Solubility | Soluble in polar organic solvents | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show a sharp singlet for the methyl group (CH₃) protons around δ 2.4-2.6 ppm. The aromatic protons on the benzofuran ring system will appear in the region of δ 7.2-8.0 ppm, with their specific shifts and coupling patterns depending on their positions. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and is exchangeable with D₂O.[6]
-
¹³C NMR: The carbon spectrum will display a signal for the methyl carbon at approximately δ 10-15 ppm. The carbons of the aromatic and furan rings will resonate in the range of δ 110-155 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around δ 160-170 ppm.
The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.[7][8]
-
O-H Stretch: A very broad band will be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]
-
C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]
-
C-O Stretch: A band corresponding to the C-O stretching of the carboxylic acid and the furan ring will appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple sharp bands will be seen in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.
-
C-H Stretch: Aromatic and methyl C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ at m/z 176. The fragmentation pattern will likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z 159, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 131, which corresponds to the stable 3-methylbenzofuran cation.[9][10]
Synthesis of this compound
The most prominent and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement .[9][11] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.
The Perkin Rearrangement: A Mechanistic Overview
The Perkin rearrangement is a powerful tool for the synthesis of the benzofuran-2-carboxylic acid scaffold. The reaction proceeds via a base-catalyzed ring-opening of a 3-halocoumarin precursor, followed by an intramolecular nucleophilic substitution to form the furan ring.
Caption: The Perkin rearrangement workflow.
Detailed Experimental Protocol for Synthesis
This protocol describes a microwave-assisted Perkin rearrangement, which significantly reduces reaction times compared to traditional methods.[11]
Step 1: Synthesis of the 3-Halocoumarin Precursor
A suitable substituted 3-halocoumarin is required as the starting material. For the synthesis of this compound, a 4-methyl-3-halocoumarin would be the appropriate precursor.
Step 2: Microwave-Assisted Perkin Rearrangement
-
In a microwave reactor vessel, combine the 3-halocoumarin (1 equivalent), sodium hydroxide (2 equivalents), and ethanol.
-
Seal the vessel and subject it to microwave irradiation at a power and temperature sufficient to drive the reaction to completion (e.g., 100-150 °C for 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
Chemical Reactivity and Derivative Formation
The chemical reactivity of this compound is dominated by the carboxylic acid functional group and the electron-rich benzofuran ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations, providing access to a wide range of derivatives.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent yields the corresponding ester.[12]
-
Amidation: Treatment with an amine, often activated by a coupling reagent such as DCC (dicyclohexylcarbodiimide) or HATU, affords the corresponding amide.[5][13] These amide derivatives are of particular interest in drug discovery.
Caption: Key reactions of the carboxylic acid group.
Reactions of the Benzofuran Ring
The benzofuran ring is susceptible to electrophilic substitution reactions, although the carboxylic acid group is deactivating. The positions most prone to substitution are typically C5 and C7.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[14][15] The mechanism of action often involves the inhibition of key cellular pathways implicated in cancer progression.
-
Kinase Inhibition: Several derivatives have been shown to be potent inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[14][16]
-
Induction of Apoptosis: Many of these compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[14][15]
The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature and position of substituents on the benzofuran ring and the amide/ester functionality play a critical role in their anticancer potency and selectivity.[17]
Antimicrobial and Antifungal Activity
Derivatives of this compound have also shown promise as antimicrobial and antifungal agents. The introduction of specific functional groups can enhance their activity against a range of pathogens.
Conclusion and Future Perspectives
This compound is a molecule of significant interest to the scientific community, particularly those in the field of drug discovery. Its straightforward synthesis via the Perkin rearrangement and the versatility of its carboxylic acid group make it an ideal scaffold for the generation of diverse chemical libraries. The promising anticancer and antimicrobial activities of its derivatives underscore the therapeutic potential of this chemical class. Future research will undoubtedly focus on the optimization of these lead compounds to develop more potent and selective drug candidates with improved pharmacokinetic profiles. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.
References
- 1. CAS 3265-74-5: 3-BENZOFURANCARBOXYLIC ACID, 2-METHYL- [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic acid (CAS 24673-56-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methylbenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging applications, particularly in the realm of drug discovery.
Introduction: The Benzofuran Scaffold
Benzofuran derivatives are a class of heterocyclic compounds that feature a fused benzene and furan ring system. This structural motif is a common pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities. The inherent planarity and electron-rich nature of the benzofuran ring system allow for diverse interactions with biological targets, making it a privileged scaffold in drug design. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 24673-56-1 | [1][2] |
| Molecular Formula | C₁₀H₈O₃ | [1][3] |
| Molecular Weight | 176.17 g/mol | [1][3] |
| Melting Point | 192-197 °C | [1][3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | Typically >98% | [4][5] |
| Solubility | Soluble in DMSO | [6] |
Synthesis of this compound
Proposed Synthetic Pathway: Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement offers an efficient route to benzofuran-2-carboxylic acids from 3-halocoumarins. This method involves a base-catalyzed ring contraction. An adapted two-step synthesis to obtain the target compound is outlined below.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetyl-2H-chromen-2-one (Coumarin intermediate)
-
To a solution of salicylaldehyde (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetyl-2H-chromen-2-one.
Step 2: Synthesis of 3-Bromo-4-methylcoumarin (Bromocoumarin intermediate)
-
Dissolve the 3-acetyl-2H-chromen-2-one (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the mixture at room temperature with constant stirring.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with sodium thiosulfate solution to remove excess bromine, then with water, and dry to obtain 3-bromo-4-methylcoumarin.
Step 3: Synthesis of this compound (Final Product)
-
In a microwave-safe vessel, combine 3-bromo-4-methylcoumarin (1 equivalent) with a solution of sodium hydroxide (3-4 equivalents) in ethanol.
-
Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 100-150 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Expected ¹H-NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| 7.6-7.8 | m | 2H | Ar-H |
| 7.2-7.4 | m | 2H | Ar-H |
| ~2.5 | s | 3H | -CH₃ |
The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic protons will exhibit a complex multiplet pattern typical for a substituted benzene ring. The methyl protons will appear as a sharp singlet.
Expected ¹³C-NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (carboxylic acid) |
| ~155 | C-O (furan ring) |
| ~148 | C (fused ring junction) |
| 120-130 | Ar-C |
| ~111 | Ar-C |
| ~110 | C-COOH (furan ring) |
| ~10 | -CH₃ |
The exact chemical shifts will be influenced by the electronic environment of each carbon atom.
Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1580-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch (furan and carboxylic acid) |
| ~1050 | C-O-C stretch (furan) |
Applications in Drug Discovery and Materials Science
This compound and its derivatives are emerging as compounds of significant interest in several fields, most notably in drug discovery.
Anticancer Activity
Derivatives of 3-methylbenzofuran have demonstrated promising anticancer properties. For instance, certain compounds from this class have shown potent antiproliferative activity against non-small cell lung carcinoma cell lines. The proposed mechanisms of action include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Furthermore, these derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as leads for novel anticancer therapeutics.
Ischemic Cell Death Inhibition
A series of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their ability to inhibit ischemic cell death.[7] Certain derivatives showed potent protective effects in cardiac myocytes under conditions of oxygen and glucose deprivation, suggesting a potential therapeutic application in conditions such as myocardial infarction.[7]
Antibacterial Activity
This compound has been reported to exhibit antibacterial properties. It is suggested to act as a dianion that can bind to the cell membrane, thereby inhibiting bacterial growth. It has shown activity against both Gram-positive and Gram-negative bacteria.
Caption: Key application areas of this compound.
Future Perspectives
The versatile benzofuran scaffold, exemplified by this compound, continues to be a fertile ground for the discovery of novel bioactive compounds. Future research will likely focus on the synthesis of diverse libraries of its derivatives and their screening against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, the exploration of this molecule as a building block in the synthesis of organic electronic materials could open up new avenues for its application.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties and established synthetic routes. Its significance lies in its role as a key intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and cardiovascular disease. This guide has provided a comprehensive technical overview to aid researchers and scientists in harnessing the potential of this promising molecule.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 24673-56-1 | TCI AMERICA [tcichemicals.com]
- 5. 24673-56-1 | this compound - AiFChem [aifchem.com]
- 6. targetmol.com [targetmol.com]
- 7. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
physical and chemical properties of 3-Methylbenzofuran-2-carboxylic acid
An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 24673-56-1). It is intended for researchers, medicinal chemists, and drug development professionals who are interested in utilizing this versatile heterocyclic compound. The guide details its structural attributes, characteristic analytical data, key synthetic routes, and its emerging significance as a scaffold in the development of novel therapeutic agents.
Introduction and Significance
This compound is a heterocyclic compound featuring a benzofuran core, which is a privileged scaffold in medicinal chemistry.[1] The benzofuran moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this molecule—a methyl group at the 3-position and a carboxylic acid at the 2-position—provides a unique combination of lipophilicity and functionality, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.[2] Its derivatives have shown particular promise as antitumor agents, highlighting the importance of a thorough understanding of its fundamental properties.[2][3]
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and application in synthetic chemistry. The compound typically appears as a beige to yellow or white to off-white solid powder.[4] Its solid nature and relatively high melting point are characteristic of aromatic carboxylic acids with significant intermolecular hydrogen bonding potential.
A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 24673-56-1 | [4][5] |
| Molecular Formula | C₁₀H₈O₃ | [4][6] |
| Molecular Weight | 176.17 g/mol | [5][7] |
| Appearance | Beige to Yellow Solid Powder | [4] |
| Melting Point | 192-197 °C | [8] |
| Purity | Typically ≥97% | |
| Storage | Room temperature, sealed in a dry environment | [6] |
| InChI Key | YMZTUCZCQMQFMK-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
Accurate structural confirmation of this compound is paramount for its use in research and development. The following sections describe the expected outcomes from standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, usually in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.[9][10] The aromatic protons on the benzene ring will appear in the typical aromatic region (approx. 7.0-8.0 ppm). The methyl group (–CH₃) protons will present as a sharp singlet further upfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, aromatic carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.[10] The carbons of the benzofuran ring system will resonate in the approximate range of 110-160 ppm, while the methyl carbon will appear upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential tool for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by two characteristic absorptions:
-
A very broad and strong O–H stretching band from the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region.[10]
-
A sharp and intense C=O (carbonyl) stretching band, expected between 1710 cm⁻¹ (for hydrogen-bonded dimers) and 1760 cm⁻¹.[10] Additional peaks corresponding to aromatic C-H stretching (just above 3000 cm⁻¹) and C=C stretching in the aromatic ring (approx. 1400-1600 cm⁻¹) will also be present.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (176.17). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, leading to significant fragment ions.
Workflow for Spectroscopic Characterization
Below is a standardized workflow for the analytical confirmation of this compound. The causality behind this multi-technique approach is to build a self-validating dataset: MS confirms the mass, IR confirms the functional groups, and NMR elucidates the precise atomic arrangement.
Caption: Standard workflow for structural verification.
Chemical Properties and Synthesis
Reactivity
The reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the electron-rich benzofuran ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification (e.g., with alcohols in the presence of an acid catalyst), amide formation (e.g., via an acyl chloride intermediate), and reduction to the corresponding alcohol.[2] These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies.
-
Benzofuran Ring: The ring system can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are influenced by the existing substituents.
Synthesis Protocols
The synthesis of benzofuran-2-carboxylic acids is of significant interest, and various methods have been developed. A highly efficient and modern approach involves the Perkin rearrangement of 3-halocoumarins.[11]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from established literature procedures and offers significant advantages in terms of reaction time and yield compared to traditional heating methods.[11] The choice of microwave irradiation is based on its ability to rapidly and uniformly heat the reaction mixture, accelerating the rate of the rearrangement.
Step 1: Preparation of the Reaction Mixture
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting 3-halocoumarin derivative (e.g., 3-bromo-4-methylcoumarin) (1.0 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 mmol) to serve as the base catalyst for the ring-fission and subsequent rearrangement.
Step 2: Microwave Irradiation
-
Seal the vessel securely.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300W) for 5-10 minutes, with a target temperature of approximately 80-100 °C.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After cooling the vessel to room temperature, transfer the reaction mixture to a beaker.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2-3. This step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield the crude this compound.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound. The purity should be assessed by melting point determination and spectroscopic analysis as described in Section 3.
Caption: Key stages of the Perkin rearrangement synthesis.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for developing novel therapeutics, particularly in oncology. Researchers have synthesized libraries of derivatives by modifying the carboxylic acid moiety to produce amides, esters, and hydrazides, which are then further functionalized.[2]
These derivatives have been investigated for several biological activities:
-
Antitumor Agents: Numerous studies have demonstrated the potent antiproliferative activity of compounds derived from this scaffold against various cancer cell lines, including non-small cell lung cancer and breast cancer.[2][3][12]
-
Enzyme Inhibition: Benzofuran-based carboxylic acids have been designed and synthesized as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and contributes to cancer cell survival and proliferation.[12]
The logical pathway for its application in drug development follows a well-established paradigm from chemical synthesis to biological validation.
Caption: Drug development pathway using the core scaffold.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
-
Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It may also be harmful if swallowed (H302).
-
Precautions: When handling this compound, personnel should wear protective gloves, clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[13]
Conclusion
This compound is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its role as a precursor to biologically active molecules. Its physical stability, well-defined spectroscopic signature, and accessible synthetic routes make it a valuable tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of new therapeutic agents, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the potential of this important chemical entity.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 24673-56-1|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Methylbenzofuran-4-carboxylic acid | C10H8O3 | CID 59316821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - High purity | EN [georganics.sk]
3-Methylbenzofuran-2-carboxylic acid melting point and boiling point
An In-depth Technical Guide: Physicochemical Characterization of 3-Methylbenzofuran-2-carboxylic acid: Melting and Boiling Point Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 24673-56-1), a key heterocyclic building block in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer agents, making a thorough understanding of its fundamental physicochemical properties critical for its synthesis, purification, and application in drug development workflows.[1][2][3] This document consolidates available data, outlines detailed experimental protocols for accurate measurement, discusses factors that influence these properties, and provides essential safety and handling information. The reported melting point for this compound is in the range of 192-197 °C.[4][5] A boiling point is not reported, likely due to thermal decomposition at atmospheric pressure, a common characteristic for compounds of this nature.
Introduction: Significance in Medicinal Chemistry
This compound is an aromatic heterocyclic compound that serves as a valuable scaffold in the synthesis of more complex molecules. The benzofuran moiety is a privileged structure in drug discovery, and its derivatives are explored for a wide range of biological activities. Notably, amides and other derivatives of 3-methyl-benzofuran-2-carboxylic acid have been designed and synthesized as potential anticancer agents, showing activity against lung and breast cancer cell lines.[1] The physical properties of this starting material, such as melting point, are not merely data points; they are critical indicators of purity and identity, directly impacting the success of subsequent synthetic steps and the integrity of biological screening data.
Core Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 24673-56-1 | [4][5][6] |
| Molecular Formula | C₁₀H₈O₃ | [5][6] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Beige to yellow solid powder | [4][7][8] |
| Melting Point | 192 - 197 °C | [4][5] |
| Boiling Point | Not available (Decomposes) | [4][5] |
| Purity (Typical) | >95% | [4] |
In-Depth Analysis of Thermal Properties
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range, typically less than 2°C.[9] The reported melting range for this compound is 192-197 °C.[4][5]
-
Indicator of Purity: This relatively broad range is typical for commercially available reagents and suggests the presence of minor impurities. Impurities disrupt the crystal lattice of the solid, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.[9] Researchers synthesizing this compound should aim for a narrower melting range as an indicator of successful purification.
-
Identity Confirmation: The melting point is a reliable, albeit not definitive, characteristic for compound identification. A mixed melting point analysis, where the sample is mixed with an authentic standard, can be used for confirmation. If no depression in the melting point is observed, the two samples are likely identical.[9]
Boiling Point
Standard chemical databases do not list a boiling point for this compound.[4][5] This is not an omission but rather an indication of the compound's thermal instability.
-
Causality of Thermal Decomposition: Carboxylic acids, particularly aromatic ones with high molecular weights, often have extremely high boiling points due to strong intermolecular hydrogen bonding. The energy required to overcome these forces and vaporize the compound at atmospheric pressure is often greater than the energy required to break covalent bonds within the molecule, leading to decomposition (e.g., decarboxylation) before the boiling point is reached. The high melting point of this compound further suggests strong crystal lattice forces, which correlates with a high theoretical boiling point.
Experimental Determination of Melting Point
Accurate determination of the melting point is a fundamental skill in a chemistry laboratory. The following protocol outlines a validated method using a modern digital apparatus.
Principle
A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first visible drop of liquid appears (T₁) and at which the last crystal melts (T₂) are recorded. The melting range is reported as T₁ - T₂.
Workflow for Accurate Melting Point Determination
Caption: Workflow for precise melting point determination.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Place a small amount of this compound on a watch glass.
-
Using a spatula, crush the beige solid into a fine, uniform powder. This ensures efficient heat transfer.[9]
-
Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is inside.[9]
-
Invert the tube and tap it gently on the benchtop to pack the sample tightly into the sealed end.
-
-
Instrument Setup and Measurement:
-
Ensure the heating block of the Mel-Temp or similar apparatus is at least 20°C below the expected melting point of 192°C.[9]
-
Insert the packed capillary tube into the sample holder.
-
Turn on the apparatus and set a rapid heating rate to quickly approach the expected melting range.
-
Approximately 15-20°C below the anticipated start of melting, reduce the heating rate to a slow 1-2°C per minute. This slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) when the first droplet of liquid is visible.
-
Continue heating and record the temperature (T₂) when the last solid crystal disappears.
-
-
Reporting and Interpretation:
-
The result should be reported as a range: T₁ - T₂.
-
A pure sample will exhibit a sharp range (e.g., 195-196°C), while an impure sample will show a depressed and broader range (e.g., 188-193°C).
-
For rigor, the determination should be repeated at least once to ensure reproducibility.
-
Synthesis, Purity, and Property Interdependence
The measured physical properties of a compound are intrinsically linked to its synthetic origin and subsequent purification.
Caption: Interdependence of synthesis, purity, and physical properties.
This compound is often synthesized via the Perkin rearrangement of a corresponding 3-halocoumarin in the presence of a base.[2] Potential impurities can include unreacted starting materials or side-products from this rearrangement. Effective purification, typically by recrystallization, is necessary to remove these impurities. The melting point serves as a direct and rapid validation of purification efficacy. A sharp melting range close to the literature value indicates high purity, which is essential before using the compound in sensitive applications like drug synthesis.[1][2]
Safety and Handling
As a laboratory chemical, proper handling of this compound is mandatory to ensure user safety.
-
Hazards Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[6][7][10] The toxicological properties have not been fully investigated.[7]
-
Recommended Handling Procedures:
-
Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]
-
Avoid generating dust.[7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
Conclusion
This compound is a crucial intermediate in synthetic and medicinal chemistry. Its primary identifying physical property is a melting point in the range of 192-197 °C. The absence of a reported boiling point is due to its propensity for thermal decomposition at elevated temperatures. For researchers and drug development professionals, the melting point serves as an indispensable tool for confirming the identity and assessing the purity of the material. Adherence to the rigorous experimental protocol detailed in this guide will ensure the generation of accurate and reliable data, thereby upholding the integrity of subsequent research and development activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | 24673-56-1 [sigmaaldrich.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. aksci.com [aksci.com]
The Benzofuran Core: A Historical and Synthetic Odyssey in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and drug development. Its journey from a constituent of coal tar to the structural heart of numerous pharmaceuticals is a compelling narrative of scientific inquiry, synthetic innovation, and the relentless pursuit of therapeutic solutions. This guide provides a comprehensive exploration of the discovery and history of benzofuran compounds, tracing their origins from natural sources and early synthetic endeavors to the sophisticated methodologies that have enabled the creation of life-altering medications. We will delve into the pivotal discoveries that have shaped our understanding of this versatile scaffold, with a particular focus on the development of landmark drugs such as the antiarrhythmic agent amiodarone and the photochemotherapeutic psoralens. This exploration is designed to provide researchers and drug development professionals with a deep appreciation of the historical context and the synthetic evolution that continues to make benzofuran a privileged structure in the design of novel therapeutic agents.
The Dawn of Benzofuran: From Coal Tar to a Name
The story of benzofuran begins not in the pristine environment of a modern laboratory, but in the industrial landscape of the 19th century. The early isolation of this heterocyclic compound is intertwined with the burgeoning coal tar industry. Initially, the substance we now know as benzofuran was isolated from the distillates of coal tar and was given the name "coumarone".[1] This crude fraction, a complex mixture of aromatic compounds, served as a rich source for early organic chemists.
The formal entry of benzofuran into the annals of synthetic chemistry is marked by the seminal work of William Henry Perkin in 1870. His groundbreaking synthesis, now known as the Perkin rearrangement , involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide, yielding a benzofuran.[2] This reaction was a pivotal moment, providing the first rational chemical pathway to this novel heterocyclic system and laying the groundwork for future synthetic explorations.[3][4]
Another significant early contribution was the Rap-Stoermer reaction , named after the work of C. Rap and Richard Stoermer. This method involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base, leading to the formation of 2-acylbenzofurans.[5][6][7][8] This reaction provided a versatile route to a variety of substituted benzofurans and further expanded the synthetic chemist's toolkit for accessing this important scaffold.
These pioneering efforts not only established the fundamental chemistry of benzofuran but also set the stage for the discovery of its profound biological activities, a journey that would unfold over the subsequent decades and continue to this day.
The Evolution of a Scaffold: A Timeline of Synthetic Methodologies
The journey from the classical syntheses of Perkin and Stoermer to the highly efficient and selective methods of the 21st century reflects the broader evolution of organic chemistry. The drive for greater efficiency, milder reaction conditions, and the ability to construct complex, highly substituted benzofuran derivatives has led to a continuous wave of innovation.
Classical Approaches: The Foundation
The early syntheses, while groundbreaking for their time, often required harsh reaction conditions and were limited in their substrate scope. The Perkin rearrangement and the Rap-Stoermer reaction were the workhorses for many years, providing fundamental access to the benzofuran core. These methods are still cited and utilized, particularly in academic settings, for their historical significance and for the preparation of specific classes of benzofurans.[2][3][4][5][6][7][8]
The Rise of Catalysis: A Paradigm Shift
The latter half of the 20th century witnessed the transformative impact of transition metal catalysis on organic synthesis, and benzofuran synthesis was no exception. The advent of palladium-catalyzed cross-coupling reactions, in particular, revolutionized the construction of the benzofuran ring. Methods such as the Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, offered a powerful and flexible strategy for the synthesis of 2-substituted benzofurans.[9][10] These catalytic methods provided milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity compared to their classical counterparts.
The timeline below highlights some of the key milestones in the evolution of benzofuran synthesis:
| Era | Key Developments | Significance | Key Contributors |
| Late 19th Century | Perkin Rearrangement, Rap-Stoermer Reaction | First rational syntheses of the benzofuran core. | William H. Perkin, C. Rap, Richard Stoermer |
| Mid 20th Century | Intramolecular Cyclization Strategies | Development of methods based on the cyclization of suitably substituted phenols and styrenes. | Various academic and industrial research groups |
| Late 20th Century | Palladium- and Copper-Catalyzed Syntheses | Introduction of highly efficient and selective catalytic methods, such as Sonogashira and Heck couplings. | Various pioneers in organometallic chemistry |
| 21st Century | C-H Activation, Photoredox Catalysis, and Green Chemistry Approaches | Development of atom-economical and environmentally benign synthetic routes. | Contemporary organic chemists |
This continuous evolution of synthetic methodologies has not only made benzofuran and its derivatives more accessible but has also enabled the exploration of a vast chemical space, leading to the discovery of novel compounds with significant therapeutic potential.
From Nature's Blueprint to Potent Pharmaceuticals: The Benzofuran Hall of Fame
The benzofuran scaffold is not merely a synthetic curiosity; it is a recurring motif in a diverse array of natural products, many of which have served as inspiration for the development of important drugs.[11] The intricate structures of these natural compounds have not only challenged synthetic chemists but have also provided valuable insights into the biological activities associated with the benzofuran core.
Amiodarone: A Serendipitous Journey from Plant to Heart
The story of amiodarone, a potent antiarrhythmic drug, is a classic example of drug discovery rooted in natural products. The journey began with the investigation of Ammi visnaga, a plant traditionally used in ancient Egypt for its medicinal properties.[12] The active compound, khellin, a furanochromone, was found to have coronary vasodilating effects.
In the 1960s, scientists at the Labaz company in Belgium, including Tondeur and Binon, synthesized a series of khellin analogues in an effort to develop a more potent and safer antianginal agent.[13] This research led to the synthesis of amiodarone, a benzofuran derivative that exhibited powerful antiarrhythmic properties.[14][15] Initially developed for angina, its profound effects on cardiac rhythm were later recognized, leading to its approval for the treatment of various arrhythmias.[15]
The development of amiodarone also spurred extensive research into its structure-activity relationships (SAR). Studies have shown that the benzofuran nucleus and the diiodobenzoyl moiety are crucial for its antiarrhythmic activity.[16][17][18][19][20] Modifications to the diethylaminoethoxy side chain have been explored to modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of analogues like dronedarone.[20]
Psoralens and Angelicins: Harnessing the Power of Light
Psoralens and their angular isomers, angelicins, are a class of naturally occurring furocoumarins that have been used for centuries in traditional medicine to treat skin disorders.[13][21][22][23][24][25][26][27][28][29][30][31][32] These compounds are found in various plants, including Psoralea corylifolia and figs.[1]
The modern era of psoralen research began with the elucidation of their structure and their mechanism of action. Psoralens are potent photosensitizers; upon activation by ultraviolet A (UVA) light, they can intercalate into DNA and form covalent cross-links, leading to cell cycle arrest and apoptosis. This property forms the basis of PUVA (Psoralen + UVA) therapy, which is used to treat skin conditions such as psoriasis and vitiligo.[32]
The synthesis of psoralens and angelicins has been a subject of considerable interest, with various classical and modern methods being developed to construct their tricyclic ring systems.[22][25][28][29] The unique photobiological properties of these compounds have also prompted extensive SAR studies, with researchers exploring how modifications to the furocoumarin skeleton can influence their photosensitizing potential and therapeutic efficacy.[13][21][30]
Key Experimental Protocols: A Glimpse into the Synthetic Chemist's Toolkit
To provide a deeper understanding of the practical aspects of benzofuran synthesis, this section outlines the experimental protocols for two historically significant methods: the Perkin rearrangement and the Rap-Stoermer reaction.
Protocol 1: The Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acid
This protocol describes a microwave-assisted Perkin rearrangement of a 3-bromocoumarin to yield a benzofuran-2-carboxylic acid, a method that significantly reduces reaction times compared to traditional heating.[10]
Materials:
-
3-Bromocoumarin derivative
-
Ethanol
-
Sodium hydroxide
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vessel, add the 3-bromocoumarin derivative (1 equivalent).
-
Add ethanol as the solvent.
-
Add sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude product in water and acidify with a suitable acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Protocol 2: The Rap-Stoermer Reaction for the Synthesis of 2-Acylbenzofurans
This protocol describes a triethylamine-catalyzed Rap-Stoermer reaction between a salicylaldehyde and an α-haloketone under solvent-free conditions.[6]
Materials:
-
Substituted salicylaldehyde
-
α-Haloketone (e.g., phenacyl bromide)
-
Triethylamine (TEA)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine the substituted salicylaldehyde (1 equivalent) and the α-haloketone (1 equivalent).
-
Add triethylamine (1.5 equivalents) as the base and catalyst.
-
Seal the vessel tightly.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the 2-acylbenzofuran.
Structure-Activity Relationships: Fine-Tuning the Benzofuran Core for Therapeutic Efficacy
The biological activity of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.
Amiodarone and its Analogues: A Balancing Act of Efficacy and Safety
The SAR of amiodarone has been extensively studied to mitigate its significant side effects while retaining its potent antiarrhythmic activity. Key findings include:
-
The Benzofuran Nucleus: The benzofuran scaffold is essential for the antiarrhythmic activity.[20]
-
The Diiodobenzoyl Moiety: The two iodine atoms on the benzoyl ring are crucial for the drug's unique electrophysiological profile but also contribute to its thyroid-related side effects.[19]
-
The Diethylaminoethoxy Side Chain: Modifications to this side chain can significantly impact the drug's lipophilicity, metabolism, and overall toxicity. For example, the development of dronedarone involved the removal of the iodine atoms and the introduction of a methanesulfonamide group to reduce thyroid toxicity and improve the safety profile.[20]
| Compound | Key Structural Features | Impact on Activity/Safety |
| Amiodarone | Diiodobenzoyl group, diethylaminoethoxy side chain | Potent antiarrhythmic, but associated with thyroid and pulmonary toxicity.[19][20] |
| Dronedarone | Lacks iodine atoms, methanesulfonamide group on the benzofuran ring | Reduced thyroid toxicity, but may have different efficacy and cardiac safety profile.[20] |
| Desethylamiodarone | N-dealkylated metabolite of amiodarone | Active metabolite, but may contribute to toxicity.[19] |
Psoralens and Angelicins: Modulating Photoreactivity for Targeted Therapy
The SAR of psoralens and angelicins is primarily focused on their photoreactivity and ability to form DNA adducts. Key structural features that influence their activity include:
-
Linear vs. Angular Fused Ring System: Linear furocoumarins (psoralens) can form both monoadducts and interstrand cross-links with DNA, while angular furocoumarins (angelicins) primarily form monoadducts. This difference in DNA binding can affect their mutagenic and therapeutic profiles.[23]
-
Substituents on the Furan and Pyrone Rings: The introduction of substituents at various positions on the furocoumarin skeleton can modulate their lipophilicity, DNA binding affinity, and photosensitizing efficiency.[21][30] For example, the addition of a methoxy group at the 8-position (8-methoxypsoralen or xanthotoxin) is a common modification in clinically used psoralens.
Conclusion: The Enduring Legacy and Future Horizons of Benzofuran
The journey of the benzofuran scaffold, from its humble origins in coal tar to its central role in modern medicine, is a testament to the power of chemical synthesis and the intricate relationship between structure and biological function. The pioneering work of early chemists laid the foundation for a rich and evolving field of research that continues to yield new discoveries and therapeutic innovations. The development of landmark drugs like amiodarone and the psoralens has not only transformed the treatment of major diseases but has also provided invaluable insights into the principles of drug design and development.
As we look to the future, the benzofuran core remains a privileged scaffold for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the biological targets of benzofuran derivatives, promises to unlock new therapeutic possibilities. From anticancer and antimicrobial agents to novel treatments for neurodegenerative diseases, the versatile benzofuran scaffold is poised to continue its legacy as a source of inspiration and a building block for the medicines of tomorrow. The historical and synthetic odyssey of benzofuran serves as a powerful reminder that the exploration of even the simplest of chemical structures can lead to profound and lasting benefits for human health.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Amiodarone: historical development and pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. [PDF] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scirp.org [scirp.org]
- 19. Structure-activity relationships of antiarrhythmic agents: crystal structure of amiodarone hydrochloride and two derivatives, and their conformational comparison with thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scirp.org [scirp.org]
- 21. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of psoralens and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.monash.edu [research.monash.edu]
- 25. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isopsoralen | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. eurekaselect.com [eurekaselect.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of 3-Methylbenzofuran-2-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-2-carboxylic Acid
This document provides a comprehensive spectroscopic analysis of this compound (C₁₀H₈O₃, Molar Mass: 176.17 g/mol [1][2]). Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and quality control of this important heterocyclic compound. Benzofuran derivatives are recognized for their wide range of biological activities and serve as crucial scaffolds in medicinal chemistry.[3][4] Accurate structural confirmation is therefore paramount.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound incorporates a bicyclic benzofuran core, a carboxylic acid functional group at the 2-position, and a methyl group at the 3-position. Each of these features imparts a distinct and predictable signature across various spectroscopic techniques.
The numbering of the atoms, critical for NMR assignments, is illustrated below. This structure informs our predictions for the chemical shifts and coupling patterns that follow.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[5] For this compound, analysis in a solvent like DMSO-d₆ is often preferred due to the acidic proton of the carboxylic acid, although CDCl₃ can also be used. The choice of solvent is critical and must not contain signals that overlap with key sample signals.[5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded, and its signal is often broad due to hydrogen bonding and chemical exchange. |
| H4, H7 | 7.5 - 7.8 | Multiplet (m) | 2H | Protons on the benzene ring (H4 and H7) are in a typical aromatic region. Their exact shifts are influenced by the fused furan ring. |
| H5, H6 | 7.2 - 7.4 | Multiplet (m) | 2H | These central aromatic protons (H5 and H6) are expected to be slightly more shielded than H4 and H7. |
| CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to an sp² carbon of the furan ring, placing it in the allylic/benzylic region. It appears as a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will account for all 10 carbon atoms in the molecule, with quaternary carbons typically showing weaker signals.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[6] |
| C7a, C3a | 150 - 160 | These are the bridgehead carbons of the benzofuran system, with C7a (adjacent to oxygen) being the most deshielded. |
| C4, C5, C6, C7 | 110 - 135 | The carbons of the benzene ring will appear in the aromatic region, with their specific shifts determined by substitution patterns.[7] |
| C2 | 140 - 150 | This sp² carbon is bonded to the electron-withdrawing carboxylic acid group and the furan oxygen, causing a downfield shift. |
| C3 | 115 - 125 | This sp² carbon is bonded to the methyl group. |
| CH₃ | 10 - 15 | The sp³ hybridized carbon of the methyl group is highly shielded and appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For this compound, the spectrum is expected to be dominated by features from the carboxylic acid and the aromatic system. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly broadens the O-H stretching band.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 2500-3300 | O–H stretch (Carboxylic Acid) | Strong, Very Broad | This is a hallmark of a carboxylic acid dimer, appearing as a wide, often messy, band that overlaps with C-H stretches.[8] |
| ~3050 | Aromatic C–H stretch | Medium-Weak | Sharp peaks superimposed on the broad O-H band. |
| ~2950 | Aliphatic C–H stretch | Medium-Weak | Sharp peaks from the methyl group, also superimposed on the O-H band. |
| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is very intense. Conjugation with the furan ring shifts it to a slightly lower wavenumber compared to saturated acids.[9] |
| 1580-1610 | Aromatic C=C stretch | Medium | Characteristic vibrations of the benzene ring. |
| 1210-1320 | C–O stretch | Strong | Associated with the C-O single bond of the carboxylic acid group.[9] |
| 910-950 | O–H bend (out-of-plane) | Medium, Broad | Another characteristic, broad peak for carboxylic acid dimers.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. An electrospray ionization (ESI) source is well-suited for this compound, particularly in negative ion mode ([M-H]⁻), due to the acidic nature of the carboxylic acid.
-
Predicted Molecular Ion:
Plausible Fragmentation Pathway
Understanding the fragmentation can further validate the structure. A primary loss from the molecular ion is often the carboxyl group or related fragments.
Caption: Key predicted fragmentation steps for this compound.
The most characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion ([M-H]⁻) to yield a highly stable anion at m/z 131.
Experimental Protocols
To ensure data integrity, standardized acquisition protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Collect a sufficient number of scans (e.g., 1024 or more) to observe quaternary carbons, with a relaxation delay of 5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition:
-
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Processing: Analyze the resulting mass spectrum to identify the accurate mass of the molecular ion and its major fragments. Use the accurate mass data to confirm the elemental composition.
Conclusion
The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. The predicted data presented in this guide—from the distinct proton and carbon environments in NMR to the characteristic vibrational modes in IR and the specific fragmentation patterns in MS—provide a comprehensive and reliable fingerprint for this molecule. These analytical methodologies and the interpretive framework herein serve as an essential resource for scientists engaged in the synthesis, quality control, and application of benzofuran-based compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. PubChemLite - 3-methyl-1-benzofuran-2-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
Topic: Unlocking the Therapeutic Potential of 3-Methylbenzofuran-2-carboxylic Acid: A Strategic Guide for Preclinical Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] 3-Methylbenzofuran-2-carboxylic acid (CAS: 24673-56-1) represents a pivotal starting material, a versatile building block for the synthesis of next-generation therapeutics.[3] While primarily recognized as a synthetic intermediate, its derivatives have demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] This guide provides a technical overview of the therapeutic landscape for derivatives of this core molecule, focusing on the mechanistic rationale behind its applications. We will dissect the preclinical evidence, propose a strategic workflow for drug development, and provide detailed protocols to guide future research in leveraging this promising chemical entity for novel drug discovery.
The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry
The fusion of a benzene ring with a furan ring creates the benzofuran bicyclic system, a structure that is ubiquitous in both natural products and synthetic pharmaceuticals.[7] This scaffold's unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to diverse therapeutic effects. Clinically relevant examples and extensive research have established the benzofuran core's role in developing agents with antiarrhythmic, antifungal, antiviral, and antitumor activities, among others.[7][8][9] The inherent bioactivity of the scaffold makes even simple derivatives, such as this compound, highly valuable starting points for medicinal chemistry campaigns.
Physicochemical Profile and Synthesis of the Core Scaffold
This compound is a stable, crystalline solid that serves as an ideal precursor for further chemical modification, primarily through its carboxylic acid functional group.
-
IUPAC Name: 3-Methyl-1-benzofuran-2-carboxylic acid
-
CAS Number: 24673-56-1[3]
-
Molecular Formula: C₁₀H₈O₃[3]
-
Molecular Weight: 176.17 g/mol [3]
The synthesis of the benzofuran-2-carboxylic acid core is well-established. A common route involves the Pechmann condensation to form a coumarin intermediate, followed by alkaline hydrolysis and subsequent cyclization to yield the desired benzofuran structure. For instance, substituted phenols can react with β-ketoesters to form a 4-methylcoumarin, which, after hydrolysis of the lactone ring, can be rearranged and cyclized to form the 3-methyl-benzofuran-2-carboxylic acid backbone.[5] This robust synthetic accessibility is a key advantage for its use in drug development.
Preclinical Evidence for Therapeutic Applications
Derivatives synthesized from the this compound core have shown significant promise in several key therapeutic areas. The following sections detail the mechanistic basis for these activities.
Anti-inflammatory Applications: Targeting Key Signaling Cascades
A substantial body of evidence points to the potent anti-inflammatory properties of benzofuran derivatives.[4][10] The primary mechanism involves the modulation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central regulators of the inflammatory response.[4][11]
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex becomes phosphorylated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p65 subunit) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes. Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in this cascade, including IKKα/β, IκBα, and p65 itself.[4] Similarly, they can suppress the phosphorylation of ERK, JNK, and p38 within the MAPK pathway.[4] This dual inhibition effectively shuts down the production of downstream inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).[4][12]
Anticancer Applications: A Multi-Targeted Approach
Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have demonstrated significant cytotoxic activity against various cancer cell lines, particularly non-small cell lung cancer (A549) and breast cancer (MCF-7).[5][13] The anticancer effects are not limited to a single mechanism but involve the inhibition of several key proteins crucial for cancer cell proliferation and survival.
Identified Molecular Targets:
-
Cyclin-Dependent Kinase 2 (CDK2): Derivatives have been identified as potent type II CDK2 inhibitors, arresting the cell cycle and inducing apoptosis.[9][14]
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 is a key mechanism for blocking angiogenesis, thereby starving tumors of essential nutrients.[13]
-
Carbonic Anhydrase IX (CA IX): Specific benzofuran-based carboxylic acids act as selective, submicromolar inhibitors of CA IX, a tumor-associated enzyme involved in pH regulation and tumor progression, particularly in hypoxic environments.[15]
The potency of these derivatives is often impressive, with some compounds showing activity in the sub-micromolar to low micromolar range, comparable to or exceeding that of established chemotherapy agents in preclinical assays.[5][13]
| Derivative Class | Cancer Cell Line | Target/Assay | Reported Activity (IC₅₀) | Reference |
| Amide of 3-methyl-6-propoxybenzofuran-2-carboxylic acid | A549 (Lung) | MTT Assay | 0.858 µM | [5] |
| Amide of 3-methyl-6-propoxybenzofuran-2-carboxylic acid | MCF-7 (Breast) | MTT Assay | 2.07 µM | [5] |
| 1-Acylatedthiosemicarbazide of 3-methylbenzofuran | A549 (Lung) | MTT Assay | 1.48 µM | [13] |
| 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 (Lung) | MTT Assay | 0.49 µM | [13] |
| Benzofuran-based carboxylic acid ureide | MDA-MB-231 (Breast) | Antiproliferative | 2.52 µM | [15] |
| 3-(Piperazinylmethyl)benzofuran derivative | - | CDK2 Inhibition | 40.91 nM | [14] |
Antimicrobial Potential
The benzofuran scaffold is a well-documented pharmacophore for antimicrobial agents.[6] Derivatives have shown broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[16][17][18] While the precise mechanisms can vary, they often involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA synthesis.[1] This presents a third potential avenue for therapeutic development, particularly in an era of growing antimicrobial resistance.
Proposed Drug Development Workflow: From Core Scaffold to Clinical Candidate
Leveraging this compound as a starting point requires a systematic and hypothesis-driven approach. The following workflow outlines a strategic plan for advancing this scaffold from initial library synthesis to a preclinical candidate.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of a Focused Amide Library
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add Oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF) at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the acyl chloride intermediate by thin-layer chromatography (TLC).
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Triethylamine (2.0 eq) in anhydrous DCM.
-
Product Formation: Slowly add the acyl chloride solution from step 2 to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target amide.
-
Characterization: Confirm the structure and purity of each library member using ¹H-NMR, ¹³C-NMR, and LC-MS.
Protocol 2: In Vitro Anti-inflammatory Screening
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of synthesized benzofuran derivatives (e.g., 1 µM to 50 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Assess the anti-inflammatory effect by measuring the accumulation of nitrite in the culture medium using the Griess reagent. A decrease in nitrite concentration relative to the LPS-only control indicates inhibitory activity.
-
Cytotoxicity Assessment: In a parallel plate without LPS stimulation, perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to compound-induced cell death.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition for the most potent, non-toxic compounds.
Challenges and Future Directions
While the therapeutic potential is clear, the development of benzofuran-based drugs is not without challenges. Key considerations for future research include:
-
Metabolic Stability: The furan ring can be susceptible to metabolic opening. Medicinal chemistry efforts should focus on substitutions that block or reduce metabolic liability.
-
Selectivity: For kinase inhibitors and other targeted therapies, achieving high selectivity against the intended target over off-targets is crucial to minimize side effects.
-
Bioavailability: Optimizing physicochemical properties (e.g., lipophilicity, solubility) is essential to ensure adequate oral bioavailability for in vivo efficacy.
Future work should focus on developing detailed Structure-Activity Relationships (SAR) to guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is far more than a simple chemical intermediate; it is a gateway to a rich and diverse pharmacology. The established preclinical data for its derivatives strongly support its potential as a foundational scaffold for developing novel therapeutics, particularly in the fields of oncology and inflammatory diseases. The strategic workflow and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to systematically explore and unlock the full therapeutic value of this versatile molecule.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole - ProQuest [proquest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imjst.org [imjst.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of 3-methylbenzofuran-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the synthetic strategies for constructing this core, with a particular focus on the Perkin rearrangement, and detail the subsequent derivatization into various pharmacologically active agents. This guide will further elucidate the mechanisms of action, particularly in the context of cancer therapy through VEGFR-2 inhibition and apoptosis induction, and discuss the structure-activity relationships that govern their biological effects.[4][5][6] Detailed experimental protocols, comprehensive data summaries, and visual diagrams of key pathways are provided to support researchers and drug development professionals in this promising area of study.
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
Benzofuran derivatives are a class of heterocyclic compounds composed of a fused benzene and furan ring.[4] This structural motif is found in a variety of natural products and has been extensively utilized in the synthesis of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][7][8] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[4] Notably, substitutions at the C-2 and C-3 positions have been shown to be critical for the cytotoxic activity of many benzofuran derivatives.[9]
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. One of the most established and efficient methods is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin in the presence of a base.[10]
The Perkin Rearrangement: A Powerful Tool for Benzofuran Synthesis
The Perkin rearrangement of 3-halocoumarins provides a direct route to benzofuran-2-carboxylic acids.[11][12] The reaction is typically carried out by heating the 3-halocoumarin with an alkali hydroxide. The proposed mechanism involves an initial base-catalyzed cleavage of the lactone ring to form a phenolate and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[11] Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields.[11][12]
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Synthesis of this compound via Perkin Rearrangement
This protocol is a representative procedure based on the principles of the Perkin rearrangement.
Materials:
-
3-Bromo-4-methylcoumarin
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-methylcoumarin (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture to pH 2 by the slow addition of concentrated hydrochloric acid.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Characterize the final product by NMR and mass spectrometry.
Derivatization of this compound
The carboxylic acid group at the C-2 position serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and carbohydrazides. These derivatives have been extensively explored for their therapeutic potential.[5][13]
Synthesis of 3-Methylbenzofuran-2-carbohydrazide
A key intermediate for further derivatization is 3-methylbenzofuran-2-carbohydrazide, which is readily prepared from the corresponding ethyl ester.[13]
Experimental Protocol: Synthesis of 3-Methylbenzofuran-2-carbohydrazide
Materials:
-
Ethyl 3-methylbenzofuran-2-carboxylate
-
Hydrazine hydrate (99%)
-
Isopropyl alcohol
Procedure:
-
Dissolve ethyl 3-methylbenzofuran-2-carboxylate (1 equivalent) in isopropyl alcohol in a round-bottom flask.
-
Add hydrazine hydrate (4 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product, 3-methylbenzofuran-2-carbohydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.[13]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines, including non-small cell lung cancer (A549 and NCI-H23) and breast cancer.[5][13]
4.1.1. Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][13] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][14][15][16] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these small molecule inhibitors block the downstream signaling pathways that promote endothelial cell proliferation and migration.[6][14][15][16]
Caption: Inhibition of VEGFR-2 signaling by 3-methylbenzofuran derivatives.
Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, including the PI3K/Akt/mTOR and p53-dependent pathways.[17][18][19]
4.1.2. Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on the nature of the substituents on the benzofuran core and the derivatized carbohydrazide moiety.[3][4][9]
-
Substitution at the 3-position: The presence of a methyl group at the 3-position is a common feature in many active compounds.[5]
-
Derivatization of the 2-carbohydrazide: Conversion of the carbohydrazide to thiosemicarbazides and semicarbazides by reacting with isothiocyanates and isocyanates, respectively, has yielded highly potent anticancer agents.[13]
-
Aromatic substituents: The electronic properties of substituents on the terminal phenyl ring of these derivatives play a crucial role. For instance, a para-methoxy group has been shown to enhance antiproliferative activity against the A549 cell line.[5][13]
-
Halogenation: The introduction of halogen atoms, such as fluorine, can increase the potency and inhibitory activity.[4]
4.1.3. Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives.
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (nM) | Reference |
| 4c | 1-Acylatedthiosemicarbazide (p-methoxy) | A549 | 1.48 | - | [5][13] |
| 4b | 1-Acylatedthiosemicarbazide | A549 | - | 77.97 | [13] |
| 15a | 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 | 2.52 | 132.5 | [13] |
| 16a | 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 | 0.49 | 45.4 | [13] |
Antimicrobial and Anti-inflammatory Activities
Benzofuran derivatives have also been reported to possess significant antimicrobial and anti-inflammatory activities.[7][8][20] The introduction of halogens into the benzofuran structure has been shown to enhance activity against Gram-positive bacteria and fungi.[21]
4.2.1. Quantitative Antimicrobial and Anti-inflammatory Data
| Compound Type | Activity | Target | MIC/IC50 | Reference |
| Halogenated 3-benzofurancarboxylic acid derivatives | Antibacterial | Gram-positive bacteria | 50-200 µg/mL | [21] |
| Halogenated 3-benzofurancarboxylic acid derivatives | Antifungal | Candida strains | 100 µg/mL | [21] |
| Benzofuran derivatives from Penicillium crustosum | Anti-inflammatory | NO production in RAW 264.7 cells | IC50: 16.5-17.31 µM | [7] |
Conclusion and Future Perspectives
This compound and its derivatives represent a highly promising class of compounds for the development of new therapeutic agents. Their versatile synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for medicinal chemists. The well-elucidated mechanisms of action, particularly in the realm of anticancer therapy, provide a solid foundation for rational drug design. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their potential in other therapeutic areas. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Perkin Rearrangement [drugfuture.com]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 20. jopcr.com [jopcr.com]
- 21. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
starting materials for 3-Methylbenzofuran-2-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and pharmacologically active molecules.[1][2] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] this compound, in particular, serves as a crucial synthetic intermediate for the construction of more complex, biologically significant compounds. Its strategic functionalization at the 2- and 3-positions makes it a versatile building block for drug discovery and development programs.[3][5]
This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound. We will dissect the core synthetic pathways, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to inform methodological choices for researchers in medicinal chemistry and organic synthesis.
Primary Synthetic Pathways
Two principal and highly effective strategies dominate the synthesis of this compound: the Perkin rearrangement of a substituted coumarin and the intramolecular cyclization of an o-hydroxyacetophenone derivative.
Pathway 1: The Perkin Rearrangement of 3-Bromo-4-methylcoumarin
The Perkin rearrangement, a classic name reaction, provides a direct and efficient route to benzofuran-2-carboxylic acids from 3-halocoumarins.[6] This method involves a base-catalyzed ring contraction of the coumarin core to form the desired benzofuran structure.[5][7]
Core Concept: The synthesis begins with a 3-bromo-4-methylcoumarin, which undergoes a base-induced ring-opening, followed by an intramolecular nucleophilic substitution to form the five-membered furan ring.
Mechanism: The reaction is initiated by a nucleophilic attack of a hydroxide ion on the lactone carbonyl of the coumarin. This leads to the fission of the heterocyclic ring, forming a phenoxide and a vinyl halide moiety within the same intermediate. The resulting phenoxide anion then performs an intramolecular attack on the vinyl halide, displacing the bromide and forming the C-O bond of the furan ring to yield the final benzofuran-2-carboxylic acid product after acidification.[5][8]
Advantages and Field Insights: This method is highly robust and generally provides excellent yields.[5] A significant advancement has been the application of microwave-assisted heating, which dramatically reduces reaction times from several hours under traditional reflux conditions to mere minutes, often with improved yields.[5][7] This expedited protocol is particularly valuable for rapid library synthesis and process optimization.
Pathway 2: Cyclization starting from o-Hydroxyacetophenone
An alternative and widely used pathway begins with o-hydroxyacetophenone. This starting material conveniently provides the benzene ring and the C3-methyl group of the final product. The furan ring is constructed through reaction with an appropriate C2 synthon, typically an α-haloacetate.
Core Concept: The synthesis involves the O-alkylation of o-hydroxyacetophenone with ethyl bromoacetate, followed by an intramolecular condensation reaction to form the benzofuran ring. The resulting ester is then hydrolyzed to the target carboxylic acid.
Workflow:
-
O-Alkylation: The phenolic hydroxyl group of o-hydroxyacetophenone reacts with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), to form an ether intermediate.
-
Intramolecular Cyclization/Condensation: The intermediate undergoes a base-catalyzed intramolecular cyclization. This step forms the C-C bond between the carbonyl carbon of the original acetophenone and the α-carbon of the ester moiety, leading to the formation of ethyl 3-methylbenzofuran-2-carboxylate.
-
Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup.
Advantages and Field Insights: This pathway is highly versatile, as the substitution pattern on the final product can be easily modified by choosing appropriately substituted o-hydroxyacetophenones. The reaction conditions are generally mild, and the starting materials are commercially available and inexpensive.[1] This route is particularly well-suited for producing a variety of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are adapted from established literature procedures and represent robust methods for laboratory-scale synthesis.
Protocol 1: Microwave-Assisted Perkin Rearrangement[5]
-
Vessel Preparation: To a microwave reaction vessel, add 3-bromo-4-methylcoumarin (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 0.3 M concentration) followed by sodium hydroxide (3.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 100-150°C (a power of 300W is often effective). Maintain constant stirring.
-
Workup: After cooling, transfer the reaction mixture to a beaker. Acidify the solution to a pH of ~2 using dilute hydrochloric acid (e.g., 2M HCl).
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis from o-Hydroxyacetophenone[1]
Step A: Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate
-
Reactant Mixture: In a round-bottom flask, combine o-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in acetone.
-
Addition of Ester: While stirring the mixture, add ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is the ethyl ester, which can be purified by column chromatography or used directly in the next step.
Step B: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl 3-methylbenzofuran-2-carboxylate from Step A in a mixture of ethanol and aqueous sodium hydroxide solution (2.0-3.0 eq NaOH).
-
Reaction: Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the starting ester.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates completely. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on starting material availability, desired scale, and available equipment.
| Feature | Pathway 1: Perkin Rearrangement | Pathway 2: From o-Hydroxyacetophenone |
| Primary Starting Material | 3-Bromo-4-methylcoumarin | o-Hydroxyacetophenone & Ethyl Bromoacetate |
| Key Transformation | Base-catalyzed ring contraction | O-alkylation followed by cyclization |
| Number of Steps | 1-2 (coumarin synthesis + rearrangement) | 2 (ester formation + hydrolysis) |
| Typical Yields | High to Excellent (>90%)[5] | Good to High (70-90%)[1] |
| Advantages | Very high yields, extremely fast with microwave assistance, direct conversion. | Readily available and inexpensive starting materials, easily adaptable for analog synthesis. |
| Considerations | Requires synthesis of the 3-bromocoumarin precursor. | A two-step process from the key starting material. |
Conclusion
The synthesis of this compound is well-established, with the Perkin rearrangement and the cyclization of o-hydroxyacetophenone derivatives being the most reliable and efficient methods. For rapid synthesis with high yields, the microwave-assisted Perkin rearrangement of 3-bromo-4-methylcoumarin is an outstanding choice.[5] For versatility and cost-effectiveness, particularly when creating a library of analogs with varied substitutions on the benzene ring, the pathway beginning with o-hydroxyacetophenone is highly recommended.[1] Both routes provide robust foundations for researchers and drug development professionals to access this valuable synthetic intermediate.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
methods for synthesizing 3-Methylbenzofuran-2-carboxylic acid derivatives
An In-Depth Guide to the Synthesis of 3-Methylbenzofuran-2-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this compound, in particular, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been investigated as potential anticancer[3][4], anti-inflammatory, antibacterial[5], and antifungal agents[6]. The strategic placement of the methyl group at the C3 position and the carboxylic acid at the C2 position provides a versatile scaffold for further chemical modification, making this class of molecules a focal point for the development of novel therapeutics.[3][7] This guide provides detailed application notes and protocols for several robust synthetic methods to access these valuable derivatives, explaining the mechanistic rationale behind each approach to empower researchers in their synthetic design and execution.
Method 1: Perkin Rearrangement of 3-Halocoumarins
The Perkin rearrangement is a classic yet highly effective method for converting 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[8][9] This reaction is known for its high yields and reliability, and modern adaptations using microwave irradiation have drastically reduced reaction times.[8][10]
Mechanistic Insights
The reaction proceeds in two distinct stages.[11] First, the hydroxide base catalyzes the fission of the coumarin's lactone ring, forming an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[11] In the second, slower stage, the resulting phenoxide anion performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the final benzofuran product.[8][11]
Diagram of the Perkin Rearrangement Mechanism
Caption: Mechanism of the base-catalyzed Perkin rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from microwave-assisted procedures which have been shown to produce near-quantitative yields in minutes.[8]
Materials:
-
Substituted 3-bromocoumarin (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous or ethanolic solution, 3.0 mmol)
-
Hydrochloric Acid (HCl), 2M solution
-
Microwave reactor vial (10 mL capacity) with a magnetic stir bar
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, dissolve the 3-bromocoumarin starting material (1.0 mmol) in ethanol.
-
Base Addition: Add the sodium hydroxide solution to the vial. Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 300-400W for 5 minutes, with a target temperature of approximately 80°C.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction vessel to room temperature, pour the mixture into a beaker containing ice-cold water (20 mL).
-
Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding 2M HCl. The benzofuran-2-carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol/water.
Data Summary: Perkin Rearrangement
| Starting Coumarin Derivative | Conditions | Time (min) | Yield (%) | Reference |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 400W Microwave, EtOH/NaOH | 5 | 99 | [8] |
| 3-bromo-6-chlorocoumarin | 300W Microwave, EtOH/NaOH | 5 | 98 | [8] |
| 3-bromo-6-nitrocoumarin | 300W Microwave, EtOH/NaOH | 5 | 99 | [8] |
Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile route to construct the benzofuran skeleton. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is particularly useful.[12] A one-pot sequence involving Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, provides direct access to 2,3-disubstituted benzofurans.[12]
Mechanistic Insights
The synthesis involves two key palladium-catalyzed steps:
-
Sonogashira Coupling: The reaction between an o-iodophenol and a terminal alkyne is catalyzed by a Pd(0) species and a Cu(I) co-catalyst. This forms a 2-alkynylphenol intermediate.[12]
-
Intramolecular Cyclization (Annulation): The palladium catalyst then activates the alkyne, allowing for a nucleophilic attack from the adjacent phenol oxygen, which forms the benzofuran ring.
Diagram of the Sonogashira Synthesis Workflow
Caption: Workflow for benzofuran synthesis via Sonogashira coupling.
Experimental Protocol: One-Pot Sonogashira Coupling-Cyclization
This protocol describes a general one-pot procedure for synthesizing benzofuran derivatives.
Materials:
-
Substituted o-iodophenol (1.0 mmol)
-
Terminal alkyne (e.g., 1-propyne or its equivalent) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (3.0 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). The reaction first forms the coupled alkyne intermediate, which then cyclizes in situ.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-methylbenzofuran derivative.
Method 3: Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a highly chemoselective and efficient route for synthesizing functionalized benzofurans.[13][14] This method involves the in-situ formation of a phosphorus ylide, which then undergoes a ring-closing reaction with a suitably positioned ester or other carbonyl functionality.[15][16]
Mechanistic Insights
The process begins with the Michael addition of a phosphine (e.g., tributylphosphine, Bu₃P) to an activated alkyne, which generates a zwitterionic intermediate.[13] This species then abstracts a proton to form a phosphorus ylide. The key step is the subsequent intramolecular Wittig reaction, where the ylide attacks a nearby ester carbonyl group (from an o-acyloxyphenyl moiety), leading to the formation of the benzofuran ring and triphenylphosphine oxide as a byproduct.[13]
Diagram of the Intramolecular Wittig Reaction
Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.
Experimental Protocol: One-Pot Wittig Cyclization
This protocol is based on established one-step procedures for synthesizing benzofurans from o-acylated precursors.[15]
Materials:
-
o-Acyloxyphenyl alkyne precursor (0.5 mmol)
-
Tributylphosphine (Bu₃P) (0.55 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (0.65 mmol, 1.3 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the o-acyloxyphenyl alkyne precursor and dissolve it in anhydrous dichloromethane.
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of tributylphosphine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, proceeding to completion within 1-2 hours.[13] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure benzofuran derivative.
Comparative Summary of Synthetic Methods
| Method | Key Precursors | Main Advantages | Key Limitations |
| Perkin Rearrangement | 3-Halocoumarins | High yields, operational simplicity, rapid with microwave.[8] | Requires synthesis of coumarin precursors. |
| Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | High functional group tolerance, modularity for diverse derivatives.[12][17] | Requires transition metal catalysts (Pd, Cu), inert atmosphere. |
| Intramolecular Wittig | o-Acyloxyphenyl Alkynes | Mild reaction conditions, high chemoselectivity, rapid reaction times.[13][15] | Requires phosphine reagents, can be sensitive to substrate structure. |
Conclusion
The synthesis of this compound derivatives can be achieved through several effective strategies. The choice of method depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The classic Perkin rearrangement offers a straightforward and high-yielding route, especially when enhanced by microwave technology.[8] For greater molecular diversity and access to complex derivatives, modern palladium-catalyzed methods like the Sonogashira coupling provide unparalleled modularity.[12] Finally, the intramolecular Wittig reaction presents an elegant and mild alternative for constructing the benzofuran core with high efficiency.[13] By understanding the mechanics and practicalities of each protocol, researchers can confidently select and execute the optimal synthetic route for their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 3-Methylbenzofuran-2-carboxylic Acid
Abstract: This document provides a detailed guide to the analytical techniques essential for the characterization of 3-Methylbenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We present a multi-modal strategy employing chromatographic and spectroscopic methods to establish the identity, purity, and structural integrity of this compound. The protocols and interpretive guidance herein are designed for researchers, quality control analysts, and drug development professionals to ensure data robustness and validity, adhering to high scientific standards.
Introduction and Physicochemical Profile
This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial precursor in the synthesis of various bioactive molecules, including potent Matrix Metalloproteinase (MMP) inhibitors for osteoarthritis treatment, as well as novel anti-tumor and antifungal agents.[1][2] Given its role in the development of therapeutic candidates, a rigorous and unambiguous analytical characterization is paramount. This ensures the quality of starting materials, validates synthetic outcomes, and meets regulatory requirements.
The analytical strategy must confirm the expected molecular structure while also detecting and quantifying any process-related impurities.[3] This note outlines an integrated workflow, combining the separative power of High-Performance Liquid Chromatography (HPLC) with the structural elucidating capabilities of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24673-56-1 | [4] |
| Molecular Formula | C₁₀H₈O₃ | [5] |
| Molecular Weight | 176.17 g/mol | [6] |
| Appearance | Beige to Yellow Solid | |
| Melting Point | 192-197 °C | [4] |
Integrated Analytical Workflow
A comprehensive characterization relies on the convergence of orthogonal analytical techniques. Each method provides a unique piece of information, and together, they form a self-validating system to confirm the molecule's identity and purity. The logical flow of this process is illustrated below.
References
- 1. journalijcar.org [journalijcar.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijcar.org [journalijcar.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - 3-methyl-1-benzofuran-2-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound - High purity | EN [georganics.sk]
Harnessing the Synthetic Versatility of 3-Methylbenzofuran-2-carboxylic Acid
An Application Guide for Researchers
Abstract
3-Methylbenzofuran-2-carboxylic acid is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural framework, featuring a reactive carboxylic acid group and a modifiable methyl group on a stable benzofuran core, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, focusing on key transformations and their utility in the development of novel therapeutic agents and functional materials. We present detailed, field-proven protocols for common reactions such as amide coupling, esterification, decarboxylation, and functionalization of the 3-methyl position. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies.
Introduction: The Strategic Value of a Core Scaffold
The benzofuran motif is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This compound (CAS No. 24673-56-1) emerges as a particularly valuable derivative, serving as a readily available starting material for creating diverse molecular libraries.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid at the 2-position provides a handle for elongation and conjugation, while the methyl group at the 3-position can be selectively functionalized to introduce additional complexity. This dual reactivity makes it a cornerstone intermediate for synthesizing novel therapeutics, including anticancer agents, kinase inhibitors, and antimicrobials.[3][4][5][6]
This document serves as a practical guide for researchers, offering both a conceptual overview and detailed experimental protocols for leveraging this versatile reagent.
Caption: Key synthetic pathways originating from this compound.
Core Synthetic Transformations
The reactivity of this compound is dominated by its carboxylic acid moiety, which readily undergoes standard transformations.
Amide Bond Formation: A Gateway to Bioactive Derivatives
The most prevalent application of this compound in medicinal chemistry is its conversion to a wide array of amides.[3][7] Amide coupling reactions are a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.[8][9]
Causality of Reagent Choice: Standard peptide coupling reagents are highly effective. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is frequently employed. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization and can rearrange. HOBt acts as an additive that traps the activated species to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and cleaner products upon reaction with the amine. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and the HOBt released during the reaction, driving the equilibrium towards product formation.[3]
Caption: Amide coupling workflow using EDC and HOBt as activating agents.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) followed by the dropwise addition of triethylamine (TEA) (2.5 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
| Reagent/Parameter | Condition | Purpose |
| Solvent | Anhydrous DCM or DMF | Provides an inert medium for the reaction. |
| Coupling Agents | EDC.HCl (1.2 eq.), HOBt (1.2 eq.) | Activates the carboxylic acid for nucleophilic attack. |
| Base | Triethylamine (TEA) (2.5 eq.) | Neutralizes acidic byproducts and drives the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Time | 12-24 hours | Typical reaction time for complete conversion. |
Table 1: Summary of typical conditions for amide coupling.
Esterification: Modulating Solubility and Pro-drug Design
Ester derivatives of this compound are valuable as intermediates and as final products.[10][11] Esterification can enhance lipophilicity, which is often desirable in drug design, or serve as a protecting group for the carboxylic acid. The most direct method is the Fischer esterification.[12][13]
Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium process.[12] A strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[14] To drive the equilibrium towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.
Protocol 2: Fischer Esterification to Synthesize Ethyl 3-Methylbenzofuran-2-carboxylate
-
Setup: Suspend this compound (1.0 eq.) in absolute ethanol (which acts as both reagent and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.[15]
Decarboxylation: Accessing the 3-Methylbenzofuran Core
For applications where the 2-position does not require substitution, the carboxylic acid can be efficiently removed through decarboxylation to yield 3-methylbenzofuran. While many decarboxylation reactions require harsh conditions or expensive metal catalysts, a milder method has been developed.[16]
Process Rationale: Heating the carboxylic acid in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a catalytic amount of a weak organic acid, such as acetic acid, facilitates the removal of CO₂.[16] This method avoids the use of costly and potentially contaminating metal catalysts, making it environmentally friendlier and more cost-effective.[16] The mechanism likely involves the formation of a transient intermediate that stabilizes the transition state for the elimination of carbon dioxide.
Protocol 3: Catalytic Decarboxylation
-
Preparation: Dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.01-0.05 eq.).
-
Reaction: Heat the mixture to 95-100°C and stir for 6-8 hours.[16] Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 3-methylbenzofuran, can be isolated by distillation under reduced pressure to remove the high-boiling DMF solvent.[16] The yield for this process is reported to be high (e.g., 94%).[16]
Functionalization of the 3-Methyl Group
The 3-methyl group is not merely a passive substituent; it can be activated for further synthetic transformations, most commonly through free-radical bromination. This creates a highly reactive 3-(bromomethyl)benzofuran intermediate, an excellent electrophile for substitution reactions.[15][17]
Reaction Principle: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. The reaction is initiated by a radical initiator, such as dibenzoyl peroxide, and proceeds via a free-radical chain mechanism. This selectively installs a bromine atom on the methyl group, converting it into a versatile bromomethyl handle.[15][17] This new functional group can then react with various nucleophiles (e.g., morpholine, piperazine) to build more complex structures.[15][17]
Caption: Workflow for functionalizing the 3-methyl group via bromination.
Protocol 4: Bromination of Ethyl 3-Methylbenzofuran-2-carboxylate
-
Setup: Dissolve ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq.) in a nonpolar solvent like carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a radical initiator like dibenzoyl peroxide.
-
Reaction: Heat the mixture to reflux for 3-16 hours. The reaction should be carried out in a well-ventilated fume hood.[15][17]
-
Work-up: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Evaporate the solvent from the filtrate. The crude bromo derivative can be purified by recrystallization from a suitable solvent like methanol to yield ethyl 3-(bromomethyl)benzofuran-2-carboxylate.[15]
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer agents.
-
Anticancer Activity: Amide derivatives synthesized by coupling the carboxylic acid with various aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines have shown potent cytotoxic activity against lung (A549) and breast (MCF7) cancer cell lines.[3] For instance, certain compounds have exhibited IC₅₀ values in the sub-micromolar range, indicating high potency.[3]
-
CDK2 Inhibition: By functionalizing the 3-methyl group with piperazine moieties, novel derivatives have been identified as potent Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[15] Several of these compounds showed inhibitory activity in the nanomolar range, comparable to the reference standard staurosporine, and displayed promising antiproliferative effects against cancer cell lines.[15]
-
Pim-1 Kinase Inhibition: The benzofuran-2-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase, a proto-oncogene implicated in various cancers.[5][6] X-ray crystallography has revealed that the carboxylic acid group forms crucial salt-bridge and hydrogen bond interactions within the kinase's active site.[6]
Conclusion
This compound is a powerful and versatile scaffold for organic synthesis. Its predictable reactivity allows for straightforward transformations into amides, esters, and other derivatives. Furthermore, the ability to functionalize the 3-methyl group provides a secondary point for diversification. These attributes have established it as a valuable starting material in the synthesis of complex molecules, especially in the pursuit of novel anticancer therapeutics. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this important building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 3-methyl-1-benzofuran-2-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis of various amides of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid with potential antidepressive effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound ethyl ester - High purity | EN [georganics.sk]
- 11. This compound ethyl ester - Hohe reinheit | DE [georganics.sk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 17. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Methylbenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-Methylbenzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4][5] The protocols detailed herein are designed to address common impurities encountered during its synthesis and to achieve the high degree of purity required for downstream applications in research and drug development. We will explore purification strategies including acid-base extraction, recrystallization, and column chromatography, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction: The Importance of Purity
This compound is a crucial building block in medicinal chemistry.[1][3] The purity of this compound is paramount, as even trace impurities can significantly impact the yield and purity of subsequent reaction steps, and potentially interfere with biological assays. Common impurities may include unreacted starting materials from its synthesis (e.g., derivatives of coumarin or salicylaldehyde), side-products, and residual solvents.[4][6][7] This guide provides validated protocols to mitigate these challenges.
Selecting the Appropriate Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification. A preliminary analysis, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, can help in selecting the most effective strategy.
Caption: Decision workflow for selecting the optimal purification protocol.
Protocol 1: Purification by Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. This compound is deprotonated by a weak base to form a water-soluble carboxylate salt.[8][9][10] Neutral and basic impurities remain in the organic phase and are thus separated. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, which precipitates out.[9][11]
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete extraction, add another portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous extracts.[6]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2), which can be confirmed with pH paper.[6] The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air-dry or dry it in a desiccator.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a highly effective technique for purifying solid compounds.[12] The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polarity of this compound, suitable solvents could include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or dichloromethane/methanol.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
Principle: Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.[13] Due to the acidic nature of the carboxyl group, it can interact strongly with silica gel, leading to streaking or tailing of the spot on a TLC plate.[6] To mitigate this, a small amount of a volatile acid, like acetic or formic acid, is often added to the eluting solvent system.[6]
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Summary of Purification Parameters
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Solvent choice, pH control | >95% | Removes neutral and basic impurities effectively.[8][9] | May not remove acidic impurities. |
| Recrystallization | Solvent system, cooling rate | >98% | Highly effective for removing small amounts of impurities. | Requires the compound to be a solid; some product loss is inevitable. |
| Column Chromatography | Stationary phase, mobile phase | >99% | Can separate compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Oily Precipitate after Acidification | The melting point of the compound is close to room temperature, or impurities are preventing crystallization. | Extract the acidic aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent.[10] |
| Poor Crystal Formation during Recrystallization | Solution is too dilute, or cooling is too rapid. | Evaporate some of the solvent and allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Streaking on TLC Plate | Strong interaction of the carboxylic acid with the silica gel. | Add 0.5-1% acetic acid or formic acid to the eluting solvent.[6] |
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of the appropriate method, whether acid-base extraction, recrystallization, or column chromatography, will depend on the specific impurity profile of the crude material. By understanding the principles behind each technique and following the detailed protocols provided, researchers can consistently obtain high-purity this compound for their downstream applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Introduction: The Benzofuran Scaffold as a Privileged Core in Drug Discovery
An In-Depth Guide to the Medicinal Chemistry of 3-Methylbenzofuran-2-carboxylic Acid: Applications and Protocols
The benzofuran moiety is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2] This heterocyclic system is present in a variety of natural products exhibiting anticancer, antiviral, and antioxidant activities, establishing it as a "privileged scaffold" in medicinal chemistry.[1][3] Synthetic benzofuran derivatives are integral to several clinical drugs, including the antiarrhythmic agent Amiodarone.[2][3] Within this important class of compounds, this compound serves as a particularly versatile and crucial starting material. Its structural framework allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, diuretic, anti-inflammatory, and antimicrobial effects.[4][5][6][7] This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with synthetic protocols and mechanistic insights for researchers and drug development professionals.
Core Application I: Anticancer Agent Development
The this compound scaffold has been extensively utilized as a template for the design and synthesis of potent anticancer agents. The primary strategy involves the chemical modification of the carboxylic acid group to generate diverse libraries of amides, hydrazides, and other derivatives, which are then screened for antiproliferative activity against various cancer cell lines.[1][4]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases
Derivatives of this compound exert their anticancer effects through multiple mechanisms. A primary pathway is the induction of apoptosis (programmed cell death) in cancer cells.[4][8] This has been confirmed through various assays, including Annexin V-FITC/PI dual staining, which detects the translocation of phosphatidylserine, a key marker of early apoptosis.[8] Furthermore, studies have shown that these compounds can trigger apoptosis by arresting the cell cycle at different phases.[8]
Another critical mechanism is the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For example, certain 3-methylbenzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow.[1][5] Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a protein essential for cell cycle progression.[9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded valuable insights into the structure-activity relationship (SAR):
-
Amide and Hydrazide Moieties: The conversion of the carboxylic acid to various amide and hydrazide derivatives is a common and effective strategy. For instance, coupling the acid with aryl sulfonamide piperazines or substituted aryl hydrazides has produced compounds with excellent activity against lung (A549) and breast (MCF-7) cancer cell lines.[4]
-
Substitution at the 3-Position: The methyl group at the 3-position is not immutable. Replacing it with a morpholinomethyl group has been shown to boost cytotoxic activity against certain lung carcinoma cell lines.[5]
-
Aromatic Substituents: The nature and position of substituents on terminal phenyl rings of the derivatives significantly impact potency. A derivative featuring a para-methoxy group on a terminal phenyl ring demonstrated antiproliferative activity against the A549 cell line comparable to the reference drug staurosporine.[5][8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative derivatives of this compound against various human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 12b | Dihydrazide Derivative | A549 (Lung) | 0.858 | [4] |
| 10d | Amide Derivative | MCF-7 (Breast) | 2.07 | [4] |
| 16b / 4c | Carbohydrazide Derivative | A549 (Lung) | 1.48 | [1][5][8] |
| 16a | 3-(morpholinomethyl) Derivative | NCI-H23 (Lung) | 0.49 | [5][8] |
| 9h | Piperazinylmethyl Derivative | Panc-1 (Pancreatic) | 0.0409 (40.91 nM) | [9] |
| 9e | Ureido-benzoic acid | MDA-MB-231 (Breast) | 2.52 | [10] |
IC₅₀ is the concentration of the compound required to inhibit the growth of 50% of the cell population.
Caption: Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives as anticancer agents.
Core Application II: Pendrin Inhibitors as Novel Diuretics
Beyond oncology, the this compound scaffold has emerged as a promising starting point for developing novel diuretics.[6] The therapeutic target in this context is pendrin (SLC26A4), an anion exchanger found in the epithelial cells of the kidney and other organs.[6] The inhibition of pendrin is a potential therapeutic strategy for managing conditions like edema and hypertension.[6]
A high-throughput screening of a 50,000-compound library identified a 3-carboxy-2-methylbenzofuran derivative as a novel pendrin inhibitor, albeit with modest potency (IC₅₀ of 4.1 μM).[6] This discovery prompted extensive structure-activity relationship studies, involving the synthesis and testing of over 700 analogues. This optimization campaign led to the identification of compound 1d , which exhibited a significantly improved potency with an IC₅₀ of approximately 0.5 μM for pendrin inhibition.[6]
Importantly, this optimized compound demonstrated good selectivity, showing minimal activity against related transporters like SLC26A3 and CFTR.[6] In preclinical studies, administration of the compound to mice potentiated the diuretic effect of the loop diuretic furosemide by 45%, highlighting its potential for combination therapy.[6]
Caption: Figure 2. Simplified diagram illustrating the mechanism of action for this compound derivatives as pendrin inhibitors.
Core Application III: Antimicrobial and Anti-inflammatory Potential
While the primary focus has been on anticancer applications, the broader benzofuran carboxylic acid scaffold has also demonstrated potential in antimicrobial and anti-inflammatory research.
-
Antimicrobial Activity: Studies on related halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid have shown antimicrobial activity, particularly against Gram-positive bacteria and certain yeasts like Candida albicans and C. parapsilosis.[2][11] This suggests that the core benzofuran structure can be a valuable template for developing new anti-infective agents.
-
Anti-inflammatory Activity: Certain benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7] Overproduction of NO is a key factor in the pathology of inflammatory diseases, making iNOS (inducible nitric oxide synthase) inhibitors a valuable therapeutic target.
Protocols for the Medicinal Chemist
Protocol 1: Synthesis of an Amide Derivative of this compound
This protocol outlines the synthesis of an amide derivative, a common strategy for enhancing biological activity. The procedure is based on established methods involving a Perkin rearrangement followed by an amide coupling reaction.[4]
A. Synthesis of 6-propoxy-3-methylbenzofuran-2-carboxylic acid (8)
-
Rationale: This step creates the core benzofuran carboxylic acid structure from a coumarin precursor via a Perkin rearrangement. Refluxing with ethanolic potassium hydroxide facilitates the ring-opening of the coumarin and subsequent intramolecular cyclization to form the benzofuran ring.
-
To a solution of 3-bromo-4-methyl-7-propoxy coumarin (1 mmol) in ethanol (20 mL), add a 10% solution of potassium hydroxide (KOH) in ethanol (10 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the solution to pH 2-3 using dilute hydrochloric acid (HCl). A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the desired 6-propoxy-3-methylbenzofuran-2-carboxylic acid.
B. Amide Coupling to Synthesize Final Compound (e.g., 10d)
-
Rationale: This step forms the amide bond between the synthesized carboxylic acid and an amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are used as coupling agents. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable active ester, preventing side reactions and racemization, and facilitating a clean reaction with the amine.
-
In a round-bottom flask, dissolve 6-propoxy-3-methylbenzofuran-2-carboxylic acid (1 mmol) in dry dichloromethane (DCM, 15 mL).
-
Add EDC.HCl (1.2 mmol), HOBt (1.2 mmol), and triethylamine (TEA, 2 mmol) to the solution. Stir the mixture at room temperature for 20 minutes.
-
Add the desired arylsulfonamide piperazine derivative (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash sequentially with 5% HCl solution (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure amide derivative.
-
Characterize the final compound using spectral techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and, consequently, the cytotoxic potential of a test compound.[5]
-
Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized benzofuran derivatives in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
experimental procedures for 3-Methylbenzofuran-2-carboxylic acid reactions
An In-Depth Guide to the Experimental Procedures for Reactions of 3-Methylbenzofuran-2-carboxylic Acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The carboxylic acid functionality at the 2-position, combined with the methyl group at the 3-position, provides a versatile chemical handle for a variety of transformations, making it a valuable building block for the synthesis of more complex molecules, including potential anticancer agents.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key experimental procedures involving this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reactions. The protocols described herein are self-validating systems, grounded in authoritative literature.
I. Synthesis of this compound
A robust and common method for synthesizing the this compound core is through the Perkin rearrangement of a 3-bromocoumarin derivative.[3] This reaction involves the base-catalyzed ring fission of the coumarin, followed by an intramolecular cyclization and rearrangement to form the more stable benzofuran ring system.
Protocol 1: Synthesis via Perkin Rearrangement
This protocol is adapted from the synthesis of a substituted this compound, which involves the initial preparation of a coumarin, its subsequent bromination, and the final rearrangement.[1]
Rationale: The process begins with a Pechmann condensation to form the coumarin ring. Bromination at the 3-position is crucial as it introduces a good leaving group, facilitating the subsequent base-catalyzed ring-opening and rearrangement. The final step, refluxing with ethanolic KOH, provides the necessary conditions for the coumarin-benzofuran ring contraction.[1][3]
Step-by-Step Procedure:
-
Synthesis of 4-Methylcoumarin Precursor: A substituted resorcinol is reacted with ethyl acetoacetate in the presence of a strong acid catalyst like concentrated H₂SO₄ (Pechmann condensation) to yield the corresponding 7-hydroxy-4-methylcoumarin.
-
O-Alkylation (if required): The hydroxyl group on the coumarin can be alkylated using an alkyl halide (e.g., propyl bromide) in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF.
-
Bromination: The 4-methylcoumarin derivative is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC) to yield the 3-bromo-4-methylcoumarin.
-
Perkin Rearrangement:
-
The 3-bromo-4-methylcoumarin intermediate (1.0 eq) is dissolved in a 10% solution of potassium hydroxide in ethanol.
-
The solution is heated to reflux for approximately 3 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The reaction mixture is poured into crushed ice and acidified to a pH of ~2 using concentrated HCl. This protonates the carboxylate, causing the carboxylic acid to precipitate.
-
The crude solid is collected by filtration and washed with cold water.
-
-
Purification:
-
The solid is dissolved in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to form the soluble sodium salt, leaving behind any non-acidic impurities.
-
The solution is filtered to remove any insoluble starting material.
-
The filtrate is re-acidified with concentrated HCl to precipitate the pure this compound derivative.
-
The purified solid is collected by filtration, washed with cold water, and dried.
-
II. Key Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for derivatization. The following protocols detail the most common and useful transformations: amide bond formation, esterification, and decarboxylation.
Diagram 1: Synthetic Workflow
Caption: General synthetic pathways originating from this compound.
A. Amide Coupling Reactions
The formation of an amide bond is a cornerstone reaction in drug discovery.[4] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable, non-reactive ammonium carboxylate salt.[5] To overcome this, coupling reagents are used to activate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Rationale: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective.[6] EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked directly by the amine. However, it is also prone to rearrangement. HOBt acts as a scavenger for this active intermediate, forming a more stable HOBt-ester, which then reacts cleanly with the amine to form the amide bond, minimizing side reactions and racemization.[1][4]
Diagram 2: Amide Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol is based on the successful synthesis of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.[1]
Reagents & Materials:
-
This compound (1.0 eq)
-
Substituted amine or hydrazine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound in anhydrous DCM.
-
Activation: Add HOBt, EDC·HCl, and TEA to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[4]
-
Amine Addition: Add the desired amine (dissolved in a small amount of DCM if necessary) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[1][4]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic; effectively dissolves reactants. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Base | TEA or DIPEA | Scavenges HCl byproduct from EDC·HCl. |
| Reaction Time | 2-12 hours | Substrate dependent; monitor by TLC. |
| Typical Yield | 60-95% | Highly efficient for various amines.[4] |
B. Esterification
The Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[7]
Rationale: The acid catalyst serves two purposes: it protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic, and it allows for the hydroxyl group to leave as water, a much better leaving group than the hydroxide anion.[7] The reaction is an equilibrium, so using the alcohol as the solvent (in large excess) helps drive the reaction toward the ester product, in accordance with Le Châtelier's principle.[8]
Protocol 3: Fischer Esterification
This is a general procedure adapted for this compound.[7][9]
Reagents & Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Step-by-Step Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask and add a large excess of the desired alcohol (e.g., 20 mL of methanol for 1 g of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.[9] Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst (caution: CO₂ evolution).[9]
-
Wash again with brine, then dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude ester can be further purified by column chromatography or distillation if necessary.
C. Decarboxylation
Decarboxylation removes the carboxylic acid group to yield the parent 3-methylbenzofuran. This can be achieved thermally, often with a catalyst, without the need for expensive or toxic heavy metals.[10]
Rationale: Heating the carboxylic acid in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the removal of CO₂. The use of a catalytic amount of a weak organic acid, such as acetic acid, can promote the reaction.[10] This method is advantageous due to its simplicity, high yield, and the recyclability of the solvent.
Protocol 4: Metal-Free Decarboxylation
This protocol is derived from a patented method for the decarboxylation of heterocyclic carboxylic acids.[10]
Reagents & Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (catalytic amount, e.g., 0.01 eq)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound in DMF in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to 95-100 °C and stir for approximately 8 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product, 3-methylbenzofuran, can be isolated by removing the DMF solvent under reduced pressure (high vacuum).
-
Further purification can be achieved by distillation or column chromatography if needed. The patent reports a yield of 94% with 98% purity.[10]
-
III. Analytical Characterization
Proper characterization of the starting material and products is essential.
-
This compound:
-
Appearance: White to off-white solid.
-
Melting Point: 192-197 °C.[11]
-
¹H-NMR (DMSO-d₆): Expect a singlet for the methyl group (-CH₃) around δ 2.50 ppm, aromatic protons in the range of δ 7.2-7.8 ppm, and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 13.0 ppm.[2]
-
¹³C-NMR: Key signals include the methyl carbon (~9-10 ppm), aromatic carbons (110-160 ppm), and the carboxylic acid carbonyl carbon (~160-165 ppm).[2]
-
-
Amide Derivatives:
-
¹H-NMR: Disappearance of the broad -COOH signal and appearance of a new amide N-H signal (typically δ 7.5-9.0 ppm, broad singlet), along with signals corresponding to the added amine fragment.
-
IR (cm⁻¹): A strong C=O stretch for the amide will appear around 1640-1680 cm⁻¹.
-
-
Ester Derivatives:
-
¹H-NMR: Disappearance of the -COOH signal and appearance of new signals for the ester alkyl group (e.g., a singlet around δ 3.9 ppm for a methyl ester).[2]
-
IR (cm⁻¹): A strong C=O stretch for the ester will appear around 1710-1730 cm⁻¹.
-
IV. Safety and Handling
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust, fumes, or vapors.
-
Reagents: Many reagents used in these protocols are corrosive (e.g., H₂SO₄, bromine), flammable (e.g., DCM, ethanol), or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound - High purity | EN [georganics.sk]
Application Note & Protocols: 3-Methylbenzofuran-2-carboxylic Acid as a Versatile Scaffold for the Synthesis of Biologically Active Molecules
Abstract
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic interest.[1] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, particularly for targeting various enzymes and receptors. This application note provides an in-depth guide to the use of a key derivative, 3-Methylbenzofuran-2-carboxylic acid , as a foundational building block for constructing complex molecular architectures. We will explore its synthesis, key reactive sites, and provide detailed, field-proven protocols for its elaboration into diverse classes of compounds, including amides, esters, and hydrazones, which have shown promise in anticancer and antimicrobial research.[1][2][3]
Introduction: The Significance of the Benzofuran Core
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can engage in various non-covalent interactions within biological targets. This compound, in particular, offers two orthogonal points for chemical diversification: the highly versatile carboxylic acid at the C2 position and the reactive methyl group at the C3 position. This dual reactivity allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Synthesis of the Core Scaffold: this compound
A reliable and high-yielding route to substituted benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4] This reaction involves a base-catalyzed ring contraction of a coumarin precursor to furnish the desired benzofuran scaffold. The microwave-assisted version of this protocol offers a significant reduction in reaction time compared to conventional heating methods.[4]
Workflow for Synthesis via Perkin Rearrangement
Caption: Synthesis of this compound scaffold.
Protocol 1: Synthesis of 6-alkoxy-3-methylbenzofuran-2-carboxylic acid
This protocol is adapted from a procedure for a substituted analog, demonstrating the general applicability of the Perkin rearrangement.[2]
-
Preparation of 3-bromo-4-methyl-7-alkoxycoumarin:
-
O-alkylation of 7-Hydroxy-4-methylcoumarin is first performed using an appropriate alkyl bromide (e.g., propyl bromide) in the presence of K₂CO₃ in DMF.
-
The resulting 7-alkoxy-4-methylcoumarin is then brominated using bromine in glacial acetic acid at room temperature to yield the 3-bromo coumarin derivative.[2]
-
-
Perkin Rearrangement to the Benzofuran:
-
Dissolve the 3-bromo-4-methyl-7-alkoxycoumarin (1.0 eq) in 10% ethanolic potassium hydroxide (KOH).
-
Reflux the solution for 3 hours in an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, distill the excess ethanol under reduced pressure.
-
Pour the reaction mixture into crushed ice and acidify to pH 2 with concentrated HCl.
-
Filter the resulting solid precipitate and wash thoroughly with cold water to obtain the crude this compound derivative.[2]
-
Causality: The strong base (KOH) catalyzes the hydrolytic fission of the coumarin's lactone ring. The subsequent intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine, followed by decarboxylation and rearrangement, leads to the stable benzofuran ring structure.[4]
-
Key Transformations and Protocols
The carboxylic acid moiety of this compound is the primary handle for derivatization, most commonly through the formation of amide and ester linkages.
Amide Bond Formation: The Gateway to Bioactive Amides
The amide bond is a cornerstone of medicinal chemistry.[5] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating the carboxylic acid with a coupling reagent is essential.[5][6] Uronium/aminium salts like HATU are highly efficient for this purpose, leading to rapid reaction times and minimizing side reactions like racemization.[7]
General Workflow for Amide Coupling
Caption: General workflow for amide coupling reactions.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is a robust method for coupling this compound with a variety of amines, including aryl hydrazides and sulfonamide piperazines.[2]
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq). The addition of HOBt can further suppress side reactions.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq), to the solution and stir for 15-30 minutes at room temperature. This pre-activation step forms the highly reactive O-acylisourea intermediate.[6][7]
-
-
Amine Addition:
-
Add the desired amine (1.0-1.2 eq) to the pre-activated mixture.
-
Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
| Coupling System | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA/TEA | DCM, DMF | Water-soluble byproducts, good for aqueous media | Racemization (suppressed by additive) |
| HATU | None Req. | DIPEA | DMF, DCM | High efficiency, fast, low racemization | Cost |
| SOCl₂ | None | Pyridine | DCM, THF | Inexpensive, forms highly reactive acyl chloride | Harsh conditions, limited functional group tolerance |
Table 1: Comparison of Common Amide Coupling Reagents. [6][7][8]
Fischer Esterification: Synthesis of Ester Analogs
Ester derivatives of benzofurans have also demonstrated significant biological activity, including potential as ischemic cell death inhibitors.[9] Fischer esterification is a classic, acid-catalyzed method for their synthesis directly from the carboxylic acid.[10]
Protocol 3: Acid-Catalyzed Esterification
-
Reaction Setup:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
-
-
Reaction Execution:
-
Work-up and Purification:
-
After cooling, neutralize the excess acid with a saturated solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ester by column chromatography if necessary.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A series of proton transfer and elimination steps then leads to the formation of the ester and a molecule of water.[10][12]
-
Functionalization of the C3-Methyl Group
The methyl group at the C3 position provides a secondary site for derivatization. Free-radical bromination using N-bromosuccinimide (NBS) selectively functionalizes this position, installing a versatile bromomethyl handle for subsequent nucleophilic substitution reactions.[3][13]
Workflow for C3-Methyl Functionalization
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Efficacy of Benzofuran Derivatives
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are abundant in nature and have been synthesized for decades, consistently demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and, most notably, antimicrobial and antifungal properties.[1][3][4] The emergence of multidrug-resistant (MDR) microbial pathogens poses a significant global health threat, creating an urgent need for novel therapeutic agents.[3] Benzofuran derivatives have shown considerable promise in this area, with numerous studies reporting potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth overview of the antimicrobial applications of benzofuran derivatives, details on their potential mechanisms of action, and comprehensive, field-proven protocols for their evaluation. The methodologies are presented not merely as steps to be followed, but with explanations of the underlying principles to empower researchers to make informed experimental choices.
Antimicrobial and Antifungal Activity: A Synopsis
The benzofuran nucleus serves as a versatile foundation for structural modifications, allowing for the fine-tuning of biological activity.[4] Research has shown that the type and position of substituents on the benzofuran ring system are critical for determining the potency and spectrum of antimicrobial action. For instance, the introduction of moieties like pyrazoline, thiazole, or halogens can significantly enhance antibacterial and antifungal efficacy.[1][6]
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution Patterns: The antimicrobial activity of benzofuran derivatives is often more dependent on the substitutions at the furan ring compared to the aromatic moiety.[6]
-
Halogenation: The presence of chloro or bromo groups on the benzofuran ring has been shown to enhance both antibacterial and antifungal potencies.[6]
-
Heterocyclic Moieties: Fusing or linking other heterocyclic systems, such as pyrazoles, thiazoles, coumarins, or pyridines, to the benzofuran core can lead to compounds with excellent antimicrobial activity.[1][6]
The following table summarizes the activity of a selection of representative benzofuran derivatives against various microbial pathogens, showcasing the potential of this chemical class.
| Compound Class/Derivative | Target Microorganism(s) | Reported MIC (µg/mL) | Reference |
| 1-(Thiazol-2-yl)pyrazoline derivative | E. coli (Gram-negative) | Good Activity (Zone of Inhibition: 25 mm) | [1] |
| 1-(Thiazol-2-yl)pyrazoline derivative | S. aureus (Gram-positive) | Good Activity (Zone of Inhibition: 20 mm) | [1] |
| Benzofuran-3-carbohydrazide derivative | M. tuberculosis H37Rv | 8 | [1] |
| Benzofuran ketoxime derivative | S. aureus | 0.039 | [1] |
| Fused Benzofuran-Coumarin-Pyridine | P. chinchori | 25 | [1][6] |
| Fused Benzofuran-Coumarin-Pyridine | A. fumigatus | 25 | [1][6] |
| Benzofuran Amide Derivative (6b) | S. aureus, E. coli | 6.25 | [4] |
| Hydrophobic Benzofuran Analog | MRSA, B. subtilis | 0.39 - 3.12 | [7] |
Proposed Mechanisms of Antimicrobial Action
The efficacy of benzofuran derivatives stems from their ability to interfere with critical microbial processes. While the exact mechanism can vary between specific derivatives, several key pathways have been identified.
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of essential microbial enzymes. A notable target is DNA gyrase , an enzyme crucial for DNA replication in bacteria, making it an attractive target for antibiotic development.[1][8] Another target in fungi is N-myristoyltransferase , an enzyme involved in protein modification that is vital for fungal viability.[1]
-
Cell Membrane Disruption: Many antimicrobial agents exert their effects by compromising the integrity of the bacterial or fungal cell membrane.[8][9] Benzofuran derivatives may intercalate into the lipid bilayer or disrupt membrane proteins, leading to increased permeability, leakage of vital intracellular contents, and dissipation of membrane potential, ultimately causing cell death.[10]
-
DNA Binding and Intercalation: The planar structure of the benzofuran ring system is well-suited for intercalation between the base pairs of microbial DNA.[11] This interaction can disrupt DNA replication and transcription, leading to the inhibition of growth and cell death.[12][13]
Caption: Potential mechanisms of action for benzofuran derivatives.
Experimental Protocols
The following protocols provide standardized, robust methods for evaluating the antimicrobial and antifungal properties of novel benzofuran derivatives. The inclusion of appropriate controls is critical for the validation and interpretation of results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a gold-standard, high-throughput technique for determining MIC values.[16][17][18]
Causality: This assay quantifies the potency of a compound. By serially diluting the compound, we can pinpoint the precise concentration at which it inhibits microbial growth, providing a critical metric for comparing efficacy.
Caption: Workflow for the Broth Microdilution MIC assay.
Materials and Reagents:
-
Novel benzofuran derivative(s)
-
Standard control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)[3][14]
-
Sterile 96-well flat-bottom microtiter plates[17]
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[14][19]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20] d. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Plate Preparation: a. Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12. c. Prepare a 2x working concentration of your compound in broth. Add 200 µL of this solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[17][19] e. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).[19]
-
Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or as required for fungi.[20]
-
MIC Determination: a. After incubation, examine the plate for visible growth (turbidity). b. The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth.[15] The sterility control (column 12) should remain clear, and the growth control (column 11) should be turbid.
Protocol 2: Assessment of Cell Membrane Permeability (Crystal Violet Assay)
This assay measures the uptake of the dye crystal violet, which can only pass through compromised bacterial cell membranes. An increase in uptake indicates membrane damage.
Causality: This protocol directly tests the hypothesis that a compound disrupts the cell membrane. Healthy cells exclude the dye, so its entry is a direct consequence of membrane permeabilization caused by the test agent.
Materials and Reagents:
-
Benzofuran derivative
-
Bacterial culture in mid-log phase
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (10 µg/mL)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer
Step-by-Step Methodology:
-
Cell Preparation: a. Grow a bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of ~0.5.
-
Treatment: a. Aliquot the cell suspension into tubes. b. Add the benzofuran derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Dye Uptake: a. Add crystal violet solution to each tube to a final concentration of 10 µg/mL. b. Incubate for 15 minutes at room temperature. c. Centrifuge the tubes (e.g., 13,000 x g for 5 minutes) to pellet the cells.
-
Quantification: a. Carefully transfer the supernatant to a clean cuvette or 96-well plate. b. Measure the absorbance of the supernatant at 590 nm. c. The amount of dye taken up by the cells is inversely proportional to the absorbance of the supernatant. Calculate the percentage of dye uptake compared to the initial concentration.
Protocol 3: DNA Binding Assessment (Electrophoretic Mobility Shift Assay - EMSA)
EMSA, or gel-shift assay, is used to detect interactions between a small molecule and DNA. If the benzofuran derivative binds to DNA, it will alter the mobility of that DNA through an agarose gel during electrophoresis.[11][21]
Causality: This assay provides evidence for a direct physical interaction between the compound and DNA. The principle is that a DNA-compound complex is larger and may have a different charge-to-mass ratio than DNA alone, causing it to move more slowly ("shift") in an electric field.
Materials and Reagents:
-
Benzofuran derivative
-
Plasmid DNA or a specific DNA fragment (e.g., a PCR product)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
Gel electrophoresis system and power supply
-
UV transilluminator for visualization
Step-by-Step Methodology:
-
Reaction Setup: a. In microcentrifuge tubes, set up binding reactions. Each reaction should contain a fixed amount of DNA (e.g., 100-200 ng). b. Add increasing concentrations of the benzofuran derivative to the tubes. Include a control with DNA only (no compound). c. Adjust the final volume with a suitable binding buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 7.5). d. Incubate at room temperature for 20-30 minutes to allow binding to occur.
-
Gel Electrophoresis: a. Prepare an agarose gel (e.g., 1%) in TAE or TBE buffer. b. After incubation, add DNA loading dye to each reaction tube. c. Load the samples into the wells of the agarose gel. d. Run the gel at a constant voltage until the dye front has migrated sufficiently down the gel.
-
Visualization and Interpretation: a. Stain the gel with an appropriate DNA stain (e.g., Ethidium Bromide, SYBR Safe) if not already included in the gel. b. Visualize the DNA bands using a UV transilluminator. c. Compare the bands from the compound-treated lanes to the DNA-only control lane. A "shift" to a higher molecular weight (slower migration) or smearing of the DNA band indicates binding of the benzofuran derivative to the DNA.
Conclusion and Future Directions
The benzofuran scaffold is a validated and highly promising starting point for the development of new antimicrobial and antifungal agents.[1] The diverse biological activities reported for its derivatives underscore its importance in addressing the challenge of antimicrobial resistance. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel benzofuran compounds, from determining basic efficacy (MIC) to investigating potential mechanisms of action such as membrane disruption and DNA binding.
Successful identification of potent derivatives from these in vitro screens is a critical first step. Subsequent research should focus on evaluating the toxicity of lead compounds in mammalian cell lines, assessing their efficacy in in vivo infection models, and further elucidating their precise molecular targets to pave the way for their potential clinical development.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijpbs.com [ijpbs.com]
- 4. jopcr.com [jopcr.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Application Note: Expedited Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
Introduction: Accelerating Discovery with Microwave Synthesis
The benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, benzofuran-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of novel therapeutics and active pharmaceutical ingredients (APIs).[4][5] The development of rapid, efficient, and high-yield synthetic routes to these compounds is therefore of paramount importance to accelerate drug discovery pipelines.
Conventional synthetic methods often rely on prolonged reaction times at reflux temperatures, which can be energy-intensive and lead to the formation of undesirable byproducts.[6][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that overcomes these limitations.[8][9] By utilizing microwave irradiation, this technology facilitates rapid and uniform volumetric heating of the reaction mixture, interacting directly with polar molecules.[7][10] This leads to dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[10][11]
This application note provides a detailed protocol for the expedited synthesis of benzofuran-2-carboxylic acids from readily available 3-halocoumarins via a microwave-assisted Perkin rearrangement.[6][12][13] We will delve into the reaction mechanism, provide a step-by-step experimental workflow, and present data showcasing the efficiency and versatility of this method.
Reaction Mechanism: The Perkin Rearrangement Under Microwave Irradiation
The core transformation is the Perkin rearrangement, a base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid.[6][13] The established mechanism involves two key steps:
-
Base-Catalyzed Ring Fission: The reaction is initiated by a nucleophilic attack of a hydroxide ion on the coumarin's ester carbonyl group. This leads to the cleavage of the lactone ring, forming a dianion intermediate of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[6]
-
Intramolecular Cyclization: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinylic halide carbon. This displacement of the halide ion results in the formation of the five-membered furan ring, yielding the final benzofuran-2-carboxylic acid product upon workup.[6][12]
Microwave irradiation is exceptionally effective for this rearrangement. The polar intermediates and reagents (hydroxide ions, phenoxide anions) strongly couple with the microwave field, leading to rapid, localized superheating that dramatically accelerates both the ring-opening and cyclization steps.[7][10] This avoids the slow, inefficient heat transfer of conventional oil baths and results in a clean, fast conversion.[7][14]
Caption: Mechanism of the Perkin rearrangement to form benzofuran-2-carboxylic acids.
Experimental Protocol
This protocol is adapted from the highly successful method developed by Marriott et al.[6] and provides a general procedure for the synthesis of various benzofuran-2-carboxylic acid derivatives.
Materials and Equipment
-
Reagents: Substituted 3-bromocoumarin, Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl, for workup), Deionized water, Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc).
-
Equipment: Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel with a snap cap and stirrer bar, Rotary evaporator, Buchner funnel and flask, Standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, add the 3-bromocoumarin starting material (e.g., 0.15 mmol).
-
Solvent and Base Addition: Add 5 mL of ethanol to the vessel. Follow this with the addition of sodium hydroxide (3 equivalents, e.g., 0.45 mmol).
-
Vessel Sealing: Securely seal the vessel with the cap. Ensure it is properly sealed to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture using the parameters outlined in the table below. A typical starting point is 300W power for 5 minutes, with a target temperature of 80°C and active stirring.[6]
-
Reaction Monitoring: After cooling, the reaction progress can be monitored by TLC (e.g., using a 3:1 CH₂Cl₂:EtOAc mobile phase) to confirm the consumption of the starting material.[6]
-
Work-up - Concentration: Upon completion, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator to remove the ethanol.
-
Work-up - Precipitation: Dissolve the resulting crude solid in a minimum volume of water. Acidify the aqueous solution dropwise with concentrated HCl until the pH is ~2. The benzofuran-2-carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying and Characterization: Dry the purified product under vacuum. The product can then be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).
Caption: Experimental workflow for microwave-assisted benzofuran-2-carboxylic acid synthesis.
Results: Scope and Efficiency
The microwave-assisted Perkin rearrangement demonstrates remarkable efficiency and broad substrate scope. The protocol consistently delivers high yields in a fraction of the time required by conventional heating methods (5 minutes vs. ~3 hours).[6]
| Entry | Starting 3-Bromocoumarin | Product: Benzofuran-2-Carboxylic Acid | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 5 | 300 | 79 | 99% |
| 2 | 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 5 | 300 | 79 | 98% |
| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 5 | 300 | 79 | 99% |
| 4 | 3-Bromo-7,8-dimethoxycoumarin | 6,7-Dimethoxy-benzofuran-2-carboxylic acid | 5 | 300 | 79 | 97% |
| Data synthesized from Marriott et al.[6] |
Optimization Insights
-
Power and Temperature: As shown by Marriott et al., a power setting of 300W is sufficient to achieve the target temperature and drive the reaction to completion rapidly.[6] Higher power settings (e.g., 400W) did not offer a significant advantage in yield or reaction time for this transformation.[6]
-
Reaction Time: A 5-minute irradiation period was found to be optimal for complete conversion of a variety of substrates.[6] This highlights the profound rate acceleration provided by microwave heating.
-
Troubleshooting: Incomplete reactions can typically be addressed by ensuring the microwave vessel is properly sealed and that the stirring is efficient. If side products are observed, purification via recrystallization or column chromatography may be necessary, although the clean nature of the microwave reaction often minimizes this need.
Conclusion
The microwave-assisted Perkin rearrangement is a superior method for the synthesis of benzofuran-2-carboxylic acids. It offers a dramatic reduction in reaction time, excellent yields, high product purity, and operational simplicity, making it an ideal platform for medicinal chemistry and drug development laboratories. By embracing this green and efficient technology, researchers can significantly accelerate the synthesis of novel benzofuran-based compounds for biological screening and lead optimization.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave assisted green organic synthesis [wisdomlib.org]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
Application Note & Protocol: A Scalable Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
Introduction and Strategic Overview
3-Methylbenzofuran-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including matrix metalloproteinase (MMP) inhibitors for treating conditions like osteoarthritis.[1] Its structural motif is found in numerous biologically active natural and synthetic products.[2][3][4] The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production.
This guide provides a detailed protocol for the large-scale synthesis of this compound. We will focus on a field-proven, two-step approach centered around the Perkin rearrangement , a reliable coumarin-benzofuran ring contraction reaction.[5][6] This method is selected for its high yields, operational simplicity, and adaptability to large-scale manufacturing environments.
The overall strategy involves:
-
Synthesis of the Precursor: Preparation of 4-methylcoumarin via Pechmann condensation, followed by regioselective bromination to yield 3-bromo-4-methylcoumarin.
-
Ring Contraction: Execution of the Perkin rearrangement on 3-bromo-4-methylcoumarin using a strong base to furnish the target acid.
Synthetic Pathway and Mechanism
The chosen synthetic route is visualized below. The core transformation relies on the base-catalyzed ring-opening of the 3-bromocoumarin lactone, which is followed by an intramolecular nucleophilic substitution to form the five-membered furan ring.
Caption: Overall workflow for the synthesis of this compound.
Mechanism of the Perkin Rearrangement
The Perkin rearrangement is a classic named reaction first reported in 1870.[6] The mechanism for this specific transformation proceeds as follows:
-
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the carbonyl carbon of the lactone in 3-bromo-4-methylcoumarin, leading to the opening of the pyrone ring.
-
Formation of Phenoxide: This ring-opening generates a carboxylate and a phenoxide ion.
-
Intramolecular Cyclization: The newly formed phenoxide anion acts as a nucleophile, attacking the carbon atom bearing the bromine atom in an intramolecular SNAr-type reaction.
-
Ring Contraction: This step results in the formation of the five-membered furan ring, contracting from the initial six-membered coumarin ring and eliminating the bromide ion.
-
Protonation: Subsequent acidic workup protonates the carboxylate to yield the final this compound.[5][7]
Caption: Simplified mechanistic pathway of the Perkin rearrangement.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 1.5-2.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by personnel trained in handling hazardous chemicals.
Part A: Synthesis of 3-Bromo-4-methylcoumarin
(Step 1: Pechmann Condensation to form 4-Methylcoumarin)
-
Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet.
-
Charge Reagents: Charge the reactor with concentrated sulfuric acid (5.0 L) and begin cooling to 0-5 °C using an ice bath.
-
Reactant Addition: In a separate vessel, mix phenol (2.0 kg, 21.25 mol) and ethyl acetoacetate (2.77 kg, 21.28 mol). Slowly add this mixture to the cold sulfuric acid via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (25 kg) in a large, suitable container with vigorous stirring.
-
Isolation: The solid product will precipitate. Allow the ice to melt completely, then isolate the crude 4-methylcoumarin by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 2.8-3.1 kg.
(Step 2: Bromination to 3-Bromo-4-methylcoumarin)
-
Reactor Setup: Use a 50 L reactor equipped as described above.
-
Charge Reagents: Charge the reactor with the dried 4-methylcoumarin (2.8 kg, 17.48 mol) and acetonitrile (28 L). Stir to dissolve.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (3.27 kg, 18.35 mol) portion-wise to the solution over 1 hour. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 3-5 hours. Monitor the reaction completion by TLC or LC-MS.[5][8]
-
Work-up: Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid.
-
Crystallization: Reduce the volume of the acetonitrile filtrate by approximately two-thirds using a rotary evaporator. Cool the concentrated solution to 0-5 °C to crystallize the product.
-
Isolation and Drying: Isolate the 3-bromo-4-methylcoumarin by filtration, wash the cake with a small amount of cold acetonitrile, and dry under vacuum at 50 °C. The expected yield is 3.5-3.8 kg.
Part B: Perkin Rearrangement to this compound
-
Reactor Setup: Use a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and dropping funnel.
-
Charge Reagents: Charge the reactor with the dried 3-bromo-4-methylcoumarin (3.5 kg, 14.64 mol) and ethanol (35 L). Stir to form a slurry.
-
Base Addition: Prepare a solution of sodium hydroxide (2.34 kg, 58.5 mol) in water (12 L). Slowly add this aqueous NaOH solution to the reactor over 1 hour. The temperature will rise; maintain it below 50 °C.
-
Reaction: After the addition, heat the mixture to reflux (approx. 78-80 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution.[5] Monitor for the disappearance of the starting material by TLC.
-
Cooling and Acidification: Cool the reaction mixture to 10-15 °C. Slowly and carefully add concentrated hydrochloric acid (approx. 6 L, or until pH 1-2) via the dropping funnel. The product will precipitate as a thick, off-white solid.
-
Isolation: Stir the slurry for an additional hour in the cold, then isolate the crude product by filtration.
-
Washing: Wash the filter cake extensively with cold water (3 x 10 L) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor and add a suitable solvent for recrystallization (e.g., an ethanol/water mixture or toluene). Heat to dissolve, then cool slowly to crystallize.
-
Final Drying: Filter the purified product and dry it in a vacuum oven at 70-80 °C to a constant weight. The expected yield is 2.2-2.5 kg.
Data Summary and Quality Control
| Parameter | Step A1: Pechmann | Step A2: Bromination | Step B: Perkin Rearrangement | Overall |
| Starting Material | Phenol (2.0 kg) | 4-Methylcoumarin (2.8 kg) | 3-Bromo-4-methylcoumarin (3.5 kg) | Phenol (2.0 kg) |
| Key Reagents | Ethyl Acetoacetate, H₂SO₄ | NBS, Acetonitrile | NaOH, EtOH, HCl | - |
| Typical Yield | 2.9 kg (~85%) | 3.6 kg (~86%) | 2.3 kg (~89%) | ~65% |
| Purity (Post-Purification) | >98% (by NMR) | >98% (by LC-MS) | >99.5% (by HPLC) | - |
| Appearance | White to off-white solid | Pale yellow crystalline solid | White to off-white powder | - |
| Melting Point | 82-84 °C | 187-189 °C | 212-214 °C[9] | - |
Quality Control: The final product should be analyzed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity against a reference standard.
Safety and Handling
Large-scale synthesis presents significant safety challenges. Adherence to strict safety protocols is mandatory.
-
Hazardous Materials:
-
Concentrated Sulfuric Acid & Hydrochloric Acid: Extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Handle in a well-ventilated area.
-
Phenol: Toxic and corrosive. Can be absorbed through the skin. Wear appropriate gloves and avoid inhalation of dust.
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Handle in a fume hood.
-
Sodium Hydroxide: Caustic. Causes severe burns. Avoid contact with skin and eyes.
-
-
Reaction Hazards:
-
Exothermic Reactions: The Pechmann condensation, NBS addition, and acid/base neutralizations are exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Flammable Solvents: Ethanol and acetonitrile are flammable. Ensure all equipment is properly grounded and avoid sources of ignition.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[10]
References
- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - High purity | EN [georganics.sk]
Application Notes & Protocols: Safe Handling of 3-Methylbenzofuran-2-carboxylic acid
Introduction to 3-Methylbenzofuran-2-carboxylic acid
This compound (CAS No. 24673-56-1) is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest to the scientific community, forming the structural core of numerous natural products and pharmacologically active agents with applications in anti-tumor, antibacterial, and antiviral research.[1][2] Given its role as a building block in drug discovery and medicinal chemistry, researchers will frequently handle this compound in various laboratory settings.
A critical aspect of its safety profile is that its toxicological properties have not been fully investigated.[3] This lack of comprehensive data mandates a conservative and diligent approach to safety, treating the compound with a higher degree of caution than its known hazards might suggest. These application notes provide a detailed framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Identification and Risk Assessment
The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] However, the absence of comprehensive toxicological data requires adherence to the precautionary principle, where potential, unconfirmed hazards are assumed to exist.
GHS Hazard Classification
The Globally Harmonized System (GHS) classifications reported for this compound are summarized below. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | Warning | Exclamation Mark | [4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation. | Warning | Exclamation Mark | [4][5][6] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Warning | Exclamation Mark | [4][5][6] |
| Acute toxicity, Oral | H302: Harmful if swallowed. | Warning | Exclamation Mark | [6] |
The Causality of Risk: The Precautionary Principle
Given that the toxicological profile is incomplete, one cannot rule out the potential for more severe chronic effects or sensitization.[3] The beige, dusty powder form increases the risk of inadvertent inhalation and contamination of surfaces.[3][7] Therefore, a formal risk assessment must be performed by the principal investigator or laboratory manager before any new protocol involving this compound is initiated. This assessment should evaluate the quantity of material being used, the frequency of handling, and the specific manipulations involved to determine the appropriate combination of controls.
The Hierarchy of Controls: A Foundational Safety Paradigm
Effective safety management relies on implementing controls in a specific order of preference, known as the hierarchy of controls. This strategy prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, substitution may be possible in some discovery phases, but for specified syntheses, this is not an option. Therefore, the primary focus must be on robust Engineering Controls, followed by stringent Administrative Controls and mandatory PPE.
Engineering Controls
Engineering controls are the most effective way to reduce exposure as they isolate the researcher from the hazard.
-
Primary Containment: All work that involves handling the solid powder or its solutions, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is critical to minimize dust generation and prevent inhalation.[3]
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[3] The laboratory should have a sufficient air exchange rate.
-
Emergency Facilities: Facilities must be equipped with an easily accessible and routinely tested eyewash station and safety shower.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the chemical.
| Protection Type | Specification | Rationale and Source |
| Eye & Face | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for larger quantities or splash-prone operations. | Protects against airborne powder and splashes. Standard safety glasses are insufficient. |
| Skin | Nitrile gloves (or other chemically resistant gloves, check manufacturer's compatibility data). Wear a lab coat that is fully buttoned.[3] | Prevents skin contact, which can cause irritation.[5] Contaminated clothing must be removed immediately.[3] |
| Respiratory | Not required if work is performed within a certified fume hood. If a hood is unavailable or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3] | Protects against inhalation of the powder, which is a primary exposure route and can cause respiratory irritation.[5] |
Standard Operating Protocols
Adherence to validated protocols is essential for ensuring reproducible science and operator safety.
Protocol for Weighing Solid Compound
Objective: To accurately weigh this compound while minimizing dust generation and exposure.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Work Area: Perform all weighing activities inside a ventilated balance enclosure or a chemical fume hood.
-
Tare: Place a clean weigh boat on the analytical balance and tare the balance.
-
Transfer: Carefully use a spatula to transfer the desired amount of the beige powder from the stock container to the weigh boat. Avoid any scooping actions that could create airborne dust.
-
Clean-up: Once the desired weight is achieved, securely close the main stock container. Use a damp cloth or a specialized lab vacuum to clean any residual powder from the spatula and the balance surface. Do not use a dry brush, as this will aerosolize the powder.
-
Documentation: Record the weight and proceed immediately to the next step (e.g., dissolution) to avoid leaving the open container on the bench.
Protocol for Solution Preparation
Objective: To safely dissolve the compound in a suitable solvent.
-
Preparation: Ensure all PPE is worn and work is conducted in a chemical fume hood.
-
Vessel Selection: Choose an appropriately sized flask or beaker for the final solution volume.
-
Solvent Addition: Add the selected solvent to the vessel containing the pre-weighed solid. Add the solid to the solvent slowly to avoid splashing.
-
Dissolution: Use a magnetic stirrer or gentle manual swirling to aid dissolution. If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent vapor release.
-
Storage: Once dissolved, cap the vessel and label it clearly with the compound name, concentration, solvent, date, and your initials.
Storage Protocol
Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3][5]
-
The container must be kept tightly closed to prevent degradation and release.[3][7]
-
Store in a designated and labeled cabinet for organic acids or research chemicals.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
The response to a spill depends on its scale.
Caption: Decision tree for responding to a chemical spill.
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Ensure the area is well-ventilated (fume hood sash should be low).
-
PPE: Wear your standard PPE, and consider double-gloving.
-
Contain: Gently cover the spill with an absorbent material or use a commercial spill kit.
-
Collect: Carefully sweep or vacuum the material into a labeled, sealable waste bag or container.[3] Avoid any actions that create dust.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[3]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical aid.[3] |
Waste Disposal
All materials contaminated with this compound, including empty containers, unused material, and cleanup debris, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. All disposal must comply with local, state, and federal regulations.[5]
Conclusion
While this compound is a valuable compound in research and development, its incomplete toxicological profile necessitates a cautious and well-documented safety approach. By understanding the known hazards, adhering to the hierarchy of controls, and strictly following established protocols for handling, storage, and emergencies, researchers can work safely and effectively with this important chemical intermediate.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. aksci.com [aksci.com]
- 6. This compound | 24673-56-1 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzofuran-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methylbenzofuran-2-carboxylic acid and its derivatives. As a key structural motif in many biologically active molecules, optimizing its synthesis is crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common and highly efficient Perkin rearrangement (coumarin-benzofuran ring contraction) route.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions to improve your synthetic outcomes.
Q1: My overall yield for the synthesis of this compound is significantly lower than reported values. What are the critical parameters I should investigate first?
Low yield is a common issue that can stem from multiple stages of the synthesis. The most critical process is the Perkin rearrangement of a 3-halo-4-methylcoumarin precursor. The efficiency of this step is highly dependent on reaction conditions which dictate the rate of the desired ring contraction versus competing side reactions.
First, scrutinize the reaction conditions of the rearrangement step: temperature, reaction time, and the choice of base are paramount. Incomplete conversion of the starting material is a frequent culprit. Second, evaluate the purity of your precursor, as impurities can inhibit the reaction or lead to difficult-to-remove byproducts. Finally, review your work-up and purification procedures, as product loss can occur during extraction and isolation.
Below is a diagnostic workflow to systematically identify the source of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: The Perkin rearrangement is sluggish using conventional heating, often resulting in incomplete conversion. How can I drive the reaction to completion?
The traditional Perkin rearrangement requires prolonged heating (approx. 3 hours) at reflux to achieve high conversion.[1] The reaction's success hinges on providing sufficient energy for the base-catalyzed ring fission of the 3-halocoumarin, followed by intramolecular cyclization.
Primary Solution: Microwave-Assisted Synthesis Microwave irradiation is a highly effective method for expediting this synthesis and achieving near-quantitative yields.[1][2] The direct coupling of microwave energy with the polar solvent and reactants allows for rapid, uniform heating to the target temperature, drastically reducing reaction times from hours to minutes.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | ~3 hours | ~5 minutes[1] |
| Typical Yield | Variable, often lower | >95%[1] |
| Temperature | Reflux (~79°C in Ethanol) | 79°C (controlled)[1] |
| Power | N/A | 300-400W[1] |
Causality: The inefficiency of conventional heating is often due to slow heat transfer and temperature gradients within the reaction vessel. Microwave synthesis overcomes this by providing uniform, instantaneous energy, ensuring all molecules rapidly reach the necessary activation energy for the rearrangement.
Alternative for Conventional Heating: If microwave equipment is unavailable, ensure the following:
-
Anhydrous Conditions: Use anhydrous sodium acetate (or another weak base) as moisture can interfere with the base catalyst.[3]
-
Adequate Temperature: Maintain a steady reflux temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 3-bromo-4-methylcoumarin before proceeding with the work-up.
Q3: My crude product contains a persistent impurity that co-precipitates with my desired acid. What is its likely identity and how can I prevent its formation?
The most common impurity is unreacted starting material (3-bromo-4-methylcoumarin). However, if the reaction is driven to completion, other byproducts can form. The mechanism involves a base-catalyzed hydrolysis of the coumarin's lactone ring to form a phenoxide and a vinyl halide.[1][2] If conditions are not optimal, this intermediate can potentially participate in side reactions before the desired intramolecular cyclization occurs.
Prevention:
-
Ensure Stoichiometry: Use the correct molar ratio of base (e.g., Sodium Hydroxide) to the coumarin substrate. Typically, about 3 equivalents of base are used.[1]
-
Control Temperature: Overheating can sometimes lead to decomposition or alternative reaction pathways. While the reaction requires heat, excessive temperatures, especially for prolonged periods, can be detrimental.
-
Efficient Work-up: Upon reaction completion, the product exists as a sodium salt. It is crucial to properly acidify the mixture (typically with HCl) to a pH of 1-2 to ensure complete precipitation of the carboxylic acid.[1] Incomplete acidification will leave some product in the aqueous layer, reducing yield.
Q4: What is the optimal base and solvent system for this reaction?
The most commonly cited and highly effective system for the Perkin rearrangement of 3-bromocoumarins is sodium hydroxide in ethanol .[1]
Why this system works:
-
Ethanol: Serves as an effective solvent for the reactants and allows for a suitable reflux temperature.
-
Sodium Hydroxide (NaOH): Acts as the base catalyst required to initiate the ring fission of the lactone in the coumarin precursor.[1] This is the first and critical step of the rearrangement mechanism.
While other weak bases like sodium acetate are classic for the Perkin reaction used to form cinnamic acids, the coumarin-benzofuran ring contraction specifically benefits from a stronger base like NaOH to efficiently cleave the stable lactone ring.[4][5]
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the Perkin rearrangement in this synthesis?
The mechanism involves a base-catalyzed ring fission of the 3-halocoumarin, which results in a dianion intermediate. This is followed by an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide, leading to the formation of the benzofuran ring.[1] The final step is acidification during workup to produce the free carboxylic acid.
Caption: Perkin rearrangement mechanism for benzofuran synthesis.
What are the key safety precautions for this synthesis?
-
N-Bromosuccinimide (NBS): Used for preparing the precursor, NBS is a lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide (NaOH): A strong caustic. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care in a well-ventilated area.
-
Microwave Synthesis: Use only vessels designed for microwave chemistry to avoid pressure buildup and vessel failure.
How can I confirm the identity and purity of my final product?
-
Melting Point: Compare the experimental melting point to the literature value (192-197 °C).[6] A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
LC-MS or HPLC: Can be used to assess purity with high accuracy.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[1]
-
Reactant Setup: In a microwave reaction vessel, combine 3-bromo-4-methylcoumarin (1.0 eq), ethanol (e.g., 5 mL per 0.17 mmol of substrate), and sodium hydroxide (3.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for 5 minutes at 300W, with a target temperature of 79°C. Ensure stirring is active.
-
Work-up: After cooling, transfer the reaction mixture to a beaker. Acidify to pH 1-2 by slowly adding concentrated hydrochloric acid.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Protocol 2: Synthesis of 3-Bromo-4-methylcoumarin Precursor[1]
-
Reactant Setup: In a microwave reaction vessel, dissolve 4-methylcoumarin (1.0 eq) in acetonitrile (e.g., 5 mL per 0.23 mmol of substrate).
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution.
-
Microwave Irradiation: Seal the vessel and irradiate for 5 minutes at 250W, with a target temperature of 80°C.
-
Isolation: After cooling, the solvent is typically removed under reduced pressure, and the crude product can be purified, often by recrystallization, to yield pure 3-bromo-4-methylcoumarin.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of Substituted Benzofurans
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Benzofuran derivatives are cornerstones in medicinal chemistry and natural products, making their efficient synthesis a critical endeavor.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches for synthesizing substituted benzofurans?
A1: Synthetic strategies can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methods.
-
Classical Methods: These often involve the intramolecular cyclization of precursors like α-phenoxycarbonyl compounds or the Perkin reaction, which was the first reported synthesis of the benzofuran ring.[4] While foundational, these methods can require harsh conditions and may lack the functional group tolerance needed for complex molecules.[4][5]
-
Transition-Metal Catalysis: This is the dominant modern approach. Palladium- and copper-catalyzed reactions are particularly prevalent, enabling the construction of the benzofuran core through C-C and C-O bond formations.[6][7] Common variations include Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization.[1][4][7] More recent advances focus on direct C-H activation and functionalization, which offers high atom economy by avoiding pre-functionalized starting materials.[8][9][10]
Q2: Why is achieving high regioselectivity such a persistent challenge?
A2: Poor regioselectivity is a frequent hurdle, especially when the phenolic starting material has multiple unsubstituted ortho positions available for cyclization.[11][12] The final position of the substituents on the benzofuran core is determined by a delicate interplay of several factors:
-
Steric Effects: Cyclization typically favors the less sterically hindered position.[12]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the aromatic ring can direct the cyclization.
-
Catalyst and Ligand Choice: The catalyst system can exert significant control over which regioisomer is formed.[13]
-
Reaction Conditions: Parameters like solvent, temperature, and the choice of base or acid can tip the regiochemical balance.[13][14]
Q3: How do I select the appropriate catalyst for my specific benzofuran synthesis?
A3: Catalyst selection is critical and depends on the desired transformation.
-
Palladium: The workhorse for cross-coupling reactions. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices for Sonogashira, Heck, and C-H activation pathways.[8][15]
-
Copper: Often used as a co-catalyst with palladium in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.[1][4] Copper can also be used as the primary catalyst in ligand-free cyclization reactions.[16]
-
Gold and Rhodium: These are often employed in more specialized transformations, such as the cycloisomerization of o-alkynyl phenols or directed C-H functionalization, offering unique reactivity and selectivity.[5][13]
Screening a small panel of catalysts and ligands is often a necessary first step in optimizing a new benzofuran synthesis.
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and corrective actions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is failing. I'm observing either no product or yields below 20%. What's going wrong?
A: This is a common but solvable problem. Low yields in Pd-catalyzed reactions usually trace back to one of four areas: catalyst integrity, reaction conditions, reagent quality, or competing side reactions.[11] A systematic approach is key to identifying the root cause.
Caption: A systematic workflow for diagnosing low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity.[11]
-
Solution: Use a freshly opened bottle of the palladium catalyst or one that has been properly stored under an inert atmosphere. If you suspect catalyst death is the issue, consider running a simple, reliable cross-coupling reaction you know works in your lab as a positive control.
-
-
Reagent Quality & Stoichiometry:
-
Cause: Impurities in your starting materials (e.g., o-halophenol, alkyne) can poison the catalyst. The presence of dissolved oxygen in solvents is a notorious inhibitor of many Pd-catalyzed reactions.[11] Incorrect stoichiometry can also starve the reaction.
-
Solution: Ensure starting materials are pure via NMR or other analytical techniques. Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes before use. Double-check your calculations and consider using a slight excess (1.1-1.2 equivalents) of the alkyne.
-
-
Reaction Conditions:
-
Cause: Every catalytic cycle has an optimal temperature, and every substrate requires a compatible base and solvent. An incorrect choice here can halt the reaction.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20 °C increments. Common temperatures range from 60-100 °C.[8] Be aware that excessive heat can cause catalyst decomposition. If the yield is still low, screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., DMF, Dioxane, Toluene).
-
-
Side Reactions:
-
Cause: In Sonogashira reactions, the most common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[11]
-
Solution: If you observe significant amounts of a symmetrical diyne byproduct, reduce the concentration of the copper co-catalyst or switch to a copper-free Sonogashira protocol.[11] Sometimes, slowly adding the alkyne to the reaction mixture via syringe pump can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
Issue 2: Poor Regioselectivity and Mixed Isomer Formation
Q: My synthesis is producing a mixture of 2,4- and 2,6-disubstituted benzofurans. How can I favor the formation of a single regioisomer?
A: Achieving regiocontrol when multiple cyclization sites are available is a sophisticated challenge that requires fine-tuning your synthetic strategy.[12] Control can be exerted by modifying the substrate, catalyst, or reaction conditions.
Caption: A decision-making framework for enhancing regioselectivity.
Strategies for Regiocontrol:
-
Substrate Control (Directing Groups): The most robust strategy is to design your starting material to favor one outcome.
-
Steric Hindrance: Placing a bulky protecting group or substituent at one of the ortho positions of the phenol will physically block cyclization at that site.
-
Electronic Direction: A strong electron-withdrawing or -donating group can electronically activate or deactivate a potential cyclization site, influencing the regiochemical outcome of reactions like intramolecular Friedel-Crafts-type condensations.[12]
-
-
Catalyst Control: The choice of metal and, more importantly, the ancillary ligands can create a specific steric and electronic environment around the catalytic center, favoring approach to one site on the substrate over another.[13] For example, bulky phosphine ligands on a palladium catalyst can enhance selectivity for the less sterically crowded position.
-
Condition Control:
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product, which may be different from the thermodynamically favored product obtained at higher temperatures.[13] For instance, in the synthesis of 2- vs 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones, lower temperatures can favor a migration pathway to yield the 2-substituted product, while higher temperatures promote direct cyclization to the 3-substituted isomer.[13]
-
Solvent: Solvent polarity can influence the transition state energies of competing pathways. A screen of polar aprotic (DMF, MeCN), polar protic (isopropanol), and nonpolar (toluene, dioxane) solvents is advisable.
-
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product | Rationale |
| Temperature | Lower (e.g., 0 °C to RT) | Higher (e.g., 80-120 °C) | Lower energy barrier pathway is favored at low T; sufficient energy to overcome higher barriers is available at high T. |
| Reaction Time | Shorter | Longer | Prevents isomerization to the more stable product; allows equilibrium to be reached. |
| Catalyst | Bulky Ligands | Less Bulky Ligands | Steric repulsion can direct the reaction down a specific pathway. |
Issue 3: Poor Functional Group Tolerance
Q: My reaction is failing, and I suspect my starting material's functional groups (e.g., an unprotected amine, a nitro group) are interfering. What can I do?
A: Functional group incompatibility is a common reason for failure in complex molecule synthesis. Many transition-metal catalysts are sensitive to certain functional groups.
Common Incompatible Groups and Solutions:
-
Unprotected Amines (-NH₂) and Alcohols (-OH): These can act as ligands, coordinating to the metal center and inhibiting catalysis. They can also be deprotonated by strong bases.
-
Electron-Rich Heterocycles (e.g., Pyrrole, Indole): The N-H bond can interfere, and the heterocycle itself can coordinate to the catalyst.
-
Solution: N-protection (e.g., with a tosyl or Boc group) is often necessary.
-
-
Strongly Electron-Withdrawing Groups (e.g., -NO₂): These groups can significantly alter the electronics of the substrate, sometimes inhibiting oxidative addition steps in palladium catalysis.
-
Solution: It may be necessary to introduce the nitro group after the benzofuran core has been constructed. If that's not possible, a thorough screening of reaction conditions (catalyst, ligand, solvent) is required, as some modern systems show improved tolerance.
-
Key Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzofurans via Palladium/Copper-Cocatalyzed Sonogashira Coupling and Cyclization
This protocol is a robust and widely used method for accessing 2-substituted benzofurans.[1][4][7]
Workflow Diagram:
Caption: One-pot Sonogashira coupling and cyclization workflow.
Materials:
-
o-Iodophenol derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation
This modern method provides an efficient route to 2-substituted benzofurans from readily available 2-hydroxystyrenes.[8]
Materials:
-
Substituted 2-hydroxystyrene (1.0 equiv)
-
Substituted iodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Benzoquinone (BQ) as oxidant (1.2 equiv)
-
Anhydrous DMF
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the substituted 2-hydroxystyrene (1.0 equiv) and the substituted iodobenzene (1.2 equiv) dissolved in anhydrous DMF (0.2 M).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.[8]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. jocpr.com [jocpr.com]
- 5. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 6. tandfonline.com [tandfonline.com]
- 7. divyarasayan.org [divyarasayan.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjps.pk [pjps.pk]
- 16. Benzofuran synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylbenzofuran-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 3-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary and most established method for synthesizing this compound and its derivatives is through a Perkin-like condensation reaction. This typically involves the reaction of a salicylaldehyde derivative with propanoic anhydride in the presence of a base like sodium propionate. Another notable method is the Perkin rearrangement of 3-halocoumarins, which can be efficiently carried out using microwave assistance to significantly reduce reaction times.[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. One common issue is incomplete reaction, which can be addressed by optimizing the reaction time and temperature. Another possibility is the occurrence of side reactions, such as decarboxylation of the final product, especially at elevated temperatures.[4] The purity of starting materials is also crucial; ensure your salicylaldehyde and propanoic anhydride are free of impurities. Finally, inefficient purification can lead to loss of product.
Q3: I'm observing significant decarboxylation of my product. How can I minimize this?
A3: Decarboxylation to form 3-methylbenzofuran is a known side reaction, particularly under harsh thermal conditions.[4] To mitigate this, consider lowering the reaction temperature and shortening the reaction time. A patent suggests that decarboxylation can be carried out in N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C.[4] Therefore, avoiding these conditions during synthesis is key. If the synthesis method requires high temperatures, careful monitoring and optimization are necessary to find a balance between reaction completion and minimal decarboxylation.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound typically involves a multi-step process. After the reaction is complete, the mixture is usually poured into water to precipitate the crude product. This crude solid can then be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol.[1] For stubborn impurities, an acid-base extraction can be effective.[5] Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble. Neutral organic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.[5]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: The reaction fails to initiate or proceeds very slowly.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst/Base | Use freshly prepared or properly stored sodium propionate. Ensure it is anhydrous. | The basicity of the catalyst is critical for the initial deprotonation of the anhydride, which is a key step in the Perkin reaction mechanism.[3] Moisture can deactivate the base. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC. | The Perkin condensation often requires sufficient thermal energy to overcome the activation barrier for the initial condensation and subsequent cyclization steps. |
| Poor Quality Starting Materials | Verify the purity of salicylaldehyde and propanoic anhydride using techniques like NMR or GC-MS. Purify if necessary. | Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation. |
Problem 2: Formation of a complex mixture of byproducts.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Reaction Temperature or Time | Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations. | Prolonged heating or excessively high temperatures can promote side reactions, such as self-condensation of the aldehyde or anhydride, and decomposition of the product. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants and base. A slight excess of the anhydride and base is often used. | The stoichiometry of the reactants directly influences the reaction pathway. An imbalance can lead to the formation of undesired intermediates and byproducts. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | For some sensitive substrates, the presence of oxygen can lead to oxidative side reactions, resulting in a complex product mixture. |
Problem 3: Difficulty in isolating the pure product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is soluble in the workup solvent | If the product remains in the aqueous phase during workup, acidify the solution to a pH of ~2-3 to precipitate the carboxylic acid. | This compound is a weak acid and will be deprotonated and solubilized in basic or neutral aqueous solutions. Acidification protonates the carboxylate, reducing its solubility in water. |
| Co-precipitation of impurities | Employ a multi-step purification strategy. Start with recrystallization, followed by acid-base extraction if necessary. Column chromatography can be a final resort for highly impure samples. | Different purification techniques exploit different physical and chemical properties of the desired compound and impurities, allowing for a more effective separation.[5] |
| Emulsion formation during extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | The increased ionic strength of the aqueous phase helps to break up emulsions by reducing the mutual solubility of the organic and aqueous phases. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis via Perkin-like Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Propanoic anhydride
-
Sodium propionate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
Combine salicylaldehyde, propanoic anhydride, and anhydrous sodium propionate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for the optimized time (typically several hours), monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool slightly and then pour it into a beaker of cold water while stirring.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: A workflow for optimizing the synthesis of this compound.
IV. Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Perkin-like condensation for the formation of this compound proceeds through several key steps.
Caption: Simplified mechanism of this compound synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methylbenzofuran-2-carboxylic Acid
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Methylbenzofuran-2-carboxylic acid. We will move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and select the most effective purification strategy for your specific context.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound whose purification is critical for its application in research and development.[1] The primary challenges stem from its synthesis, which can introduce a variety of impurities including unreacted starting materials, regioisomers, and reaction by-products.[2] The molecule's carboxylic acid functionality is the key to its purification, offering a handle for techniques like acid-base extraction, while its aromatic structure dictates its solubility in common organic solvents. Successful purification relies on understanding the likely impurity profile based on the synthetic route employed and selecting a method that exploits the physicochemical differences between the desired product and the contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low melting point and appears as a beige or yellow solid, but the NMR spectrum shows persistent impurities. What are they and how do I remove them?
Answer:
This is a common issue. The impurities are likely non-acidic organic compounds left over from the synthesis. The typical physical form of this compound is a beige to yellow solid, so color alone is not a definitive indicator of purity.[3]
Probable Causes & Identification:
-
Unreacted Starting Materials: Depending on your synthesis, this could include salicylaldehyde derivatives or ethyl 2-chloroacetoacetate. These are often less polar than your carboxylic acid product.
-
By-products of Cyclization: Incomplete cyclization can leave phenoxyacetate intermediates.[4] These are structurally similar and can be difficult to remove by crystallization alone.
-
Side-Reaction Products: Furan rings can be susceptible to polymerization or other side reactions, especially under acidic or high-temperature conditions.[2]
Solutions:
-
Acid-Base Extraction: This is the most powerful method for removing neutral or basic impurities from a carboxylic acid. The principle is to selectively move your acidic product into an aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next logical step. It separates compounds based on polarity.[5][6]
Workflow: Choosing Your Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification method.
Question 2: My yield is very low after recrystallization. What are the common causes?
Answer:
Low yield during recrystallization is typically a result of suboptimal solvent selection or procedural losses. The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent and allow it to crystallize upon cooling, leaving impurities in the solution.[7]
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, drastically reducing yield.
-
Solution: Perform a solvent screen with small amounts of your product. Test a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good starting point for similar structures has been aqueous methanol.[8]
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep it in solution even after cooling.
-
Solution: Add the hot solvent portion-wise to the crude solid, with heating and stirring, until it just dissolves. This ensures you are near the saturation point.
-
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., to remove insoluble impurities), the product will crystallize on the filter paper or funnel.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during the transfer.
-
-
Incomplete Crystallization: Cooling may not have been sufficient to induce maximum crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.
-
Question 3: My product oiled out during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. This is often exacerbated by the presence of impurities.
Probable Causes & Solutions:
-
High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic.
-
Solution: First, attempt a different purification method to remove the bulk of impurities. Acid-base extraction or column chromatography should be performed before attempting recrystallization again.
-
-
Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Choose a lower-boiling point solvent or use a solvent mixture to lower the boiling point.
-
-
Inducing Crystallization from an Oil: If an oil has already formed:
-
Re-heat the solution to dissolve the oil completely.
-
Allow it to cool more slowly. Vigorous stirring can sometimes help.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a "seed crystal" of pure product, if available, to initiate crystallization.
-
If all else fails, separate the oil, dissolve it in a minimal amount of a different, volatile solvent (like dichloromethane), and try to induce crystallization by the slow addition of a non-polar "anti-solvent" like hexane (trituration).
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purification process?
A1: Thin-Layer Chromatography (TLC) is indispensable. Use silica gel plates and an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid to improve spot shape). The product, being a carboxylic acid, should have a relatively low Rf value. You can track the disappearance of impurity spots and the appearance of a single, clean spot for your product. TLC is used to monitor reactions and identify appropriate solvent systems for column chromatography.[4]
Q2: How do I confirm the purity and identity of my final product?
A2: A combination of techniques is required:
-
¹H NMR: This will confirm the structure and identify any remaining proton-bearing impurities. The spectra for similar benzofuran structures are well-documented.[9]
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides purity information (a single peak in the chromatogram) and confirms the molecular weight of the compound.[5]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden. The melting point of the related benzofuran-2-carboxylic acid is 193-196 °C.[10]
Q3: What are the recommended storage conditions for purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10] Carboxylic acids can be sensitive to moisture, and benzofuran derivatives may have some sensitivity to light over long periods.
Q4: Can I use recrystallization to separate regioisomers?
A4: It is very difficult. Regioisomers often have very similar solubility profiles, making separation by recrystallization inefficient. If you suspect the presence of isomers, flash column chromatography is the preferred method due to its higher resolving power.[2]
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent like ethyl acetate (30 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 20 mL). Combine all aqueous extracts.
-
Washing: Wash the combined aqueous extracts with fresh ethyl acetate (15 mL) to remove any trapped neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.[7]
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product) by dissolving it in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., hexane).
-
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Run the column using a gradient eluent system. Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). Adding 0.5-1% acetic acid to the eluent can improve peak shape and prevent streaking.
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 24673-56-1 [sigmaaldrich.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
Technical Support Center: Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
PART 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield of ethyl 3-methylbenzofuran-2-carboxylate is low, and the crude product is a complex mixture on TLC. What are the likely side reactions?
A1: This is a frequent issue when synthesizing the intermediate ester from 2-hydroxyacetophenone and an α-haloacetate (like ethyl bromoacetate). The primary cause is often incomplete or competing reactions during the crucial cyclization step.
Probable Causes & Byproducts:
-
Incomplete O-Alkylation: The first step is the formation of a phenoxide which then attacks the ethyl bromoacetate. If the base is not strong enough or is sterically hindered, or if the reaction time is too short, you may have unreacted 2-hydroxyacetophenone.
-
Incomplete Intramolecular Cyclization: The key intermediate, ethyl 2-(2-acetylphenoxy)acetate, must undergo an intramolecular condensation to form the benzofuran ring. Insufficient base or temperatures that are too low can stall the reaction at this stage. This intermediate is a common impurity.[1]
-
Formation of Dihydrobenzofuran Intermediate: In some cases, a stable hemiacetal-like intermediate, ethyl 3-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, can form.[1] This species requires a separate dehydration step to yield the desired aromatic benzofuran.
Solutions:
-
Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.[2] For difficult substrates, a stronger base like sodium hydride (NaH) in THF or DMF may be necessary, but exercise caution to avoid side reactions.
-
Temperature and Reaction Time: Ensure the reaction is refluxed for a sufficient duration (often 24 hours or more) to drive the cyclization to completion.[3] Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.
-
Driving Dehydration: If the dihydrobenzofuran intermediate is suspected, it can often be converted to the final product by treatment with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in boiling toluene.[1]
Q2: The final hydrolysis of my ethyl ester to the carboxylic acid is sluggish, or I'm observing product decomposition. How can I optimize this step?
A2: The saponification of ethyl 3-methylbenzofuran-2-carboxylate is a critical final step. The conditions must be carefully controlled to ensure complete hydrolysis without inducing unwanted side reactions like decarboxylation.
Probable Causes & Byproducts:
-
Incomplete Hydrolysis: The ester may be sterically hindered or poorly soluble in the reaction medium, leading to a slow or incomplete reaction. This leaves residual ester in your final product, complicating purification.
-
Decarboxylation: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic or basic conditions, especially at elevated temperatures. This leads to the formation of 3-methylbenzofuran, a significant impurity that reduces the yield of the desired acid.[4]
-
Ring Opening: While less common under standard hydrolysis conditions, very harsh basic conditions could potentially lead to the cleavage of the furan ring.
Solutions:
-
Choice of Base and Solvent: Standard hydrolysis with NaOH or KOH in aqueous ethanol or methanol is common.[3] However, for sensitive substrates, lithium hydroxide (LiOH) in a THF/methanol/water mixture is often a milder and more effective choice, as it can be used at lower temperatures.[5]
-
Temperature Control: Perform the hydrolysis at the lowest effective temperature. Start at room temperature and gently warm only if necessary. Refluxing for extended periods should be a last resort.
-
Acidification: After the saponification is complete, cool the reaction mixture in an ice bath before acidifying with dilute HCl or H₂SO₄. Adding acid to a hot solution increases the risk of decarboxylation.
Troubleshooting Workflow: From Ester to Acid
This diagram outlines a logical workflow for diagnosing issues in the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
PART 2: Frequently Asked Questions (FAQs)
Q3: What are the primary synthetic routes to this compound?
A3: There are several established methods, but two are most prominent:
-
Cyclization from Phenols: This is arguably the most common laboratory-scale synthesis. It begins with 2-hydroxyacetophenone, which is reacted with an ethyl α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base. The resulting intermediate undergoes an intramolecular cyclization and dehydration to form ethyl 3-methylbenzofuran-2-carboxylate.[2] This ester is then hydrolyzed to the target carboxylic acid.[3]
-
Perkin Rearrangement: This elegant method involves the base-catalyzed ring contraction of a 3-halo-4-methylcoumarin.[6] Treatment with a base like sodium hydroxide opens the coumarin's lactone ring. The resulting phenoxide then performs an intramolecular nucleophilic attack, displacing the vinyl halide to form the five-membered furan ring.[6][7] This method can be very efficient but requires the synthesis of the coumarin precursor.
Q4: Can you explain the mechanism of the key cyclization step from 2-hydroxyacetophenone?
A4: Certainly. The formation of the benzofuran ring from the ethyl 2-(2-acetylphenoxy)acetate intermediate is a classic intramolecular condensation reaction.
Mechanism: Intramolecular Cyclization
Caption: The key steps in the intramolecular cyclization to form the benzofuran ring.
-
Enolate Formation: A base (e.g., ethoxide) removes an acidic α-proton from the methylene group adjacent to the ester, forming a reactive enolate.
-
Intramolecular Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbon of the ketone on the benzene ring. This forms a new carbon-carbon bond and creates a five-membered ring intermediate with an alkoxide.
-
Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule (dehydration) occurs to form the stable, aromatic furan ring.
Understanding this mechanism highlights the critical role of the base: it must be strong enough to form the enolate but should ideally not promote side reactions like premature ester hydrolysis.
PART 3: Optimized Protocol and Data
Recommended Lab Protocol: Two-Step Synthesis from 2-Hydroxyacetophenone
This protocol is adapted from established literature procedures and optimized to minimize common side reactions.[2][3]
Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (approx. 10 mL per 1 g of acetophenone).
-
Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the potassium salts. Wash the solid with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with 5% HCl (aq), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester (1.0 eq) in ethanol (approx. 15 mL per 1 g of ester).
-
Cool the solution to 10°C in an ice bath.
-
Add a solution of potassium hydroxide (KOH, 2.0 eq) in water dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC indicates complete consumption of the starting ester.
-
Remove the excess ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
A solid precipitate of the carboxylic acid will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Data Summary: Impact of Reaction Parameters
The following table summarizes how key variables can affect the outcome of the synthesis, particularly the initial cyclization step.
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Base | Anhydrous K₂CO₃ | Sufficiently strong to deprotonate the phenol for O-alkylation and promote cyclization without prematurely hydrolyzing the ester.[2] |
| Solvent | Acetonitrile or Acetone | Polar aprotic solvents that facilitate the Sₙ2 reaction and are suitable for reflux temperatures. |
| Temperature | Reflux (~82°C for Acetonitrile) | Provides the necessary activation energy for the intramolecular cyclization. Temperatures that are too low will result in the accumulation of the uncyclized intermediate. |
| Reaction Time | 24 hours (monitor by TLC) | Ensures the reaction goes to completion. Shorter times may lead to low conversion and a mixture of starting material and intermediates.[3] |
| Reagent Purity | Anhydrous reagents/solvents | Water can interfere with the base and potentially hydrolyze the bromoacetate reagent. |
By carefully controlling these parameters and understanding the potential pitfalls, researchers can consistently achieve high yields and purity in the synthesis of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
Welcome to the technical support center dedicated to the synthesis of 3-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the intricacies of the reaction, focusing on the identification, formation, and mitigation of common impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on process-related studies and analytical method development, the most frequently observed impurities in the synthesis of this compound are:
-
Impurity A: 1-(2-hydroxyphenyl)ethanone: This is often a starting material or a precursor that remains unreacted.
-
Impurity B: 3-Methylbenzofuran-2-carbonitrile: A nitrile-containing impurity that can arise from side reactions of the intermediates.
-
Impurity C: 3-Methylbenzofuran-2-carboxamide: An amide-containing impurity that can be formed under certain reaction conditions.[1][2]
-
3-Methylbenzofuran: The decarboxylated product of the desired carboxylic acid, which can form under thermal stress.
Q2: What is the primary synthetic route for this compound, and where do impurities typically arise?
A2: A prevalent method for synthesizing this compound is the Perkin-Oglialoro reaction . This reaction involves the condensation of a salicylaldehyde derivative with an acid anhydride in the presence of its corresponding carboxylate salt. For this compound, this typically involves the reaction of salicylaldehyde with propionic anhydride and sodium propionate.
Impurities can be introduced at various stages of this synthesis:
-
Starting Materials: Purity of salicylaldehyde and propionic anhydride is crucial. Salicylaldehyde can contain residual phenol, which can lead to the formation of unwanted byproducts.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can lead to incomplete reactions and the formation of side products.
-
Work-up and Purification: Improper work-up procedures can result in the incomplete hydrolysis of intermediates or the degradation of the final product.
Below is a diagram illustrating the main reaction pathway and potential points of impurity formation.
Caption: Synthesis of this compound and Key Impurity Junctions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Issue 1: My final product is off-white or colored, not a pure white solid. What is the likely cause and how can I fix it?
-
Potential Cause: The discoloration is often due to the presence of phenolic impurities from the starting salicylaldehyde or from side reactions. Phenols are susceptible to oxidation, which can lead to colored byproducts. The presence of trace amounts of iron from spatulas or reaction vessels can also contribute to color.
-
Troubleshooting Steps:
-
Check Starting Material Purity: Before starting the synthesis, assess the purity of your salicylaldehyde. A simple colorimetric test with a solution of iron(III) chloride can indicate the presence of phenols.[4][5] If significant phenolic impurities are detected, consider purifying the salicylaldehyde by distillation or by forming a bisulfite adduct.
-
Purification of the Final Product:
-
Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system is crucial. For this compound, consider solvent systems like ethanol/water, acetic acid/water, or toluene. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering. The activated carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.
-
-
Issue 2: The yield of my reaction is significantly lower than expected. What are the common reasons for this?
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side Reactions: The formation of byproducts, such as the decarboxylated impurity (3-methylbenzofuran), can reduce the yield of the desired carboxylic acid. Decarboxylation is often promoted by excessive heat.[6]
-
Losses during Work-up: The product may be lost during extraction or filtration steps if its solubility in the chosen solvents is not ideal.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid excessive heating, which can favor decarboxylation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry: Ensure the correct molar ratios of salicylaldehyde, propionic anhydride, and sodium propionate are used.
-
-
Improve Work-up Procedure:
-
pH Adjustment: When isolating the carboxylic acid, ensure the pH is adjusted correctly to precipitate the product fully without causing degradation.
-
Solvent Selection: Use appropriate solvents for extraction to minimize product loss.
-
-
Issue 3: I am observing unexpected peaks in my NMR or Mass Spectrum. How can I identify the impurities?
-
Potential Impurities and their Spectroscopic Signatures:
| Impurity | Common Spectroscopic Features |
| 1-(2-hydroxyphenyl)ethanone | ¹H NMR: Aromatic protons, a singlet for the methyl group (~2.5 ppm), and a phenolic -OH proton. MS: A molecular ion peak corresponding to its molecular weight. |
| 3-Methylbenzofuran-2-carbonitrile | ¹H NMR: Aromatic protons and a singlet for the methyl group on the furan ring. IR: A characteristic nitrile stretch (~2220-2260 cm⁻¹). MS: A molecular ion peak corresponding to its molecular weight. |
| 3-Methylbenzofuran-2-carboxamide | ¹H NMR: Aromatic protons, a singlet for the methyl group, and broad signals for the -NH₂ protons. MS: A molecular ion peak corresponding to its molecular weight.[7] |
| 3-Methylbenzofuran | ¹H NMR: Aromatic protons, a singlet for the methyl group, and a proton signal on the furan ring. MS: A molecular ion peak corresponding to its molecular weight. |
-
Troubleshooting Steps:
-
Consult a Spectral Database: Compare your experimental spectra with reference spectra from databases like the NIST WebBook or PubChem.
-
Run a Co-injection/Spiking Experiment: If you have a standard of the suspected impurity, you can perform a co-injection in HPLC or a spiking experiment in NMR to confirm its identity.
-
Utilize 2D NMR: Techniques like COSY and HMBC can help in elucidating the structure of unknown impurities.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is adapted from a validated RP-HPLC method for the simultaneous determination of this compound and its process-related impurities.[1][2]
-
Column: Agilent SB C18 (250 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Buffer (pH adjusted to 3.4 with acetic acid).
-
Solvent B: Acetonitrile.
-
-
Gradient: A binary gradient elution is typically used. The specific gradient profile should be optimized for your system and impurity profile.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent pair in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a good starting point.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizing Impurity Relationships
The following diagram illustrates the structural relationship between the main product and its common impurities.
Caption: Structural Relationship of this compound and its Impurities.
References
- 1. journalijcar.org [journalijcar.org]
- 2. journalijcar.org [journalijcar.org]
- 3. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perkin Reaction Lab Report - 890 Words | Internet Public Library [ipl.org]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions of 3-Methylbenzofuran-2-carboxylic acid
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 3-Methylbenzofuran-2-carboxylic acid. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome common experimental hurdles.
Troubleshooting Guide: Common Reaction Failures
This guide is structured to address specific, frequently encountered issues in the derivatization of this compound. We will explore the causality behind failed reactions and provide logical, step-by-step solutions.
Issue 1: Failed or Low-Yield Esterification
Esterification is a cornerstone reaction, yet its equilibrium nature can present challenges. Whether you are performing a classic Fischer esterification or using more modern techniques, low yields are a common complaint.
Question: My Fischer esterification of this compound with ethanol is giving me less than 20% yield, even after prolonged heating. What's going wrong?
Answer:
This is a classic equilibrium problem, governed by Le Châtelier's Principle. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1] To achieve high yields, the equilibrium must be shifted towards the products.
Potential Causes & Solutions:
-
Water as a Saboteur: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
-
Solution A (Excess Reagent): The simplest strategy is to use the alcohol reactant as the solvent. Using a large excess (10-20 equivalents or more) of ethanol will drive the reaction forward.[1]
-
Solution B (Water Removal): For more sensitive or larger-scale reactions, active removal of water is highly effective. A Dean-Stark apparatus, used with a solvent that forms an azeotrope with water (like toluene), is the standard method for this.[1]
-
-
Insufficient Catalysis: While sulfuric acid is a strong catalyst, its effectiveness can be hampered if used in insufficient quantities or if it reacts with impurities.
-
Solution: Ensure you are using a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), representing 1-4 mol% of the carboxylic acid.
-
-
Reaction Time and Temperature: Esterifications, particularly with sterically hindered substrates, can be slow.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If the reaction stalls, consider increasing the temperature to the reflux point of the alcohol or solvent.
-
Experimental Protocol: High-Yield Fischer Esterification via Water Sequestration
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), your desired alcohol (1.5-2.0 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Add p-toluenesulfonic acid (0.02 eq) as a catalyst.
-
Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting carboxylic acid.
-
Workup involves cooling the mixture, washing with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst and any unreacted carboxylic acid, followed by a brine wash, drying over anhydrous sodium sulfate (Na₂SO₄), and solvent evaporation.[2]
Question: I tried activating this compound with thionyl chloride (SOCl₂) to form the acyl chloride, but my subsequent reaction with methanol gave a complex mixture of products. Why?
Answer:
While converting the carboxylic acid to a more reactive acyl chloride is an excellent strategy to bypass equilibrium issues, it introduces its own set of potential problems. The high reactivity of the acyl chloride can lead to side reactions if not handled correctly.
Potential Causes & Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ often requires heating and sometimes a catalytic amount of N,N-dimethylformamide (DMF).[3] Incomplete reaction leaves unreacted starting material.
-
Solution: Ensure the initial reaction with SOCl₂ goes to completion. This is often done by refluxing the mixture. After the reaction, excess SOCl₂ (a liquid with a boiling point of 76 °C) should be thoroughly removed under vacuum, as its presence will complicate the subsequent esterification step.
-
-
Degradation: Benzofurans can be sensitive to strongly acidic conditions at high temperatures. The HCl generated during the acyl chloride formation could potentially lead to decomposition if the reaction is overheated or prolonged unnecessarily.
-
Solution: Perform the reaction at a moderate temperature (e.g., reflux in dichloromethane at 40 °C) and monitor by TLC (after quenching a small sample with methanol) to avoid excessive heating.
-
-
Workup Issues: The esterification step generates HCl as a byproduct. This needs to be neutralized.
-
Solution: The reaction should be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to scavenge the generated HCl.[4] This prevents the acid from catalyzing unwanted side reactions.
-
Workflow: Troubleshooting Esterification
Caption: Decision tree for troubleshooting failed esterification reactions.
Issue 2: Failed or Low-Yield Amidation
Amide bond formation is critical in drug development. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Activation of the carboxylic acid is almost always necessary.
Question: I'm trying to couple this compound with aniline using EDC and HOBt, but I'm only recovering my starting materials. What am I doing wrong?
Answer:
This is a common and frustrating outcome. The success of an EDC/HOBt coupling hinges on the precise sequence of events and the reaction environment. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid, which is then trapped by HOBt (Hydroxybenzotriazole) to form an active ester. This active ester is less prone to side reactions and reacts with the amine to form the amide.
Potential Causes & Solutions:
-
Reagent Order of Addition: The carboxylic acid must be activated before the amine is introduced in its final, reactive form.
-
Solution (The "Pre-activation" Technique): In a suitable aprotic solvent like DMF or DCM, dissolve the this compound (1.0 eq) and HOBt (1.1 eq). Add EDC (1.1 eq) and stir the mixture at 0 °C to room temperature for 30-60 minutes. This "pre-activation" step allows for the formation of the HOBt active ester. Only then should you add the amine (1.0-1.2 eq). A study on the synthesis of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid successfully employed this strategy using EDC.HCl, HOBt, and TEA in dichloromethane.[6]
-
-
Incorrect pH / Absence of Base: The amine nucleophile must be in its free-base form to be reactive. If your amine is provided as a hydrochloride salt, or if the reaction medium becomes too acidic, the amine will be protonated and non-nucleophilic.
-
Solution: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. Typically, if the amine is a hydrochloride salt, 2.2 equivalents of base are used. If using the free-base amine, 1.1 equivalents of base are still recommended to maintain a favorable reaction pH.
-
-
Solvent Choice: The polarity of the solvent is crucial.
-
Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent choices for these coupling reactions. They are aprotic and effectively solvate the reactants and intermediates.
-
Workflow: Amide Coupling (EDC/HOBt)
Caption: Recommended workflow for successful EDC/HOBt mediated amide coupling.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It should be stored in a cool, dry place in a tightly sealed container, typically at room temperature. It is a beige to yellow solid.
Q2: What are the best analytical techniques for monitoring my reactions? A2: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring.[7] A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent like hexanes or chloroform and a more polar solvent like ethyl acetate or methanol.[7][8] For full characterization of the final product, ¹H-NMR, ¹³C-NMR, and mass spectrometry (ESI-MS) are standard.[6]
Q3: My reaction is complete, but I'm struggling with purification. What do you recommend? A3: Purification strategies depend on the nature of your product.
-
For Esters: After an aqueous workup, column chromatography on silica gel is a very common and effective method.[7] Eluent systems like chloroform or mixtures of ethyl acetate and petroleum ether are often successful.[9]
-
For Amides: Amides are often more polar than their corresponding esters. They may require a more polar eluent system for column chromatography (e.g., higher percentage of ethyl acetate or methanol in DCM/hexanes). If the product is a stable solid, recrystallization is an excellent alternative to chromatography for achieving high purity.
Q4: Can this compound undergo decarboxylation? A4: Spontaneous decarboxylation is unlikely under normal conditions. This reaction typically requires a β-carbonyl group (to form a stable six-membered transition state) or very high temperatures.[10] However, under harsh, prolonged heating in acidic or basic conditions, decomposition, which may include decarboxylation, could occur. It is best to use the mildest effective conditions for any transformation.
Q5: What are the key safety considerations when working with reagents for esterification and amidation? A5:
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Coupling Reagents (EDC, etc.): Many coupling reagents are sensitizers and potential irritants. Avoid inhalation and skin contact.
-
Strong Acids (H₂SO₄): Highly corrosive. Add slowly and carefully to your reaction mixture, as the dissolution can be exothermic.
Summary of Recommended Reaction Conditions
| Reaction Type | Reagents & Catalyst | Solvent | Temperature | Key Considerations |
| Fischer Esterification | Alcohol, H₂SO₄ or p-TsOH (cat.) | Excess Alcohol or Toluene | Reflux | Equilibrium-driven; use excess alcohol or remove water.[1][11] |
| Acyl Chloride Formation | SOCl₂ or Oxalyl Chloride, DMF (cat.) | DCM or Toluene | RT to Reflux | Highly reactive intermediate; must remove excess reagent before next step.[3] |
| Amide Coupling | EDC, HOBt, Amine, DIPEA/Et₃N | DCM or DMF | 0 °C to RT | Pre-activation of the acid is critical for high yields.[6] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scaling Up the Production of 3-Methylbenzofuran-2-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and practical FAQs to navigate the complexities of moving from lab-scale synthesis to pilot and production-scale manufacturing.
Section 1: Strategic Synthesis Route Selection for Scale-Up
Choosing the right synthetic pathway is the most critical decision in a scale-up campaign. The ideal route should be cost-effective, high-yielding, safe, and environmentally benign. For this compound, two primary routes are prominent: the Perkin Rearrangement and the Palladium-Catalyzed Sonogashira Coupling .
The Perkin Rearrangement offers a robust and classical approach, involving the base-catalyzed ring contraction of a 3-halocoumarin intermediate.[1][2] This method is often favored for its avoidance of expensive and toxic heavy metals. Recent advancements utilizing microwave-assisted conditions have drastically reduced reaction times from hours to minutes, making it highly attractive for industrial production.[1][3]
The Sonogashira Coupling provides an alternative, modern approach, constructing the benzofuran core through a palladium-catalyzed cross-coupling of an o-iodophenol with a terminal alkyne.[4][5] While powerful for generating molecular diversity in a lab setting, the associated costs of the palladium catalyst and the stringent requirement to remove metal residues from the final active pharmaceutical ingredient (API) pose significant challenges for large-scale manufacturing.[6]
Comparative Analysis of Synthesis Routes
| Parameter | Perkin Rearrangement | Sonogashira Coupling & Cyclization |
| Starting Materials | Substituted 4-methylcoumarins, Brominating Agent (e.g., NBS), Base (e.g., NaOH) | o-Iodophenols, Terminal Alkynes |
| Key Reagents | N-Bromosuccinimide, Sodium Hydroxide | Palladium Catalyst, Copper Co-catalyst, Base |
| Catalyst Cost | None (Stoichiometric reagents) | High (Palladium catalysts are expensive) |
| Reaction Time | Traditional: ~3 hours. Microwave-assisted: ~5-10 minutes.[1] | Varies, can be shortened with microwave assistance.[4] |
| Scalability Issues | Generally robust and scalable. Exothermic control during bromination is a key consideration. | Catalyst cost, catalyst removal, potential for catalyst poisoning, solubility of some iodophenols.[6] |
| Common Side Products | Incomplete rearrangement, side-products from coumarin hydrolysis. | Homocoupling of alkynes, formation of undesired 3H-benzofurans.[6] |
| Purification | Standard acid-base workup and recrystallization. No metal removal is needed. | Requires methods for palladium removal (e.g., charcoal treatment, scavengers), which can reduce yield. |
| Recommendation | Highly Recommended for Scale-Up. More cost-effective and avoids metal contamination issues. | Recommended for lab-scale library synthesis; less ideal for bulk production due to cost and purification hurdles. |
Section 2: Troubleshooting Guide for the Perkin Rearrangement Route
This section addresses common issues encountered during the two-stage synthesis of this compound via the Perkin Rearrangement pathway.
Workflow Overview: Perkin Rearrangement Route
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 3-Methylbenzofuran-2-carboxylic acid
Welcome to the technical support guide for 3-Methylbenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry place in a tightly sealed container.[1][2] Many suppliers recommend room temperature for shipping and short-term storage.[3] However, for extended periods, storing at -20°C is advisable to minimize potential degradation.[4] The storage area should be well-ventilated and away from incompatible substances, particularly strong oxidizing agents.[2][5]
Q2: How should I store solutions of this compound?
A2: Once dissolved, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] For long-term storage of stock solutions, -80°C is recommended for up to six months. For shorter durations, -20°C is suitable for up to one month.[4] To minimize oxidation, consider using amber vials to protect from light and minimizing the headspace in the container.[4]
Q3: What are the signs of degradation for this compound?
A3: The solid is typically a beige to yellow powder or solid.[1][3] A significant change in color, such as darkening, or a change in texture could indicate degradation. For solutions, a color change to yellowish or brownish may suggest oxidative degradation.[4] If you suspect degradation, it is crucial to verify the purity of the compound before use.
Q4: Is this compound sensitive to light or air?
Q5: What solvents are recommended for dissolving and storing this compound?
A5: The choice of solvent will depend on your specific experimental needs. For long-term storage of solutions, ensure the solvent is of high purity and degassed if your application is particularly sensitive to oxidation.[4] Always use solvents that are compatible with your storage containers and experimental setup.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the handling and use of this compound.
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of the this compound stock.
Solution:
-
Assess Purity: Before proceeding with further experiments, verify the purity of your compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, and protected from light).
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of the solid compound.
Problem 2: The solid compound has changed in appearance (e.g., color darkening).
Possible Cause: Decomposition due to improper storage, such as exposure to moisture, light, or incompatible chemicals.
Solution:
-
Do Not Use: It is highly recommended not to use the compound if you observe a significant change in its physical appearance.
-
Procure a New Batch: Obtain a fresh supply of the compound from a reputable supplier.
-
Implement Proper Storage: Upon receiving the new batch, immediately store it under the recommended conditions to prevent future degradation.
Problem 3: Difficulty dissolving the compound.
Possible Cause: The compound may have degraded, or you may be exceeding its solubility limit in the chosen solvent.
Solution:
-
Verify Solubility: Check the solubility data for this compound in your chosen solvent from reliable sources.
-
Gentle Warming and Sonication: Gentle warming or the use of a sonicator can aid in the dissolution of the powder.[4]
-
Check for Degradation: If the compound still does not dissolve, consider the possibility of degradation, which may alter its solubility characteristics. Assess the purity as described in Problem 1.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][5]
-
Transfer the weighed powder to a sterile, amber glass vial or a polypropylene tube.
-
Add the appropriate volume of high-purity, and if necessary, degassed solvent.
-
Vortex the solution until the powder is completely dissolved. A brief sonication may be used to facilitate dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term).[4]
Data Summary
| Property | Value | Source |
| Physical State | Beige to Yellow Solid/Powder | [1][3] |
| Molecular Formula | C10H8O3 | [7] |
| Molecular Weight | 176.17 g/mol | |
| Melting Point | 192-197 °C | [8] |
| Recommended Solid Storage | Cool, dry, tightly sealed container.[1][2] Room temperature (short-term)[3], -20°C (long-term).[4] | |
| Recommended Solution Storage | -20°C (up to 1 month), -80°C (up to 6 months).[4] |
Visualizations
Troubleshooting Workflow for Experimental Inconsistencies
Caption: A decision-making workflow for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the provided search results, general degradation mechanisms for related structures like benzofurans and carboxylic acids can be inferred. These may include oxidation and decarboxylation.
Caption: Generalized potential degradation pathways for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 24673-56-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-methyl-1-benzofuran-2-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: 3-Methylbenzofuran-2-carboxylic Acid
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support center for 3-Methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable heterocyclic building block. As Senior Application Scientists, we understand that compound stability is paramount to experimental success. This resource provides in-depth, field-proven insights to help you avoid decomposition, troubleshoot common issues, and ensure the integrity of your starting material.
Core Concepts: Understanding the Instability of this compound
The primary challenge in handling this compound is its susceptibility to decomposition, predominantly through thermal decarboxylation. This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), yielding the byproduct 3-methylbenzofuran.
This reaction is a known pathway for heterocyclic carboxylic acids and can be initiated or accelerated by specific experimental conditions.[1] A study detailed in patent CN109694343B demonstrates that heating this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures around 95-100°C, especially with a catalytic amount of acid, efficiently drives this decarboxylation to produce 3-methylbenzofuran in high yield.[1] Understanding this inherent reactivity is the first step toward preventing unwanted degradation in your own experiments.
Caption: The primary decomposition route via thermal decarboxylation.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations and actionable solutions in a direct question-and-answer format.
Q1: "After storing my compound for a few weeks, I see a new, less polar spot on my TLC plate and a new peak in my LC-MS analysis. What is happening?"
A: This is a classic sign of gradual decomposition. The new, less polar spot or peak is likely 3-methylbenzofuran, the decarboxylated byproduct. Carboxylic acids are significantly more polar than their corresponding decarboxylated hydrocarbon counterparts. This degradation can occur even during storage if conditions are not optimal.
Likely Cause:
-
Improper Storage: Exposure to elevated temperatures, even ambient room temperature in a warm lab, can be sufficient to cause slow decarboxylation over time.[2][3][4]
-
Exposure to Moisture/Contaminants: While the primary pathway is thermal, other degradation routes can be initiated by contaminants.
Solution Workflow:
-
Confirm Identity: If possible, confirm the identity of the new peak by comparing its mass spectrum to that of 3-methylbenzofuran.
-
Assess Purity: Quantify the level of impurity. If it is minor (<5%), the material may be usable for non-critical applications, but be aware that the actual concentration of your starting material is lower than calculated.
-
Purify or Replace: For quantitative or sensitive reactions, it is highly recommended to either purify the bulk material (e.g., by recrystallization) or discard it and use a fresh, high-purity batch.
-
Implement Correct Storage: Immediately transfer your stock to the recommended storage conditions outlined in the FAQ section below.
Q2: "My reaction, which uses this acid as a starting material, is giving me inconsistent and low yields. Could the compound be decomposing during the reaction?"
A: Absolutely. This is a very common scenario. If your reaction conditions involve heat, certain solvents, or prolonged reaction times, you are likely losing a portion of your starting material to in-situ decarboxylation.
Likely Cause:
-
High Reaction Temperature: As demonstrated, temperatures at or above 95-100°C can actively promote decarboxylation.[1]
-
Solvent Choice: The use of high-boiling polar aprotic solvents like DMF, DMSO, or DMAc will accelerate decomposition at elevated temperatures.[1]
-
Presence of Catalysts: While not always obvious, trace amounts of acid or metal catalysts intended for your primary reaction could potentially facilitate decarboxylation as a side reaction.
Troubleshooting Steps:
-
Analyze Crude Reaction Mixture: Before workup, take a sample of your crude reaction mixture and analyze it by LC-MS or GC-MS. Look for the mass corresponding to 3-methylbenzofuran. This will confirm if decarboxylation is occurring.
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Change Solvent: If possible, switch to a lower-boiling solvent (e.g., THF, Acetonitrile) that allows you to perform the reaction at a temperature well below the decomposition threshold.
-
Slow Addition: If high temperatures are unavoidable, consider a slow addition of the this compound to the hot reaction mixture using a syringe pump. This minimizes the time the compound spends at high temperature before it reacts.
Caption: Workflow for troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Based on supplier safety data sheets, the compound should be stored in a cool, dry place in a tightly closed container.[2][5] While some suppliers list "room temperature" for shipping and storage, best practice for long-term stability is to store it refrigerated (2-8°C) and protected from light.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal energy, slowing the rate of potential decarboxylation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | While not strictly required, it displaces moisture and oxygen, preventing other potential degradation pathways. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture and air; amber glass protects from light.[2][3][5] |
| Location | Dry, Well-ventilated Area | Prevents moisture ingress and ensures safety.[2][5] |
Q: What solvents should I use for dissolving or making stock solutions? A: For short-term use and room temperature reactions, common organic solvents are generally acceptable. For long-term storage in solution, it is advisable to avoid high-boiling polar aprotic solvents where trace impurities could facilitate degradation over time. If making a stock solution for storage, use a solvent that can be easily removed under vacuum without heating, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and store the solution at -20°C.
Q: Are there any incompatible materials I should be aware of? A: Yes. Avoid strong oxidizing agents, as they can react with the benzofuran ring system.[5][6] Also, be cautious with strong bases if your intention is not to form the carboxylate salt, as this can alter reactivity.
Q: How can I quickly check the purity of my compound before use? A: A quick TLC is often sufficient. Use a solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) that gives good separation between the polar carboxylic acid starting material and its much less polar potential byproduct, 3-methylbenzofuran. A pure sample should show a single, tight spot. Any significant streaking or a secondary spot at a higher Rf value warrants further investigation by LC-MS or ¹H NMR.
Best Practices & Protocols
Protocol 1: Recommended Storage of Solid Compound
-
Aliquot Upon Receipt: When you receive a new bottle, immediately aliquot the powder into smaller, single-use vials under an inert atmosphere if possible. This minimizes repeated exposure of the bulk material to air and moisture.
-
Seal Securely: Use vials with PTFE-lined caps to ensure an airtight seal. Wrap the cap threads with parafilm for extra protection against moisture.
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and batch number.
-
Store Cold & Dark: Place the aliquoted vials inside a labeled secondary container (e.g., a small box) and store in a refrigerator at 2-8°C.
Protocol 2: Setting Up a Reaction to Minimize Decomposition
-
Purity Check: Before weighing, run a quick TLC or check the last analytical result to ensure the starting material is pure.
-
Choose Conditions Wisely: Select the lowest possible reaction temperature that affords a reasonable reaction rate. If literature suggests refluxing in DMF, first attempt the reaction at a lower temperature (e.g., 60-80°C).
-
Order of Addition: If the reaction must be heated, pre-heat the reaction vessel containing the solvent and other reagents before adding the this compound. Dissolve the acid in a minimal amount of cold reaction solvent and add it dropwise or in portions to the hot mixture.
-
Monitor Progress: Closely monitor the reaction by TLC or LC-MS. Look for the appearance of the 3-methylbenzofuran byproduct alongside your desired product. If byproduct formation is significant, the reaction temperature is likely too high.
Caption: Decision tree for pre-experiment quality control.
References
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 24673-56-1 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methylbenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently appearing in compounds with a broad spectrum of biological activities. Among these, 3-Methylbenzofuran-2-carboxylic acid stands as a foundational molecule, the biological potential of which is of significant interest to the scientific community. This guide provides an in-depth validation of its potential biological activity by comparing it with established alternatives in key therapeutic areas: anti-inflammatory, antioxidant, and antimicrobial action.
It is important to note that while a wealth of data exists for benzofuran derivatives, specific experimental data for this compound is not extensively available in publicly accessible literature. Therefore, this guide will utilize data from closely related derivatives to provide a representative and estimated biological activity profile for our target compound, offering a scientifically grounded projection of its potential. This comparative analysis is designed to empower researchers with the foundational knowledge required to embark on further investigation and development of this promising scaffold.
I. Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the biological activities of this compound derivatives are juxtaposed with well-established standard compounds in each respective field.
Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of this compound derivatives is evaluated against the widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2]
| Compound/Derivative | Assay | Target | IC50 (µM) | Reference(s) |
| Representative Benzofuran Derivative | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | iNOS | ~17.3 | [3] |
| Ibuprofen | COX-1 Inhibition (in vitro) | COX-1 | ~2.1 | [1] |
| Ibuprofen | COX-2 Inhibition (in vitro) | COX-2 | ~1.6 | [1] |
| Celecoxib | COX-2 Inhibition (in vitro) | COX-2 | ~2.3 | [4] |
Note: The IC50 value for the benzofuran derivative is from a study on a structurally similar compound and serves as an estimate of the potential activity of this compound.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. The antioxidant capacity of this compound derivatives is compared against the well-known antioxidants, Ascorbic Acid (Vitamin C) and Gallic Acid. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method to evaluate antioxidant potential.
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Representative Benzofuran-2-one Derivative | DPPH Radical Scavenging | Comparable to Trolox | [5] |
| Ascorbic Acid | DPPH Radical Scavenging | ~47.7 | [6] |
| Gallic Acid | DPPH Radical Scavenging | ~13.2 - 30.53 | [7][8] |
Note: The data for the benzofuran derivative is from a study on a benzofuran-2-one derivative, providing an insight into the antioxidant potential of the core benzofuran structure.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated promising antimicrobial properties. Their potential efficacy is compared against the broad-spectrum antibiotics, Ampicillin and Ciprofloxacin. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference(s) |
| Representative Benzofuran Derivatives | Staphylococcus aureus | ~3.12 - 6.25 | [9] |
| Representative Benzofuran Derivatives | Candida albicans | ~31.25 | [9] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | [10] |
| Ampicillin | Escherichia coli | 4 | [10] |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | [11] |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤0.5 (Susceptible) | [12] |
Note: The MIC values for benzofuran derivatives are from studies on various substituted benzofurans and indicate the potential antimicrobial spectrum of this class of compounds.
II. Experimental Protocols
To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the key biological assays are provided below.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Protocol:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, Ibuprofen, Celecoxib) and pre-incubate for 1 hour.
-
Stimulation: After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the vehicle control.
Antioxidant Assay: DPPH Radical Scavenging Activity
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compounds (e.g., this compound, Ascorbic Acid, Gallic Acid) in a suitable solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a range of concentrations. Prepare a 0.1 mM working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to the wells. Add 100 µL of the DPPH working solution to each well. For the control, use 100 µL of the solvent instead of the test compound solution.
-
Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.
Antimicrobial Assay: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Method.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compounds (e.g., this compound, Ampicillin, Ciprofloxacin) in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (bacteria in MHB without any antimicrobial agent) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
III. Mechanistic Insights and Signaling Pathways
Understanding the potential mechanisms of action is crucial for drug development. Based on the activities of related benzofuran compounds, we can postulate potential signaling pathways that this compound might modulate.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Signaling Pathway Diagram:
Caption: Postulated inhibition of the NF-κB signaling pathway.
This diagram illustrates how this compound could potentially exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory genes.
IV. Conclusion and Future Directions
This comparative guide provides a comprehensive overview of the potential biological activities of this compound. Based on the analysis of its derivatives, this compound shows promise as a lead structure for the development of novel anti-inflammatory, antioxidant, and antimicrobial agents. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to validate these potential activities and explore the therapeutic applications of this intriguing molecule.
Future research should focus on the synthesis and direct biological evaluation of this compound to obtain precise quantitative data. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the benzofuran scaffold to enhance potency and selectivity for specific biological targets.
V. References
-
Ampicillin - StatPearls - NCBI Bookshelf - NIH. --INVALID-LINK--
-
Validating the Antioxidant Potential of Gallic Acid: A Comparative Guide - Benchchem. --INVALID-LINK--
-
A Combination of Celecoxib and Glucosamine Sulfate Has Anti-Inflammatory and Chondroprotective Effects: Results from an In Vitro Study on Human Osteoarthritic Chondrocytes - MDPI. --INVALID-LINK--
-
Characterization and antioxidant activity of gallic acid derivative - AIP Publishing. --INVALID-LINK--
-
The IC50 values of the DPPH scavenging activity of gallic acid (GA)... - ResearchGate. --INVALID-LINK--
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PubMed Central. --INVALID-LINK--
-
(A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)... - ResearchGate. --INVALID-LINK--
-
The in vitro inhibitory activity of the ibuprofen amino acid... - ResearchGate. --INVALID-LINK--
-
Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. --INVALID-LINK--
-
Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC - NIH. --INVALID-LINK--
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - NIH. --INVALID-LINK--
-
Determination of MIC of ciprofloxacin | Download Table - ResearchGate. --INVALID-LINK--
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. --INVALID-LINK--
-
PharmGKB summary: ibuprofen pathways - PMC - PubMed Central. --INVALID-LINK--
-
Total Phenolics, Flavonoids, Proanthocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. --INVALID-LINK--
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. --INVALID-LINK--
-
Standard Curve of Gallic acid (DPPH) | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC - NIH. --INVALID-LINK--
-
The IC 50 value for antioxidant activity of ascorbic acid and the formulation - ResearchGate. --INVALID-LINK--
-
What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? - Dr.Oracle. --INVALID-LINK--
-
The calculated IC50 values of the antioxidant activity of ascorbic acid... - ResearchGate. --INVALID-LINK--
-
Minimum inhibitory concentrations (MICs; µg/mL) of ciprofloxacin,... - ResearchGate. --INVALID-LINK--
-
IC50 values of DPPH assay. The values are compared with ascorbic acid... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. --INVALID-LINK--
-
Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - MDPI. --INVALID-LINK--
-
Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥ - accessdata.fda.gov. --INVALID-LINK--
-
Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed. --INVALID-LINK--
-
In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC - NIH. --INVALID-LINK--
-
effects of the level of ampicillin resistance and the inoculum size on the in-vitro bactericidal activity of the combination of ampicillin and ciprofloxacin against high-level gentamicin-resistant strains of Enterococcus faecium | Journal of Antimicrobial Chemotherapy | Oxford Academic. --INVALID-LINK--
-
Distribution of ampicillin MIC values for the libraries of mutants with... - ResearchGate. --INVALID-LINK--
-
a, b Comparison of anti-inflammatory activity of Celecoxib and... - ResearchGate. --INVALID-LINK--
-
Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. --INVALID-LINK--
-
IC50 values of the antioxidant activity test using DPPH method - ResearchGate. --INVALID-LINK--
-
Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC - NIH. --INVALID-LINK--
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. --INVALID-LINK--
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC - NIH. --INVALID-LINK--
-
In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - MDPI. --INVALID-LINK--
-
Anti‐inflammatory (IC50 (μM)) efficacy of (3a–3g) compounds along with... - ResearchGate. --INVALID-LINK--
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. --INVALID-LINK--
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. --INVALID-LINK--
-
IC 50 concentrations of DPPH scavenging capacity of bioactive compounds. - ResearchGate. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed. --INVALID-LINK--
-
DPPH antioxidant activity: the highest level (lowest IC50) found in... - ResearchGate. --INVALID-LINK--
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - MDPI. --INVALID-LINK--
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-Methylbenzofuran-2-carboxylic Acid Derivatives in Oncology Research
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of derivatives of 3-Methylbenzofuran-2-carboxylic acid, focusing on their efficacy as potential anticancer agents. We will delve into their mechanism of action, compare their potency with established compounds, and provide detailed experimental protocols for researchers to validate and build upon these findings.
The Benzofuran Core: A Foundation for Potent Bioactivity
Benzofuran derivatives are a class of heterocyclic compounds found in various natural products and synthetic molecules that exhibit significant therapeutic potential.[2][3] Their biological activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This has made it a focal point for medicinal chemists aiming to develop novel therapeutics with improved efficacy and reduced side effects.[4]
While this compound itself serves as a foundational building block, its derivatives have shown particularly promising results in the realm of oncology. This guide will focus on two key areas where these derivatives have demonstrated significant potential: the inhibition of key oncogenic kinases and cytotoxicity against cancer cell lines.
Comparative Efficacy in Anticancer Applications
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly in the context of non-small cell lung cancer (NSCLC) and through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Cytotoxicity Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[6][7]
One study highlighted a series of amide derivatives of a substituted 3-methyl-benzofuran-2-carboxylic acid, with compound 12b showing excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM.[4] Another study reported on 3-methylbenzofuran derivatives, where compound 4c , featuring a para-methoxy group, exhibited the highest antiproliferative activity against the A549 cell line with an IC50 of 1.48 µM, a potency comparable to the standard anticancer agent Staurosporine (IC50 = 1.52 µM) in the same study.[8]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Compound 12b (Amide derivative) | A549 (Lung) | 0.858 | [4] |
| Compound 10d (Amide derivative) | MCF-7 (Breast) | 2.07 | [4] |
| Compound 4c (3-methylbenzofuran derivative) | A549 (Lung) | 1.48 | [8] |
| Staurosporine (Standard) | A549 (Lung) | 1.52 | [8] |
| Cisplatin (Standard) | A549 (Lung) | 6.72 | [9] |
Inhibition of VEGFR-2 Kinase Activity
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a well-established anticancer strategy.[1] Several derivatives of this compound have been investigated as potential VEGFR-2 inhibitors.
For instance, a study on 3-methyl/3-(morpholinomethyl)benzofuran derivatives identified several compounds with potent anti-proliferative activity linked to VEGFR-2 inhibition.[8]
Inhibition of CDK2 Kinase Activity
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] CDK2, in particular, is essential for the G1/S phase transition, making it an attractive target for cancer therapy.[10] A series of novel 3-(piperazinylmethyl)benzofuran derivatives have been designed and synthesized as type II CDK2 inhibitors.[11]
In this series, compound 9h demonstrated the most potent inhibitory activity against CDK2 with an IC50 of 40.91 nM, which is more potent than the reference standard Staurosporine (IC50 of 56.76 nM).[11] Several other derivatives in this study also showed comparable or superior activity to staurosporine.[11]
| Compound/Drug | Target | IC50 (nM) | Reference |
| Compound 9h (Benzofuran-piperazine derivative) | CDK2 | 40.91 | [11] |
| Compound 11d (Benzofuran-piperazine derivative) | CDK2 | 41.70 | [11] |
| Compound 11e (Benzofuran-piperazine derivative) | CDK2 | 46.88 | [11] |
| Compound 13c (Benzofuran-piperazine derivative) | CDK2 | 52.63 | [11] |
| Staurosporine (Reference Standard) | CDK2 | 56.76 | [11] |
Experimental Methodologies
To ensure scientific integrity and enable researchers to replicate and expand upon these findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow Diagram:
Caption: General workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK2)
Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promega.com [promega.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. promega.com [promega.com]
- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthesis routes for 3-Methylbenzofuran-2-carboxylic acid
Introduction
3-Methylbenzofuran-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various biologically active compounds and functional materials. Its derivatives have shown promise as anticancer agents, CDK2 inhibitors, and Pim-1 inhibitors. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Route 1: The Perkin Rearrangement of 3-Bromocoumarins
The Perkin rearrangement is a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. This reaction proceeds via a base-catalyzed ring contraction of the coumarin core to form the benzofuran ring system.
Mechanistic Insight
The reaction is initiated by the attack of a hydroxide ion on the lactone carbonyl of the 3-bromocoumarin, leading to the opening of the pyrone ring. The resulting phenoxide ion then undergoes an intramolecular nucleophilic attack on the vinylic carbon bearing the bromine atom, displacing the bromide and forming the furan ring. Subsequent acidification yields the desired this compound.
Experimental Protocol: Conventional vs. Microwave-Assisted
A significant advancement in the Perkin rearrangement is the use of microwave irradiation, which dramatically reduces reaction times compared to conventional heating.
Conventional Method:
Traditionally, the Perkin rearrangement of 3-bromocoumarins is carried out by refluxing with a base, such as ethanolic potassium hydroxide, for several hours.[1]
Microwave-Assisted Method:
Microwave-assisted synthesis offers a substantial improvement in efficiency. The reaction of a 3-bromo-4-methylcoumarin derivative with sodium hydroxide in ethanol can be completed within minutes under microwave irradiation, affording the product in excellent yield.[2]
Detailed Protocol (Microwave-Assisted): [2]
-
To a microwave vessel, add 3-bromo-4-methylcoumarin (1 equivalent).
-
Add ethanol and sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes at 79°C with stirring.
-
After cooling, the reaction mixture is typically poured into water and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried to yield the this compound.
Workflow Diagram
Caption: Synthesis of this compound via Perkin Rearrangement.
Route 2: Intramolecular Cyclization of an α-Phenoxy-β-ketoester
This synthetic strategy involves the formation of the benzofuran ring through an intramolecular cyclization of a suitably substituted α-phenoxy-β-ketoester. This method offers a direct approach to the benzofuran core from acyclic precursors.
Mechanistic Insight
The synthesis begins with the O-alkylation of a substituted sodium phenoxide with ethyl α-chloroacetoacetate. The resulting α-phenoxy-β-ketoester is then subjected to an acid-catalyzed intramolecular cyclization. The acidic conditions promote the dehydration of the enol intermediate, leading to the formation of the furan ring.
Experimental Protocol[3]
-
Synthesis of the α-Phenoxy-β-ketoester: A substituted sodium phenoxide is reacted with ethyl α-chloroacetoacetate in a suitable solvent.
-
Cyclization: The crude α-phenoxy-β-ketoester is treated with a strong acid, such as concentrated sulfuric acid, at low temperatures (0-5°C) with stirring for a couple of hours.
-
Work-up: The reaction mixture is carefully poured into ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a sodium bicarbonate solution, dried, and the solvent is evaporated to yield the ethyl ester of this compound.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidification.
Workflow Diagram
Caption: Synthesis via Intramolecular Cyclization of an α-Phenoxy-β-ketoester.
Comparative Analysis
| Feature | Route 1: Perkin Rearrangement | Route 2: α-Phenoxy-β-ketoester Cyclization |
| Starting Materials | Substituted phenols, ethyl acetoacetate, bromine | Substituted phenols, ethyl α-chloroacetoacetate |
| Key Reactions | Pechmann condensation, bromination, Perkin rearrangement | O-alkylation, intramolecular cyclization, hydrolysis |
| Reaction Conditions | Can be harsh (conc. H2SO4), but microwave offers mild conditions for the final step. | Requires strong acid (conc. H2SO4) for cyclization. |
| Reaction Time | Conventional: Several hours to days. Microwave-assisted: Minutes. | Several hours. |
| Yield | Generally high, especially with microwave assistance (often >90%).[2] | Moderate to good. |
| Scalability | Well-established and scalable, particularly the conventional method. | Scalability may require careful control of the exothermic cyclization step. |
| Advantages | Robust and high-yielding method. Microwave assistance significantly improves efficiency. | A more direct route from acyclic precursors. |
| Disadvantages | Multi-step synthesis. Use of bromine requires careful handling. | Use of concentrated sulfuric acid requires caution. The starting chloro-ester can be lachrymatory. |
Conclusion
Both the Perkin rearrangement and the intramolecular cyclization of α-phenoxy-β-ketoesters represent viable and effective strategies for the synthesis of this compound. The choice between these routes will often depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment availability.
The Perkin rearrangement , particularly the microwave-assisted variation, stands out for its high yields and significantly reduced reaction times, making it an attractive option for rapid synthesis.[2] The α-phenoxy-β-ketoester cyclization offers a more convergent approach, which may be advantageous in certain synthetic plans.
Ultimately, a thorough understanding of the mechanistic principles and experimental nuances of each route, as presented in this guide, will empower researchers to make informed decisions and successfully synthesize this important chemical intermediate.
References
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-Methylbenzofuran-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for investigating the MoA of 3-Methylbenzofuran-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. Drawing upon established principles of drug discovery, we will explore a logical, multi-pronged experimental approach, comparing its hypothetical performance with that of well-characterized inhibitors. This guide is designed to be a dynamic resource, empowering you to not just follow protocols, but to understand the scientific rationale that underpins each experimental choice.
Introduction to this compound: A Scaffold of Therapeutic Promise
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its characteristic substitution pattern, presents a compelling case for MoA studies. Based on the known biological activities of structurally related benzofuran derivatives, we can formulate several primary hypotheses for its MoA, which will form the basis of our investigative strategy. These include, but are not limited to, the inhibition of protein kinases (such as VEGFR-2 and CDK2) and phosphatases (like lymphoid tyrosine phosphatase - LYP), as well as the induction of apoptosis and cell cycle arrest.
A Phased Approach to Mechanism of Action Elucidation: From Broad Phenotypic Effects to Specific Molecular Targets
A robust MoA study begins with broad, cell-based assays to understand the phenotypic consequences of treating cells with the compound. This is followed by more focused biochemical and molecular assays to pinpoint the direct molecular target(s) and signaling pathways involved. This guide will detail a logical progression of experiments, providing the rationale for each step and comparing the expected outcomes for this compound with those of established inhibitors.
Phase 1: Characterizing the Cellular Phenotype
The initial phase of an MoA study aims to answer a fundamental question: what is the overall effect of this compound on cancer cells? We will employ a panel of cancer cell lines, for instance, a non-small cell lung cancer line (A549) and a breast cancer line (MCF-7), to assess the compound's impact on cell viability, apoptosis, and cell cycle progression.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a known cytotoxic agent as a positive control, such as Staurosporine (with a known EC50 in the nanomolar range for inducing cell death), for 24, 48, and 72 hours.[2] Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | A549 (48h) | MCF-7 (48h) |
| This compound | 15.5 | 25.2 |
| Staurosporine | 0.05 | 0.08 |
Rationale: This initial screen provides a quantitative measure of the cytotoxic or cytostatic potential of this compound. A dose- and time-dependent decrease in cell viability would warrant further investigation into the mode of cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Use Staurosporine (e.g., 1 µM) as a positive control for apoptosis induction.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Comparative Data Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) after 48h Treatment
| Compound (Concentration) | A549 | MCF-7 |
| Vehicle Control | 5% | 4% |
| This compound (IC50) | 45% | 38% |
| Staurosporine (1 µM) | 85% | 90% |
Rationale: A significant increase in the Annexin V-positive population would strongly suggest that this compound induces apoptosis. This helps to differentiate a cytotoxic from a purely cytostatic effect.
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours. Use a known cell cycle inhibitor, such as Roscovitine (a CDK inhibitor), as a positive control.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Comparative Data Table 3: Hypothetical Cell Cycle Distribution (%) after 24h Treatment in A549 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60% | 25% | 15% |
| This compound (IC50) | 20% | 30% | 50% |
| Roscovitine (20 µM) | 15% | 20% | 65% |
Rationale: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that this compound interferes with cell cycle progression, possibly by inhibiting key regulatory proteins like Cyclin-Dependent Kinases (CDKs).
Phase 2: Investigating Specific Molecular Targets
Based on the phenotypic data from Phase 1 and the known activities of related benzofuran compounds, we can now proceed to investigate specific molecular targets. Let's hypothesize that this compound may act as an inhibitor of VEGFR-2, CDK2, or LYP.
Hypothesis 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7]
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound. As a positive control, use Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2.[8][9][10][11]
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a luminescence-based method (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Comparative Data Table 4: Hypothetical In Vitro Kinase Inhibition IC50 Values (nM)
| Compound | VEGFR-2 |
| This compound | 150 |
| Sorafenib | 90 |
Rationale: Direct inhibition in a cell-free system provides strong evidence that VEGFR-2 is a molecular target of this compound.
Hypothesis 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the G1/S and S phases of the cell cycle. Its inhibition leads to cell cycle arrest.
This assay is similar to the VEGFR-2 assay but uses recombinant CDK2/Cyclin A enzyme and a specific substrate (e.g., a peptide derived from Histone H1).
Methodology:
-
Reaction Setup: Combine recombinant human CDK2/Cyclin A, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound. Use Roscovitine, a known CDK inhibitor, as a positive control.[6][12][13][14]
-
Kinase Reaction: Incubate to allow for substrate phosphorylation.
-
Detection: Quantify the phosphorylated substrate or ATP consumption.
-
Data Analysis: Determine the IC50 value for CDK2 inhibition.
Comparative Data Table 5: Hypothetical In Vitro Kinase Inhibition IC50 Values (µM)
| Compound | CDK2/Cyclin A |
| This compound | 0.8 |
| Roscovitine | 0.7 |
Rationale: Inhibition of CDK2 activity would provide a molecular explanation for the observed G2/M cell cycle arrest in Phase 1.
Hypothesis 3: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)
LYP is a key negative regulator of T-cell activation. Its inhibition can enhance anti-tumor immunity.
This assay measures the dephosphorylation of a substrate by LYP.
Methodology:
-
Reaction Setup: Combine recombinant human LYP enzyme and a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP) in a phosphatase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound. As a comparator, a known selective LYP inhibitor such as compound 8b (a 6-hydroxy-benzofuran-5-carboxylic acid derivative) could be used.[15][16]
-
Phosphatase Reaction: Incubate to allow for substrate dephosphorylation.
-
Detection: Measure the fluorescence of the dephosphorylated product.
-
Data Analysis: Calculate the percentage of phosphatase inhibition and determine the IC50 value.
Comparative Data Table 6: Hypothetical In Vitro Phosphatase Inhibition IC50 Values (µM)
| Compound | LYP |
| This compound | 5.2 |
| LYP Inhibitor (e.g., Compound 8b) | 0.25 |
Rationale: Inhibition of LYP would suggest a novel immunomodulatory mechanism for this class of compounds, opening up new avenues for therapeutic applications.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed experimental strategy and the potential signaling pathways involved, we utilize Graphviz (DOT language).
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 14. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 15. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3-Methylbenzofuran-2-carboxylic Acid and Its Isomers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the benzofuran scaffold stands out as a "privileged structure," a core molecular framework frequently found in biologically active compounds.[1][2] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] However, the efficacy and specificity of a benzofuran-based molecule are profoundly dictated by the nature and position of its substituents. A subtle shift of a methyl or carboxyl group can dramatically alter its physicochemical properties and biological interactions.
This guide provides an in-depth comparison of 3-Methylbenzofuran-2-carboxylic acid with its key structural isomers. We will dissect the differences in their synthesis, physicochemical characteristics, and reported biological activities, supported by experimental data and protocols. Our objective is to equip researchers and drug developers with the nuanced understanding required to select and design the optimal benzofuran scaffold for their specific application.
The Focal Point: this compound
This compound is a well-characterized derivative that serves as a crucial building block in the synthesis of more complex molecules, including novel antitumor agents.[5][6] Its specific arrangement—a carboxylic acid at the 2-position and a methyl group at the 3-position—confers a unique combination of reactivity and steric hindrance that defines its chemical behavior.
Synthesis via Perkin Rearrangement
A robust and widely adopted method for synthesizing 3-methyl-substituted benzofuran-2-carboxylic acids is the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction).[5][7] This reaction typically starts from a 3-halo-4-methylcoumarin. The choice of a coumarin precursor is strategic; they are readily synthesized, and the subsequent base-catalyzed rearrangement offers a high-yield pathway to the desired benzofuran structure.
The mechanism involves an initial base-catalyzed cleavage of the coumarin's lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack, displacing the halide to form the five-membered furan ring.[7] This process is not only efficient but also elegantly establishes the C2-carboxyl and C3-methyl substitution pattern. Microwave-assisted protocols have been shown to drastically reduce reaction times from hours to minutes while maintaining excellent yields.[7]
Caption: Synthetic workflow for this compound.
Comparative Analysis with Key Isomers
To understand the structure-activity relationship (SAR), we will compare our lead compound with three significant isomers:
-
Benzofuran-2-carboxylic acid: The parent compound, lacking the methyl group.
-
2-Methylbenzofuran-3-carboxylic acid: A positional isomer where the methyl and carboxyl groups are swapped.
-
5-Methylbenzofuran-2-carboxylic acid: A ring-position isomer where the methyl group is on the benzene ring.
The placement of these functional groups influences electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical for biological target recognition.[1][8]
Physicochemical and Spectroscopic Properties
The subtle structural differences between these isomers lead to distinct physical and spectroscopic properties. These differences are crucial for both identification and predicting behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated XLogP3 |
| This compound | C₁₀H₈O₃ | 176.17 | ~190-192 (Varies) | 2.5 |
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 213-216 | 2.1[9] |
| 2-Methylbenzofuran-3-carboxylic acid | C₁₀H₈O₃ | 176.17 | 196-197[10] | 2.5 |
| 5-Methylbenzofuran-2-carboxylic acid | C₁₀H₈O₃ | 176.17 | 214-218 | 2.8[11] |
Note: Experimental values can vary based on purity and measurement conditions. XLogP3 is a computed measure of lipophilicity.
Spectroscopic analysis, particularly NMR and IR, provides a definitive fingerprint for each isomer.
| Isomer | Key ¹H NMR Signal (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Singlet for C3-CH₃ (~2.5-2.7 ppm) | Broad O-H (2500-3300), C=O (~1710)[12] |
| Benzofuran-2-carboxylic acid | Singlet for C3-H (~7.6 ppm) | Broad O-H (2500-3300), C=O (~1710)[12] |
| 2-Methylbenzofuran-3-carboxylic acid | Singlet for C2-CH₃ (~2.8 ppm) | Broad O-H (2500-3300), C=O (~1700-1720) |
| 5-Methylbenzofuran-2-carboxylic acid | Singlet for C5-CH₃ (~2.4-2.5 ppm) | Broad O-H (2500-3300), C=O (~1710) |
Note: NMR shifts are approximate and solvent-dependent. IR frequencies are for hydrogen-bonded dimers.[12]
Structure-Activity Relationship (SAR) Insights
While a direct, unified comparison of biological activity across all isomers against a single target is rare in published literature, we can synthesize insights from various studies. The benzofuran core is a known pharmacophore for anticancer, antifungal, and enzyme inhibitory activities.[4][13][14]
-
Role of the Carboxyl Group at C2: The carboxylic acid at the C2 position is a common feature in many biologically active benzofurans.[13] It often acts as a key binding motif, forming hydrogen bonds or salt bridges with amino acid residues in a target protein's active site. Derivatives of benzofuran-2-carboxylic acid have been developed as inhibitors of enzymes like NF-κB and as ischemic cell death inhibitors.[13][15]
-
Impact of the Methyl Group at C3: The methyl group at the C3 position in This compound provides steric bulk adjacent to the C2-carboxyl group. This can influence the orientation of the carboxyl group, potentially enhancing binding specificity or, conversely, causing steric clashes. This position is often exploited to build out more complex derivatives, as seen in the development of novel CDK2 inhibitors and other anticancer agents.[6][16]
-
Swapping Substituents (2-Methyl vs. 3-Methyl): Shifting the methyl group to C2 and the carboxyl to C3 (2-Methylbenzofuran-3-carboxylic acid ) alters the molecule's electronic and steric profile significantly. The C3-carboxyl group is less sterically hindered, which may change its reactivity and binding interactions. Halogenated derivatives of 2-methylbenzofuran-3-carboxylic acid have demonstrated notable antimicrobial and antifungal activity, suggesting this scaffold is also highly valuable.[14]
-
Methyl Group on the Benzene Ring (5-Methyl): Placing the methyl group on the benzene ring, as in 5-Methylbenzofuran-2-carboxylic acid , primarily impacts the molecule's lipophilicity and potential for hydrophobic interactions.[11][17] An increase in lipophilicity (as suggested by the higher XLogP3) can affect cell membrane permeability and interaction with hydrophobic pockets in target proteins. This modification can be crucial for tuning pharmacokinetic properties.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CAS 10242-09-8: 2-Benzofurancarboxylic acid, 5-methyl- [cymitquimica.com]
Structure-Activity Relationship (SAR) of 3-Methylbenzofuran-2-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
An In-Depth Technical Guide
The benzofuran moiety, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[1][3][4] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: 3-methylbenzofuran-2-carboxylic acid analogs.
Our objective is to move beyond a mere listing of compounds and delve into the causality behind their activity. We will explore how targeted modifications to the core scaffold influence biological outcomes, providing a comparative analysis supported by experimental data to guide future drug design and development efforts.
The Core Scaffold: A Foundation for Versatility
The this compound framework serves as the foundational structure. Its inherent chemical properties and the strategic positioning of its functional groups—the C3-methyl and the C2-carboxylic acid—offer multiple avenues for synthetic modification. These positions, along with the benzene ring, are the primary targets for chemists aiming to enhance potency, refine selectivity, and optimize pharmacokinetic profiles.
The rationale for modifying this scaffold is rooted in the principles of medicinal chemistry:
-
C2-Carboxylic Acid: This group is a key point for derivatization into esters, amides, hydrazides, and other bioisosteres to modulate polarity, cell permeability, and binding interactions with biological targets.[2][5]
-
C3-Methyl Group: Modifications here, such as halogenation or substitution with larger moieties, can influence the compound's steric profile and electronic properties, impacting its fit and interaction with target proteins.[2][6]
-
Benzene Ring (Positions C4-C7): Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can profoundly alter the molecule's overall electronics, lipophilicity, and metabolic stability.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-Methylbenzofuran-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methylbenzofuran-2-carboxylic acid stands as a crucial building block in the synthesis of novel therapeutics, including potent Matrix Metalloproteinase (MMP) inhibitors and anti-tumor agents.[1][2] Consequently, the ability to rigorously and accurately benchmark its purity is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and field-proven insights, to establish a robust framework for the quality assessment of this critical compound.
The Purity Benchmark: Beyond a Percentage
Defining the purity of a synthesized compound requires a comprehensive understanding of not only the target molecule but also the potential process-related impurities that can arise during its synthesis. These impurities can impact the stability, safety, and pharmacological activity of the final drug product. For this compound, key process-related impurities have been identified, which must be monitored and controlled.[1][3]
A robust purity assessment, therefore, involves two core components:
-
Assay: A precise and accurate measurement of the concentration of this compound.
-
Impurity Profiling: The detection, identification, and quantification of each significant impurity.
The primary impurities associated with common synthetic routes for this compound include starting materials and intermediates.[1][3]
Caption: Target molecule and its common process-related impurities.
A Comparative Analysis of Analytical Methodologies
Selecting the appropriate analytical technique is a critical decision driven by the specific requirements of the analysis—be it quantitative accuracy, structural confirmation, or throughput. Here, we compare the most relevant methods for analyzing this compound.
| Methodology | Primary Application | Strengths | Limitations | Typical Use Case |
| RP-HPLC with UV | Quantitative Purity & Impurity Profiling | Excellent accuracy, precision, and sensitivity for quantitation. Validated methods exist.[1][3] | Provides limited structural information on its own. | Gold standard for routine quality control, batch release, and stability testing. |
| LC-MS | Impurity Identification & Quantitation | Combines separation with mass identification, ideal for unknown impurities.[4] | Quantitation can be more complex than UV; matrix effects can be a concern. | Characterizing new impurity profiles, and troubleshooting synthesis. |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Unrivaled for definitive structure confirmation of the main compound and major impurities.[5] | Inherently low sensitivity, making it unsuitable for quantifying trace impurities below ~0.1%. | Confirming the identity of a new batch or reference standard. |
| GC-MS | Analysis of Volatile/Semi-Volatile Compounds | High chromatographic efficiency and excellent for mass identification.[6] | Often requires derivatization for non-volatile carboxylic acids, adding complexity and potential for error.[7][8] | Less common for this specific application but viable if derivatization is optimized. |
For the specific task of benchmarking purity through precise and reliable quantitation of both the main component and its known impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior choice. Its established robustness, accuracy, and the availability of validated methods make it the authoritative technique for this application.[3][9]
The Gold Standard Protocol: A Validated RP-HPLC Method
This section details a step-by-step protocol for the purity analysis of this compound, based on a validated method.[1][3] The causality behind each parameter is explained to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
References
- 1. journalijcar.org [journalijcar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. journalijcar.org [journalijcar.org]
- 4. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo studies involving 3-Methylbenzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Preclinical Evaluation of 3-Methylbenzofuran-2-carboxylic acid: A Comparative Framework for In Vitro and In Vivo Studies
For researchers and drug development professionals, the benzofuran scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] While this compound itself is a specific entity, its therapeutic potential can be logically extrapolated and rigorously tested based on the extensive research conducted on its close chemical relatives. Benzofuran derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide provides a comprehensive framework for the preclinical evaluation of this compound, with a primary focus on its potential as an anticancer agent—a therapeutic area where benzofurans have shown exceptional promise.[6][7] We will detail a logical, multi-stage experimental plan, from initial cell-based assays to whole-animal efficacy models, explaining the scientific rationale behind each step. This guide will compare the projected performance of our lead compound against established alternatives, providing a blueprint for generating robust, publication-quality data.
Part 1: A Strategy for In Vitro Evaluation
The initial phase of investigation is designed to rapidly assess the biological activity of this compound at the cellular level. The primary objectives are to determine its cytotoxicity against cancer cells and to begin elucidating its mechanism of action.
Initial Screening: Cytotoxicity Profiling
The logical first step is to screen for cytotoxic activity across a diverse panel of human cancer cell lines. This establishes a foundational understanding of the compound's potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the industry-standard method for this purpose due to its reliability and suitability for high-throughput screening.[3][8]
Causality of Experimental Choice : We select a varied panel of cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and A549 for lung cancer) because benzofuran derivatives have shown efficacy across different cancer types.[1][9] This approach helps identify potential indications early in the development process. As a point of comparison, a known active benzofuran derivative, such as the Aurora B kinase inhibitor S6 or the LSD1 inhibitor 17i, and a standard-of-care chemotherapy agent should be run in parallel.[7][9]
Table 1: Hypothetical Comparative In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | WI-38 (Normal Lung Fibroblasts) |
| This compound | 5.2 | 7.8 | 3.5 | > 50 |
| Comparator: Benzofuran S6[9] | 2.1 | 1.8 | 15.7 | Not Reported |
| Comparator: Benzofuran 17i[7] | Not Reported | Not Reported | 5.74 | Not Reported |
| Standard: Staurosporine[10] | ~0.01 | ~0.02 | ~0.01 | ~0.01 |
Note: Data for the title compound is hypothetical. Lower IC₅₀ values indicate higher potency. A high IC₅₀ against normal cells (e.g., WI-38) suggests cancer-specific cytotoxicity.
Elucidating the Mechanism of Action (MoA)
Once cytotoxicity is confirmed, the next critical step is to understand how the compound works. Based on extensive literature, benzofurans are known to inhibit key enzymes involved in cell division and gene expression, such as protein kinases (e.g., Aurora B, CDK2) and histone demethylases (e.g., LSD1).[7][9][11]
-
Kinase Inhibition Assays : An in vitro kinase panel assay would be performed to screen this compound against a library of known cancer-related kinases. If a specific kinase family is inhibited, follow-up enzymatic assays are conducted to determine the IC₅₀ value for the specific target, such as Aurora B.[9]
-
Cell Cycle Analysis : To determine if the compound disrupts cell division, treated cells are analyzed by flow cytometry. Many successful anticancer agents, including some benzofurans, cause an arrest in the G2/M phase of the cell cycle.[9]
-
Apoptosis Induction : A key hallmark of effective anticancer drugs is the ability to induce programmed cell death (apoptosis). This is quantified using an Annexin V/Propidium Iodide (PI) assay, which can distinguish between healthy, apoptotic, and necrotic cells.[10]
Part 2: Designing a Validated In Vivo Assessment
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. The primary goal of this stage is to determine if the cellular activity translates into therapeutic efficacy in a living organism.
Rationale for Model Selection: The Xenograft Mouse Model
The human tumor xenograft model is the most common and well-validated animal model for preliminary cancer drug efficacy testing. In this model, human cancer cells (e.g., H460 non-small cell lung cancer or QGY-7401 liver cancer) are implanted into immunodeficient mice.[7][9] This allows for the direct assessment of a compound's effect on human tumor growth in a complex biological system.
Causality of Experimental Choice : The choice of cell line for the xenograft should match one of the most sensitive lines identified during the in vitro cytotoxicity screening. This creates a logical and coherent data package. The study must include a vehicle control group (to measure baseline tumor growth) and a positive control group treated with a clinically relevant drug to benchmark the compound's efficacy.
Comparative Analysis: In Vivo Efficacy
The primary endpoint of the xenograft study is the inhibition of tumor growth over time. Key metrics include tumor volume and final tumor weight.
Table 2: Hypothetical Comparative In Vivo Efficacy in H460 Lung Cancer Xenograft Model
| Treatment Group (n=8 mice/group) | Dose & Schedule | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Saline, daily | 1500 ± 210 | 0% | +2% |
| This compound | 50 mg/kg, daily | 600 ± 150 | 60% | -3% |
| Comparator: Benzofuran 17i[7] | 30 mg/kg, daily | 450 ± 130 | 70% | Not Reported |
Note: Data for the title compound is hypothetical. Tumor growth inhibition (TGI) is calculated relative to the vehicle control. Minimal body weight change is a key indicator of tolerability.
Pharmacodynamic (PD) Biomarkers
To ensure the drug is hitting its intended target in the animal, a pharmacodynamic biomarker assay is essential. For instance, if in vitro studies suggest inhibition of Aurora B kinase, tumor samples can be collected at the end of the study and analyzed for levels of phospho-histone H3, a direct substrate of Aurora B.[9] A significant reduction in this biomarker in the treated group provides powerful evidence of on-target activity.
Part 3: Key Experimental Protocols
Scientific integrity requires detailed and reproducible methodologies. The following are condensed protocols for the key assays described.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition : Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. The MTT is converted by living cells into purple formazan crystals.
-
Solubilization : Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Human Tumor Xenograft Study
-
Cell Implantation : Subcutaneously inject 5 x 10⁶ H460 human lung cancer cells suspended in Matrigel into the flank of female nude mice.
-
Tumor Growth : Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization : Randomize mice into treatment groups (Vehicle, this compound, Positive Control).
-
Treatment Administration : Administer the assigned treatments daily via oral gavage or intraperitoneal injection for 21 days.
-
Monitoring : Measure tumor volume with calipers and monitor mouse body weight twice weekly.
-
Endpoint : At the end of the treatment period, euthanize the mice and excise the tumors for final weight measurement and pharmacodynamic analysis.
Part 4: Visualization of Workflows and Pathways
Diagrams provide a clear visual summary of complex processes, enhancing comprehension and knowledge retention.
Caption: Preclinical evaluation workflow for a novel compound.
Caption: Hypothesized signaling pathway for benzofuran derivatives.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
validating the inhibitory effects of 3-Methylbenzofuran-2-carboxylic acid on specific enzymes
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Scaffold
In the landscape of modern drug discovery, the identification and validation of small molecules that can selectively modulate the activity of key enzymes represent a cornerstone of therapeutic innovation.[1][2] Benzofuran derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This guide focuses on a specific, yet promising member of this family: 3-Methylbenzofuran-2-carboxylic acid . While much of the existing research has explored the therapeutic avenues of its derivatives, the intrinsic inhibitory potential of the parent compound against critical enzymatic targets warrants a thorough and systematic investigation.
This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. We will objectively compare the inhibitory performance of this compound against three therapeutically relevant enzymes implicated in oncology and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2). Our approach is grounded in established experimental protocols, providing a framework for validating the inhibitory effects of this compound and comparing its potency against well-characterized, industry-standard inhibitors.
Rationale for Target Selection: A Trifecta of Therapeutic Opportunity
The choice of VEGFR-2, CDK2, and COX-2 as primary targets for this investigation is underpinned by their well-established roles in pathological processes.
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] Inhibition of VEGFR-2 is a clinically validated strategy to stymie tumor growth and metastasis.[4]
-
CDK2: A pivotal member of the cyclin-dependent kinase family, essential for the G1/S phase transition of the cell cycle.[5][6] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anti-proliferative therapies.
-
COX-2: An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective COX-2 inhibitors are a class of effective anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]
By evaluating the inhibitory effects of this compound against this panel of enzymes, we aim to construct a preliminary profile of its selectivity and potential therapeutic applications.
Experimental Workflow: A Validated Approach to Enzyme Inhibition Profiling
The following workflow provides a standardized and reproducible methodology for assessing the inhibitory potential of this compound. Each assay is designed to be a self-validating system, incorporating a known inhibitor as a positive control to ensure the reliability of the experimental results.
Caption: General workflow for in vitro enzyme inhibition assays.
Detailed Experimental Protocols
VEGFR-2 Kinase Assay
-
Principle: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]
-
Positive Control: Sorafenib, a multi-kinase inhibitor known to potently inhibit VEGFR-2.[9][10][11][12]
-
Methodology:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Create serial dilutions of this compound and Sorafenib in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
In a white 96-well plate, add the diluted compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).
-
Initiate the kinase reaction by adding the Master Mix to all wells.
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a microplate reader.
-
CDK2/Cyclin A2 Kinase Assay
-
Principle: This assay also relies on the quantification of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[6]
-
Positive Control: Staurosporine, a potent and well-characterized inhibitor of a broad range of protein kinases, including CDK2.[1][15][16]
-
Methodology:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound and Staurosporine.
-
Set up a 96-well plate with test compounds, positive controls (no inhibitor), and blank controls (no enzyme).
-
Prepare a master mixture containing Kinase Assay Buffer, ATP, and a CDK substrate peptide.[17]
-
Add the master mixture to all wells.
-
Add recombinant CDK2/Cyclin A2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.[17]
-
Terminate the reaction and deplete residual ATP using a reagent such as ADP-Glo™.
-
Add the Kinase Detection Reagent to generate a luminescent signal.
-
Measure luminescence with a microplate reader.
-
COX-2 Inhibition Assay
-
Principle: A fluorometric assay that detects Prostaglandin G2, an intermediate product generated by COX-2. The inhibition of the enzyme results in a decrease in the fluorescent signal.[3]
-
Positive Control: Celecoxib, a selective COX-2 inhibitor.[7][18][19]
-
Methodology:
-
Prepare a COX Assay Buffer.
-
Create serial dilutions of this compound and Celecoxib in the assay buffer.
-
In a 96-well opaque plate, add the diluted compounds. Include enzyme control (no inhibitor) and inhibitor control wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, a COX probe, and a cofactor.
-
Add the Reaction Mix to each well.
-
Add recombinant human COX-2 enzyme to all wells except for a blank.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[2]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[3]
-
Comparative Performance Data
The inhibitory activity of this compound and the respective positive controls were quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented below is a hypothetical representation to illustrate the comparative analysis.
| Compound | VEGFR-2 IC50 (µM) | CDK2/Cyclin A2 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 15.2 | > 100 | 5.8 |
| Sorafenib | 0.09 | Not Assessed | Not Assessed |
| Staurosporine | Not Assessed | 0.05 | Not Assessed |
| Celecoxib | Not Assessed | Not Assessed | 0.45 |
Interpretation of Results and Mechanistic Insights
Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against VEGFR-2 and COX-2, with a more pronounced effect on COX-2. The compound shows negligible inhibition of CDK2/Cyclin A2 at concentrations up to 100 µM, suggesting a degree of selectivity.
The inhibitory activity against both VEGFR-2 and COX-2 points towards a potential dual-action mechanism, which could be highly beneficial in the context of cancer therapy, where both angiogenesis and inflammation are often intertwined. The lack of potent CDK2 inhibition suggests that the compound's anti-proliferative effects, if any, may not be mediated through direct cell cycle arrest at the G1/S transition.
To further elucidate the mechanism of inhibition, kinetic studies should be performed. For instance, if this compound is a competitive inhibitor, it would bind to the active site of the enzyme, competing with the natural substrate.
Caption: A simplified model of competitive enzyme inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for validating the inhibitory effects of this compound against a panel of therapeutically relevant enzymes. The hypothetical data suggests that this compound may possess a promising profile as a dual inhibitor of VEGFR-2 and COX-2, warranting further investigation.
Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.
-
Selectivity Profiling: Expanding the panel of tested enzymes to gain a more comprehensive understanding of the compound's selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.
-
Cell-Based Assays: Validating the enzymatic inhibition in a cellular context to assess effects on signaling pathways and cellular processes.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the therapeutic potential of novel small molecules like this compound, accelerating their journey from the laboratory to the clinic.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. drugs.com [drugs.com]
- 9. scirp.org [scirp.org]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology-central.com [oncology-central.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structures of staurosporine bound to CDK2 and cAPK--new tools for structure-based design of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-Methylbenzofuran-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 3-Methylbenzofuran-2-carboxylic acid (CAS No. 24673-56-1), focusing on the critical selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified as an irritant. The primary routes of exposure and their associated risks are:
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
Given these hazards, a multi-faceted approach to personal protection is necessary to create a safe working environment.
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) | Rationale for Selection |
| Eye and Face Protection | Serious eye irritation from dust particles or splashes. | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Goggles provide a seal around the eyes to protect against fine dust. A face shield offers a secondary layer of protection for the entire face. |
| Skin Protection | Skin irritation upon contact. | Gloves: Chemical-resistant nitrile or butyl rubber gloves. Gloves should be inspected for integrity before each use and changed immediately if contaminated. Lab Coat: A fully buttoned, long-sleeved lab coat. | Nitrile and butyl rubber offer good resistance to a range of chemicals, including carboxylic acids.[2][3] A lab coat prevents incidental skin contact. |
| Respiratory Protection | Respiratory tract irritation from inhalation of dust. | For small quantities in a well-ventilated area: A NIOSH-approved N95 particulate respirator may be sufficient. For larger quantities or when dust generation is likely: A half- or full-facepiece respirator with P100 filters is recommended. All handling of the solid should ideally occur within a certified chemical fume hood. | N95 filters are at least 95% efficient against airborne particles. P100 filters provide the highest level of particulate filtration (99.97% efficient) and are oil-proof.[4][5][6] Working in a fume hood is the primary engineering control to minimize inhalation exposure. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Weighing the Compound
The process of weighing a powdered chemical presents a high risk of aerosolization. The "tare method" is a proven technique to minimize this risk.
-
Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare the balance to zero.
-
Move the container to the chemical fume hood.
-
Carefully add the desired amount of this compound to the container using a clean spatula. Avoid creating dust clouds.
-
Securely close the container.
-
Return the closed container to the balance to obtain the final weight.
-
Perform any necessary weight adjustments within the fume hood.[7][8][9][10]
Preparing Solutions
-
All dissolution work should be performed in a chemical fume hood.
-
Slowly add the weighed this compound to the solvent to prevent splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface in the fume hood and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal is a critical and legally mandated aspect of the chemical lifecycle. Adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA), is mandatory.[11][12][13]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Storage of Hazardous Waste
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14]
-
Ensure that the SAA is in a secondary containment tray to prevent the spread of material in case of a leak.
Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
By implementing these comprehensive safety and disposal protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. CAS 24673-56-1 | 2H21-1-06 | MDL MFCD00060511 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. safetyvestsandmore.com [safetyvestsandmore.com]
- 3. Gloves, Nitrile, Acid-Resistant, #9 | Flinn Scientific [flinnsci.com]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. students.umw.edu [students.umw.edu]
- 6. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 9. web.uri.edu [web.uri.edu]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
